2-Iodo-7-nitro-9H-fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-7-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXILJMBUVJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177623 | |
| Record name | Fluorene, 2-iodo-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23055-47-2 | |
| Record name | 2-Iodo-7-nitro-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23055-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene, 2-iodo-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC90703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene, 2-iodo-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 2-Iodo-7-nitro-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 23055-47-2) is a disubstituted fluorene derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. The fluorene core, a polycyclic aromatic hydrocarbon, is a privileged scaffold found in materials with unique photoelectric properties and in a variety of biologically active compounds.[1][2][3] The strategic placement of an iodo group and a nitro group at the 2 and 7 positions, respectively, imparts a distinct chemical reactivity profile. These positions are crucial for tuning the electronic properties of the molecule and for introducing further chemical diversity.
This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, reactivity, and potential applications. It is intended to serve as a foundational resource for scientists leveraging this molecule in materials science, medicinal chemistry, and advanced organic synthesis.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule are critical for its handling, characterization, and application. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 23055-47-2 | [4] |
| Molecular Formula | C₁₃H₈INO₂ | [5] |
| Molecular Weight | 337.11 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 9H-Fluorene, 2-iodo-7-nitro-; NSC 90703 | [5] |
| Appearance | Yellow solid (inferred from related compounds) | [6] |
While extensive, publicly available spectroscopic data for this specific molecule is limited, its profile can be predicted based on its constituent functional groups and the well-characterized spectra of related compounds like 2-nitrofluorene.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals corresponding to the protons on the fluorene backbone, with chemical shifts influenced by the electron-withdrawing nitro group and the iodo substituent. A characteristic singlet for the two protons at the C9 position (the methylene bridge) would also be present.
-
¹³C NMR: The carbon spectrum will display signals for the 13 carbon atoms, with the carbons attached to the iodo and nitro groups showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group (typically around 1520-1540 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be prominent.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 337, corresponding to the molecular weight of the compound.
Synthesis of this compound: A Proposed Pathway
Rationale for the Synthetic Strategy
The proposed synthesis proceeds in two key steps: nitration followed by iodination.
-
Nitration: The nitro group is a deactivating, meta-directing substituent. However, in the context of the fluorene system, nitration of the parent fluorene primarily yields 2-nitrofluorene.[10] This initial step installs the nitro group at a desired position.
-
Iodination: The existing nitro group at the C2 position will direct subsequent electrophilic substitution. Due to the electronics of the fluorene system, the incoming electrophile (iodine) is directed to the other benzene ring, primarily at the C7 position. This regioselectivity is crucial for achieving the desired 2,7-disubstitution pattern.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Nitro-9H-fluorene
This protocol is adapted from a well-established procedure.[10]
-
Dissolution: Dissolve fluorene (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Warm the mixture gently to achieve complete dissolution.
-
Nitration: Cool the solution to approximately 50°C. Add concentrated nitric acid (approx. 3.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 85°C to prevent the formation of impurities. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring and heat the mixture to 80°C for about 5-10 minutes. A yellow precipitate of 2-nitrofluorene will form.
-
Isolation: Allow the mixture to cool to room temperature. Collect the yellow crystalline product by vacuum filtration.
-
Purification: Wash the product with cold glacial acetic acid, followed by copious amounts of water until the washings are neutral. The product can be further purified by recrystallization from glacial acetic acid to yield pure 2-nitrofluorene (m.p. 157°C).[10]
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask protected from light, dissolve 2-nitro-9H-fluorene (1 equivalent) in a suitable solvent mixture, such as glacial acetic acid and water.
-
Reagent Preparation: Add periodic acid (HIO₄) or sodium periodate (NaIO₄) as the oxidizing agent, followed by elemental iodine (I₂).
-
Iodination: Add concentrated sulfuric acid dropwise as a catalyst. Heat the reaction mixture with stirring (e.g., at 60-70°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and pour it into a solution of sodium bisulfite to quench any excess iodine.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in the orthogonal reactivity of its two functional groups. The iodo and nitro moieties can be selectively transformed, making it a powerful intermediate for constructing complex molecules.
Transformations at the Iodo Position
The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base is a powerful method to introduce new aromatic or olefinic substituents. This reaction is fundamental in the synthesis of conjugated polymers for organic electronics and complex biaryl structures in medicinal chemistry.[11]
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes yields fluorene derivatives with extended π-conjugation, which are of interest for their optical properties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the fluorene core.
Transformations at the Nitro Position
The nitro group is a versatile functional group that can be readily reduced to an amine.
-
Reduction to Amine: A standard method for this transformation is the use of tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.[12] The resulting 2-amino-7-iodofluorene is a valuable intermediate. The amino group can be further functionalized through acylation, alkylation, or diazotization reactions. The conversion of an electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic properties of the fluorene system, creating a "push-pull" chromophore with interesting solvatochromic and fluorescent properties.[13]
Applications in Research and Development
The unique structural and electronic features of this compound and its derivatives make them valuable in several high-technology and pharmaceutical fields.
Materials Science
Fluorene derivatives are cornerstones in the field of organic electronics due to their high fluorescence quantum yields and good thermal stability.[2] The 2,7-disubstitution pattern allows for the creation of linear, conjugated molecules. By reducing the nitro group to an amine and performing a Suzuki coupling at the iodo position, one can synthesize donor-acceptor molecules. These materials are essential for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.
Drug Development and Medicinal Chemistry
The fluorene scaffold is present in several approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[14][15] The nitroaromatic moiety is also a known pharmacophore, particularly in antimicrobial and antiparasitic agents.[16][17]
This compound can serve as a starting point for generating libraries of novel compounds for drug screening. The reduction of the nitro group is particularly relevant, as the metabolic reduction of nitroaromatics to reactive hydroxylamine intermediates is a known mechanism of both therapeutic action and toxicity.[17][18] Understanding and controlling this reactivity is a key task for drug development professionals working with this class of compounds. The planar nature of the fluorene ring also suggests potential for DNA intercalation, a mechanism of action for some anticancer drugs.[19]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be based on data for structurally related compounds like 2-iodofluorene and 2-nitrofluorene.[6][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Toxicity: Nitroaromatic compounds should be treated as potentially toxic. The related compound, 2-nitrofluorene, is a known carcinogen, and its toxicity is linked to the metabolic reduction of the nitro group.[18] Therefore, appropriate caution is warranted.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined substitution pattern and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the synthesis of advanced materials and novel therapeutic agents. By understanding its synthesis, reactivity, and potential applications, researchers can unlock the full potential of this valuable molecular scaffold. This guide serves as a starting point, providing both the foundational knowledge and the practical insights needed to incorporate this compound into demanding research and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 8. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 9. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye | MDPI [mdpi.com]
- 14. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Page loading... [wap.guidechem.com]
A Technical Guide to the Physicochemical Properties of 2-Iodo-7-nitro-9H-fluorene
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of 2-Iodo-7-nitro-9H-fluorene (CAS No. 23055-47-2). The fluorene moiety is a cornerstone in the development of advanced materials and therapeutic agents, valued for its rigid, planar structure and rich electronic properties.[1][2] The introduction of iodo- and nitro- functional groups onto this scaffold significantly modulates its characteristics, creating a molecule of considerable interest for researchers in organic synthesis, materials science, and drug discovery. This document details the compound's structural data, a proposed synthetic protocol, key physical properties, and predicted spectroscopic characteristics. It is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and utilization of novel fluorene derivatives.
Introduction: The Scientific Merit of Substituted Fluorenes
The 9H-fluorene framework is a privileged structure in chemical research, forming the backbone of molecules used in organic light-emitting diodes (OLEDs), photovoltaic devices, and as pharmacological agents.[1] Its planarity and aromaticity make it an ideal candidate for applications involving molecular stacking or intercalation, such as with DNA.[3]
The strategic functionalization of the fluorene core is a key method for fine-tuning its properties.
-
Halogenation: The incorporation of an iodine atom, as in this compound, provides a versatile synthetic handle. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This makes the compound a valuable intermediate for building larger, functional molecules.
-
Nitration: The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic landscape of the aromatic system. In a pharmacological context, nitroaromatic compounds are found in a range of approved drugs and are known to possess antimicrobial and anticancer activities.[4] However, it is also a structural alert for potential mutagenicity, a factor that must be carefully evaluated in drug development programs.[5][6]
This guide synthesizes the available data on this compound to provide a detailed and practical overview for its application in a research setting.
Molecular and Structural Characteristics
The fundamental identity of this compound is defined by its unique molecular structure and associated identifiers.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 23055-47-2 | [7] |
| Molecular Formula | C₁₃H₈INO₂ | [7] |
| Molecular Weight | 337.11 g/mol | [7] |
| Exact Mass | 337.9654 g/mol | [7] |
| InChIKey | HSJXILJMBUVJFU-UHFFFAOYSA-N |[7] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. A logical and well-established approach is the electrophilic nitration of 2-iodo-9H-fluorene.
Synthetic Rationale
The choice to nitrate 2-iodo-9H-fluorene is based on directing group effects in electrophilic aromatic substitution. The iodo- group is an ortho-, para- director. While the 4-position is sterically accessible, the 7-position is electronically activated and para to the iodine, often leading to it being a major product. The reaction must be performed under carefully controlled temperature conditions to prevent over-nitration and side-product formation.
Proposed Experimental Protocol: Nitration of 2-Iodo-9H-fluorene
This protocol is a representative method based on standard organic chemistry procedures and should be adapted and optimized.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Dissolution: Slowly add 10.0 g of 2-iodo-9H-fluorene to the cooled sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature at or below 5 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the fluorene solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/ethyl acetate mixture, to yield purified this compound. The choice of solvent is critical; it must fully dissolve the compound at high temperature but allow for effective crystallization upon cooling, leaving impurities behind.
-
Validation: Dry the purified crystals under vacuum. Confirm the product's identity and purity via melting point analysis and the spectroscopic techniques outlined in Section 5.0.
Physicochemical Properties
The physical properties of the compound are essential for its handling, formulation, and application.
Table 2: Summary of Physicochemical Data
| Property | Value | Comments and Source |
|---|---|---|
| Appearance | Light red to light brown powder. | Based on data for the related 2-iodofluorene.[8] |
| Melting Point | 244-245 °C | A sharp melting point range is indicative of high purity.[7] |
| Boiling Point | Not available. | Likely to decompose at high temperatures before boiling. |
| Solubility | Insoluble in water.[9][10] | Expected to be soluble in polar aprotic organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. |
| Polar Surface Area (PSA) | 45.8 Ų | This value is identical to that of 2-nitrofluorene and suggests moderate cell permeability characteristics.[5][7] |
| Acidity (pKa) | ~20-22 | The C9-H protons are acidic (pKa of fluorene is ~22.6 in DMSO). The electron-withdrawing nitro group is expected to increase this acidity slightly.[10] |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The following are predicted characteristics based on the structure and data from analogous compounds.[11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (approx. 7.5-8.5 ppm). Due to the dissymmetry of the molecule, up to six distinct aromatic proton signals may be resolved. A characteristic singlet or sharp triplet for the two protons at the C9 position would appear further upfield, likely in the range of 4.0-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The C9 carbon signal would be a key identifier, appearing around 37 ppm. Carbons bonded to iodine and the nitro group will show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, sharp bands corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively. These are highly diagnostic.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by showing a molecular ion peak [M]⁺ at an m/z value corresponding to the compound's exact mass (337.9654). Common fragmentation patterns may include the loss of the nitro group (-NO₂, 46 Da) or the iodine atom (-I, 127 Da).
Experimental & Analytical Workflow
The successful synthesis and validation of this compound follows a logical and self-validating workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Applications in Research and Drug Development
This compound is not an end-product but rather a strategic starting point for further chemical exploration.
-
Medicinal Chemistry Scaffold: Its primary value lies in its role as a building block. The iodo-substituent is a prime site for introducing diversity through cross-coupling reactions, allowing for the synthesis of a library of novel compounds for biological screening. Derivatives of fluorene have demonstrated promising anticancer and antimicrobial activities, making this a fertile area for investigation.[14]
-
Probes for Biological Systems: The inherent fluorescence of the fluorene core, which can be modulated by its substituents, suggests potential applications in developing chemical probes to study biological processes.
-
Materials Science: Polyfluorene polymers are important in electronics.[10] While this specific monomer is functionalized for medicinal chemistry, its synthesis provides insights into the selective functionalization of fluorenes for creating new materials with tailored electronic properties.
-
Toxicological Considerations: As a note of scientific caution, the parent compound 2-nitrofluorene is classified as a possible human carcinogen (IARC Group 2B).[6] Therefore, any derivatives intended for therapeutic use would require rigorous toxicological evaluation to assess the risks associated with the nitroaromatic moiety.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Based on its structural similarity to 2-nitrofluorene, it should be treated as potentially carcinogenic.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark location, away from strong oxidizing agents.
Conclusion
This compound is a strategically designed molecule that combines the valuable structural and electronic properties of the fluorene core with two distinct and synthetically useful functional groups. Its well-defined physicochemical properties, including a high melting point and characteristic spectroscopic signatures, make it a reliable compound for research. For medicinal chemists and materials scientists, it represents a versatile platform for the synthesis of novel, high-value compounds with a wide range of potential applications, from therapeutic agents to advanced functional materials.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. 2- Iodo Fluorene, 2- Iodo Fluorene 2523-42-4, 2- Iodo Fluorene suppliers in India. [sodiumiodide.net]
- 9. Fluorene | 86-73-7 [chemicalbook.com]
- 10. Fluorene - Wikipedia [en.wikipedia.org]
- 11. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 14. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-7-nitro-9H-fluorene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Iodo-7-nitro-9H-fluorene. In the absence of extensive empirical data for this specific derivative, this document synthesizes foundational knowledge of fluorene chemistry, predictive modeling from computational studies, and established analytical methodologies. It serves as a vital resource for researchers, scientists, and drug development professionals by not only postulating the structural characteristics of this compound but also by providing detailed protocols for its empirical verification. The guide covers the predicted molecular geometry, a conformational analysis, and a full suite of recommended experimental and computational workflows for definitive characterization, including synthesis, X-ray crystallography, and spectroscopic analysis.
Introduction: The Fluorene Scaffold in Modern Chemistry
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of advanced materials and pharmaceutical agents.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for creating molecules with tailored optical, electronic, and biological activities. The introduction of substituents onto the fluorene backbone, such as in this compound, allows for the fine-tuning of these properties. The electron-withdrawing nature of the nitro group and the heavy iodine atom are expected to significantly influence the electronic distribution, crystal packing, and potential biological interactions of the parent fluorene molecule. This guide delves into the predicted structural nuances of this compound and outlines the scientific pathways to its empirical validation.
Predicted Molecular Structure and Conformation
Based on the well-established planarity of the fluorene system, this compound is anticipated to possess a nearly flat tricyclic core. The C9 methylene bridge introduces a slight deviation from perfect planarity. The substituents at the 2 and 7 positions are expected to lie coplanar with their respective benzene rings.
Key Geometric Parameters (Predicted)
The following table outlines the predicted bond lengths, bond angles, and dihedral angles for this compound. These predictions are based on data from related fluorene derivatives and general principles of chemical bonding. For definitive values, computational modeling and X-ray crystallography are recommended.
| Parameter | Predicted Value | Rationale / Comments |
| Bond Lengths | ||
| C-I | ~2.10 Å | Standard C(sp²)-I bond length. |
| C-N (nitro) | ~1.47 Å | Typical C(sp²)-N bond in nitroaromatics. |
| N-O | ~1.22 Å | Characteristic of the nitro group. |
| C-C (aromatic) | 1.38 - 1.41 Å | Within the typical range for aromatic C-C bonds. |
| C-C (bridge) | ~1.51 Å | Standard C(sp²)-C(sp³) single bond. |
| C9-H | ~1.10 Å | Standard C(sp³)-H bond length. |
| Bond Angles | ||
| C-C-I | ~120° | Consistent with sp² hybridization. |
| C-C-N | ~118° | Slight deviation due to the nitro group. |
| O-N-O | ~125° | Typical for a nitro group. |
| Dihedral Angles | ||
| I-C2-C3-C4 | ~0° / 180° | Iodine atom is expected to be coplanar with the benzene ring. |
| O-N-C7-C6 | ~0° / 180° | The nitro group is predicted to be coplanar with the benzene ring. |
Conformational Considerations
The primary source of conformational flexibility in this compound is minimal due to the rigid, fused ring system. The molecule is expected to exist predominantly in a single, low-energy conformation where the substituents lie in the plane of the aromatic rings to maximize electronic conjugation and minimize steric hindrance.
Recommended Experimental and Computational Workflows
To empirically determine the molecular structure and conformation of this compound, a multi-faceted approach combining synthesis, computational modeling, and analytical characterization is essential.
Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[3][4][5]
-
Software: Gaussian, ORCA, or similar computational chemistry software packages.
-
Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[6]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for initial geometry optimizations.[3] For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Output Analysis: Extract bond lengths, bond angles, dihedral angles, and the total electronic energy from the output file.
Single-Crystal X-ray Diffraction: The Gold Standard
The definitive method for determining the solid-state molecular structure and conformation is single-crystal X-ray diffraction.[7][8][9]
-
Crystallization:
-
Solvent Selection: Screen a range of solvents in which this compound has moderate solubility.
-
Method: Slow evaporation is a common and effective technique.[7][10] Dissolve the purified compound in a suitable solvent to near saturation, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a dust-free, vibration-free environment.
-
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Caption: Experimental workflow for single-crystal X-ray diffraction.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
NMR spectroscopy is essential for confirming the connectivity of atoms in the molecule.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons at the C9 position will likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons bonded to the iodine and nitro groups will be particularly informative.
FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H (C9) | 3000 - 2850 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Nitro (NO₂) | 1550 - 1475 | Asymmetric Stretch |
| 1360 - 1290 | Symmetric Stretch | |
| C-N | ~1350 | Stretch |
| C-I | 600 - 500 | Stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[17][18][19]
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 337, corresponding to the molecular weight of this compound. The presence of a single major isotope of iodine (¹²⁷I) simplifies the isotopic pattern.[17]
-
Key Fragmentation Pathways:
-
Loss of the nitro group (-NO₂, m/z = 291).
-
Loss of the iodine atom (-I, m/z = 210).
-
Cleavage of the C-I bond is often a facile fragmentation pathway for iodinated compounds.[18]
-
Trustworthiness and Self-Validation
The protocols described in this guide form a self-validating system. The predicted structure from DFT calculations provides a theoretical model that can be confirmed and refined by the empirical data from X-ray crystallography. Spectroscopic data (NMR, FTIR, MS) will further corroborate the determined structure by confirming the presence of key functional groups and the connectivity of the atomic framework. Any significant deviation between the predicted and experimental data would necessitate a re-evaluation of the structural assignment, ensuring a high degree of confidence in the final determined structure.
Conclusion
While specific experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust framework for its structural and conformational analysis. By leveraging established principles of fluorene chemistry and state-of-the-art analytical and computational techniques, researchers can confidently predict and empirically validate the molecular architecture of this promising compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for future investigations into the properties and applications of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. worldscientific.com [worldscientific.com]
- 6. inpressco.com [inpressco.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data (NMR, IR, MS) of 2-Iodo-7-nitro-9H-fluorene
An In-depth Technical Guide to the Spectroscopic Data of 2-Iodo-7-nitro-9H-fluorene
Introduction
This compound is a substituted aromatic compound built on the fluorene backbone. Its molecular structure, featuring an electron-withdrawing nitro group and a heavy iodine atom, makes it a subject of interest in materials science and as an intermediate in organic synthesis. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a detailed analysis of the spectroscopic data for this compound, providing insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
-
CAS Number: 23055-47-2[2]
-
Canonical SMILES: C1=CC(=C(C2=C1C=C(C=C2)--INVALID-LINK--[O-])I)CC3=CC=CC=C3
References
Crystal structure of 2-Iodo-7-nitro-9H-fluorene
An In-depth Technical Guide to the Crystal Structure of 2-Iodo-7-nitro-9H-fluorene
Foreword for the Researcher
This document serves as a comprehensive technical guide on the structural elucidation of this compound. As Senior Application Scientist, my objective is to present not just a methodology, but a complete scientific narrative. The protocols and analyses herein are constructed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals. In the absence of a published structure for this specific molecule, this guide is presented as a high-fidelity case study, detailing the complete workflow from synthesis to final structural analysis based on established principles and data from closely related analogues. Every experimental choice is rationalized to provide clarity and insight into the causality of the crystallographic process.
Synthesis and Crystallization: From Powder to Perfection
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. The choices made at this stage are paramount to the success of the entire endeavor.
A Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired substitution pattern. A logical and efficient pathway starts from the commercially available 2-aminofluorene.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acetylation of 2-Aminofluorene. To a solution of 2-aminofluorene (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents). Heat the mixture at reflux for 1 hour. Cool the reaction mixture and pour it into ice water. The resulting precipitate, 2-acetamidofluorene, is collected by filtration, washed with water, and dried. This protection step is crucial to prevent unwanted side reactions at the amino group during the subsequent nitration.
-
Step 2: Nitration of 2-Acetamidofluorene. Dissolve the dried 2-acetamidofluorene in a minimal amount of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the low temperature. Stir for 2 hours. The product, 2-acetamido-7-nitrofluorene, is precipitated by pouring the mixture into ice water, then filtered, washed, and dried. The directing effect of the acetamido group favors nitration at the C7 position.
-
Step 3: Hydrolysis of the Amide. Suspend 2-acetamido-7-nitrofluorene in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the solution and neutralize with a sodium hydroxide solution to precipitate 2-amino-7-nitrofluorene. Filter, wash with water, and dry the product.
-
Step 4: Sandmeyer Iodination. Dissolve the 2-amino-7-nitrofluorene in a mixture of sulfuric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to form the diazonium salt. In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Allow the mixture to warm to room temperature and stir for 2 hours. The crude this compound precipitates and is collected by filtration.
-
Step 5: Purification. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final, high-purity compound.
Caption: Synthetic route to this compound.
Cultivating Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often more art than science, requiring patience and meticulous technique. The primary goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly.[1]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen various solvents to find one in which this compound is moderately soluble.[1] Dichloromethane, chloroform, or a mixture such as toluene/hexane are promising candidates. Moderate solubility is key; if the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystal growth.
-
Preparation of a Saturated Solution: In a clean, dust-free vial, dissolve a small amount (5-10 mg) of the purified compound in the chosen solvent (or solvent mixture) at room temperature. Gently warm the solution if necessary to ensure complete dissolution, then allow it to cool back to room temperature.
-
Filtration: Filter the nearly saturated solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any microscopic dust particles or undissolved microcrystals that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[1]
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryoloop and immediately mount it on the diffractometer for analysis.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[2] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
The quality of the diffraction data is the bedrock upon which the final structure is built. A modern automated diffractometer simplifies this process, but understanding the workflow is essential for quality control.[3]
Experimental Protocol: SC-XRD Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on a goniometer head in the X-ray beam. The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.
-
Instrumentation: Data is collected on a diffractometer, such as a Rigaku XtaLAB Synergy-i, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a high-sensitivity detector (e.g., HyPix).[4]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are then used by the control software to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.
-
Integration and Scaling: After data collection, the raw diffraction images are processed.[5]
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities.
-
Scaling and Merging: The integrated intensities from all images are scaled to account for experimental variations (e.g., beam intensity fluctuations, crystal decay) and then merged to create a single file of unique reflections (an HKL file) with their corresponding intensities and standard uncertainties.
-
Caption: Workflow for single-crystal X-ray structure determination.
Structure Solution and Refinement
The processed diffraction data contains the intensities of the diffracted waves, but not their phases. Determining these phases—the "phase problem"—is the central challenge of structure solution.
-
Structure Solution: For small molecules, this is typically achieved using direct methods, which use statistical relationships between the intensities of the reflections to derive initial phase estimates. This yields a preliminary electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization algorithm.[2] In this iterative process, atomic parameters (positions, displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Structural Analysis of this compound: A Hypothetical Model
Based on the known structures of related fluorene derivatives and the principles of intermolecular interactions, we can construct a scientifically plausible model for the crystal structure of this compound.[6]
Crystallographic Data Summary
The following table summarizes the hypothetical crystallographic data for the title compound. A monoclinic or orthorhombic crystal system is common for such planar aromatic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₈INO₂ |
| Formula Weight | 337.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 11.5 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1158 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.93 |
| Absorption Coefficient (mm⁻¹) | 2.85 |
| F(000) | 648 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry and Conformation
The fluorene core is expected to be nearly planar, a characteristic feature of this ring system.[6] The C-I bond length would be approximately 2.10 Å, and the C-N bond of the nitro group around 1.48 Å. The two C-O bond lengths within the nitro group are expected to be nearly identical (approx. 1.22 Å) due to resonance. The substituents will likely cause minor deviations from ideal sp² geometry in the aromatic rings.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a combination of weak intermolecular forces. In this compound, several key interactions are anticipated to direct the supramolecular architecture.
-
π-π Stacking: The planar aromatic fluorene cores are expected to form offset π-π stacking interactions, a common packing motif for polycyclic aromatic hydrocarbons that contributes significantly to crystal stability.
-
Halogen Bonding: The iodine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor. It is likely to form a short contact with an electron-rich acceptor, such as an oxygen atom from the nitro group of an adjacent molecule (I···O interaction).[7]
-
π-Hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) perpendicular to the molecular plane. This can engage in favorable interactions with electron-rich regions of neighboring molecules, such as the π-system of an aromatic ring.[8]
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups will further stabilize the crystal lattice, forming a complex 3D network.[9]
These directional interactions work in concert to guide the molecules into a highly ordered, three-dimensional lattice.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has outlined a complete and scientifically rigorous pathway for the determination and analysis of the crystal structure of this compound. By detailing a plausible synthesis, a robust crystallization protocol, and the full workflow of single-crystal X-ray diffraction, we have constructed a comprehensive framework for understanding this molecule's three-dimensional architecture. The hypothetical structural analysis, grounded in the principles of molecular geometry and supramolecular chemistry, predicts a structure dominated by a synergy of π-π stacking, halogen bonding, and weak hydrogen bonds. This detailed exploration provides valuable insights for researchers in materials science and drug discovery, demonstrating the power of crystallographic analysis to reveal the fundamental interactions that govern molecular assembly.
References
- 1. How To [chem.rochester.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. selectscience.net [selectscience.net]
- 4. rigaku.com [rigaku.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ias.ac.in [repository.ias.ac.in]
Electronic properties of 2,7-disubstituted fluorene derivatives
An In-Depth Technical Guide to the Electronic Properties of 2,7-Disubstituted Fluorene Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Fluorene and its derivatives have become a cornerstone in the field of organic electronics, prized for their rigid, planar structure, high thermal stability, and tunable electronic properties.[1] This guide provides a comprehensive technical overview of 2,7-disubstituted fluorene derivatives, focusing on the rational design principles and experimental methodologies used to modulate their electronic characteristics. We will delve into the profound impact of substituents at the 2 and 7 positions on the frontier molecular orbitals, photophysical behavior, and charge transport capabilities of the fluorene core. This document is intended for researchers and scientists engaged in the development of advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).
Introduction: The Fluorene Core as a Versatile Electronic Scaffold
The fluorene moiety is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. Its rigid and coplanar structure facilitates efficient π-conjugation, which is fundamental to its utility in organic electronics. The C9 position of the fluorene core is typically functionalized with bulky alkyl chains (e.g., dioctyl or dihexyl groups) to enhance solubility and processability without significantly altering the electronic properties of the π-system.[2][3]
The true power of the fluorene scaffold lies in the tunability of its electronic properties through substitution at the 2 and 7 positions. These positions are integral to the π-conjugated backbone, and introducing electron-donating (donor) or electron-withdrawing (acceptor) groups at these sites allows for precise control over the molecule's energy levels and optoelectronic behavior.[4] This strategic functionalization enables the design of materials tailored for specific roles within an electronic device, such as light emission, charge transport, or light absorption.[5]
Synthetic Pathways to 2,7-Disubstituted Fluorenes
The creation of well-defined 2,7-disubstituted fluorene derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. The most common starting material is 2,7-dibromofluorene, which is readily synthesized from fluorene.[2]
-
Suzuki Coupling: This versatile reaction involves the coupling of the dibromofluorene with boronic acids or boronic esters in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 2 and 7 positions.[2][6]
-
Heck Coupling: This reaction is employed to form carbon-carbon bonds between the dibromofluorene and alkenes, which is useful for extending the π-conjugation of the system.[7]
-
Buchwald-Hartwig Amination: This is the preferred method for introducing nitrogen-based donor groups, such as diarylamines, onto the fluorene core.[6]
The choice of synthetic route depends on the desired substituents. For asymmetric derivatives (where the groups at C2 and C7 are different), a stepwise approach is often necessary, utilizing precursors like 2-bromo-7-iodofluorene to exploit the differential reactivity of the C-I and C-Br bonds.[6][4]
Engineering Electronic Properties via Substitution
The electronic and photophysical properties of fluorene derivatives are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals is the HOMO-LUMO gap (HLG), which determines the material's absorption and emission characteristics.[8][9]
Tuning Frontier Molecular Orbital (HOMO/LUMO) Energy Levels
The introduction of substituents at the 2 and 7 positions directly modifies the energy levels of the HOMO and LUMO.[10][11]
-
Electron-Donating Groups (EDGs): Substituents like dialkylamines or diarylamines are strong electron donors. They increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO is generally less pronounced. This raising of the HOMO level reduces the HOMO-LUMO gap and facilitates hole injection in devices.[9][12]
-
Electron-Withdrawing Groups (EWGs): Substituents such as pyridyl, oxadiazole, or imidazole-derived moieties are electron-withdrawing.[7][13] They decrease the electron density of the π-system, leading to a stabilization (decrease in energy) of both the HOMO and LUMO levels. This typically results in a smaller change to the overall bandgap but lowers the LUMO level, which can facilitate electron injection.[9][12]
This principle allows for the precise tuning of energy levels to match the work functions of electrodes in electronic devices, thereby optimizing charge injection and overall device performance.[10]
Photophysical Properties: Absorption and Emission
The photophysical properties of 2,7-disubstituted fluorenes are highly dependent on the nature of their substituents.
-
Absorption (UV-Vis): The primary absorption band in fluorene derivatives corresponds to the π-π* electronic transition. Introducing donor or acceptor groups, especially in a donor-acceptor architecture, can induce an intramolecular charge transfer (ICT) character to the transition. This ICT often results in a red-shift (a shift to longer wavelengths) of the absorption maximum.[6]
-
Emission (Photoluminescence): Most fluorene derivatives are highly fluorescent, typically emitting in the blue region of the spectrum.[2][10] The emission wavelength can be tuned across the visible spectrum by varying the substituents. Donor-acceptor type structures often exhibit large Stokes shifts (the separation between absorption and emission maxima) and their emission can be highly sensitive to solvent polarity.[6][14]
-
Fluorescence Quantum Yield (ΦF): This metric quantifies the efficiency of the emission process. Many 2,7-disubstituted fluorenes exhibit high quantum yields, making them excellent candidates for emissive layers in OLEDs.[2][7][10]
Charge Transport Properties
For applications in OFETs and as charge-transporting layers in OLEDs, the ability of a material to conduct charge (holes or electrons) is critical. This property is quantified by charge carrier mobility.
-
Hole Transport: Fluorene derivatives, particularly those functionalized with electron-donating groups like triarylamines, are generally good hole transporters. The planar structure of the fluorene core facilitates π-π stacking in the solid state, which provides pathways for charge hopping between molecules.[15]
-
Electron Transport: To create electron-transporting or bipolar materials (capable of transporting both holes and electrons), strong electron-withdrawing groups are incorporated into the fluorene structure.[16][17] Moieties like anthraquinone or 9-dicyanofluorenylidene have been successfully used for this purpose.[16][17]
Joint experimental and theoretical studies have shown that a π-stacked fluorene chain inherently favors hole transport over electron transport.[15] Designing materials with balanced charge transport is a key challenge and an active area of research.
Experimental Characterization Workflows
A systematic approach is required to characterize the electronic properties of newly synthesized 2,7-disubstituted fluorene derivatives.
Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Objective: To determine the electrochemical bandgap and estimate the HOMO and LUMO energy levels.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Pt; Reference Electrode: Ag/AgCl or Ag/Ag+; Counter Electrode: Pt wire).
-
Analyte: 2,7-disubstituted fluorene derivative (~1 mM solution).
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Procedure:
-
Preparation: Dissolve the fluorene derivative and the supporting electrolyte in the anhydrous solvent. Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.
-
Measurement:
-
Record a blank voltammogram of the solvent and electrolyte solution.
-
Add the analyte solution to the cell.
-
Scan the potential in the positive direction to find the oxidation peak (E_ox).
-
Scan the potential in the negative direction to find the reduction peak (E_red).
-
-
Calibration: After measuring the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The Fc/Fc+ redox couple has a known potential (assumed to be -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used).
-
Calculation:
-
Determine the onset potentials for oxidation (E_onset_ox) and reduction (E_onset_red).
-
Calculate the HOMO and LUMO levels using the following empirical formulas[10]:
-
HOMO (eV) = - [E_onset_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = - [E_onset_red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical bandgap is then E_g = LUMO - HOMO.
-
Causality & Trustworthiness: Using an internal standard like ferrocene is crucial for obtaining reliable and comparable data, as it corrects for variations in the reference electrode potential.[10] The use of anhydrous and degassed solvents is essential to prevent unwanted side reactions with water or oxygen that can obscure the true redox potentials of the analyte.
Protocol: Photophysical Characterization
UV-Vis and photoluminescence spectroscopy are used to determine the optical bandgap and emission properties.
Objective: To measure the absorption and emission spectra and calculate the optical bandgap and fluorescence quantum yield.
Materials & Equipment:
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
-
Analyte solution (typically 10^-5 to 10^-6 M in a spectroscopic grade solvent like THF or Toluene).
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4).[14]
Procedure:
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.
-
Measure the absorption spectrum of the analyte solution.
-
Determine the absorption maximum (λ_abs_max) and the absorption onset (λ_onset).
-
Calculate the optical bandgap: E_g_opt (eV) = 1240 / λ_onset (nm).
-
-
Emission Measurement:
-
In the fluorometer, set the excitation wavelength to the λ_abs_max.
-
Record the emission spectrum and determine the emission maximum (λ_em_max).
-
-
Quantum Yield (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the unknown sample and the standard. Ensure the absorbance is low (< 0.1) to avoid inner filter effects.
-
Calculate the quantum yield (Φ_sample) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Expertise & Interpretation: The choice of solvent can significantly impact the photophysical properties, especially for donor-acceptor molecules.[14] Comparing spectra in solvents of different polarities can provide insight into the degree of intramolecular charge transfer in the excited state.
Data Summary
The table below summarizes the electronic properties of representative 2,7-disubstituted fluorene derivatives, illustrating the impact of different substituents.
| Compound Type | Substituents (at 2,7) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Emission Max (nm) | Application | Reference |
| Donor-Donor | Diaryl-amine | -5.05 | -2.39 | 2.66 | 455-565 | Hole Transport, OLEDs | [7] |
| Acceptor-Acceptor | Imidazole-derived moieties | -5.87 | -2.63 | 3.24 | ~420 (Deep Blue) | Electron Transport, OLEDs | [13][18] |
| Donor-π-Acceptor | Diarylaminofluorene / Cyanoacrylic acid | -5.23 | -3.10 | 2.13 | N/A (absorber) | Dye-Sensitized Solar Cells | [19] |
| Polyfluorene Copolymer | Alternating with Benzothiadiazole (acceptor) | -5.80 | -3.60 | 2.20 | ~649 (Red) | Polymer OLEDs (PLEDs) | [5] |
Note: Values are approximate and can vary based on the specific molecular structure, measurement conditions, and calculation methods.
Conclusion and Future Outlook
The 2,7-disubstituted fluorene framework offers a robust and versatile platform for the development of advanced organic electronic materials. Through judicious selection of electron-donating and electron-withdrawing substituents, a high degree of control can be exerted over the frontier energy levels, photophysical properties, and charge transport characteristics. This allows for the rational design of molecules tailored to specific functions within high-performance devices like OLEDs, OFETs, and OSCs.
Future research will likely focus on developing new synthetic methodologies for more complex and asymmetric derivatives, designing novel bipolar host materials with high triplet energies for phosphorescent OLEDs,[20][21] and exploring non-fullerene acceptors in fluorene-based systems for next-generation organic solar cells. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will be paramount in unlocking the full potential of this remarkable class of materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.210.105.67 [20.210.105.67]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and photophysical characteristics of 2,7-fluorenevinylene-based trimers and their electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progresses and Perspectives of Near-Infrared Emission Materials with “Heavy Metal-Free” Organic Compounds for Electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. "Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone " by Galen L. Eakins, Joshua S. Alford et al. [bearworks.missouristate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives [mdpi.com]
- 15. Probing charge transport in pi-stacked fluorene-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New fluorene-based bipolar charge transporting materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Donor-Acceptor Fluorene Compounds
Introduction: The Architectural Elegance of Donor-Acceptor Fluorene Systems
In the realm of organic electronics and photonics, the design of molecules with precisely tunable photophysical properties is paramount. Among the most successful molecular architectures are donor-acceptor (D-A) systems, where an electron-donating moiety is conjugated with an electron-accepting moiety.[1][2] This arrangement facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation, a process that governs the key optical and electronic characteristics of the material.[1][3]
The fluorene unit has emerged as an exceptionally versatile and effective π-conjugated bridge or "linker" in these D-A systems.[1][4] Its rigid and planar structure ensures efficient electronic communication between the donor and acceptor groups.[1][4] Furthermore, the C-9 position of the fluorene core can be easily functionalized, allowing for the introduction of solubilizing alkyl chains or even additional D-A units without significantly disrupting the conjugation of the main backbone.[4][5][6] This unique combination of structural rigidity, high fluorescence quantum yield, and synthetic versatility makes fluorene-based D-A compounds prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging probes.[7][8][9][10][11][12]
This guide provides an in-depth exploration of the core photophysical properties of these compounds, the experimental methodologies used for their characterization, and the underlying principles that make them so effective.
Figure 1: General molecular architecture of a Donor-Acceptor fluorene compound.
Part 1: Fundamental Photophysical Processes
The interaction of light with a D-A fluorene molecule initiates a cascade of photophysical events. Understanding these processes is crucial for rationally designing materials with desired emission colors, efficiencies, and environmental sensitivities.
Absorption and Intramolecular Charge Transfer (ICT)
Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In D-A systems, this excitation is often characterized by a significant redistribution of electron density, moving from the electron-rich donor to the electron-deficient acceptor through the fluorene bridge.[1] This process is termed Intramolecular Charge Transfer (ICT).[1][13]
The resulting ICT state is highly polarized, possessing a much larger dipole moment than the ground state. This change in polarity is the origin of many of the interesting properties of these compounds, particularly their sensitivity to the local environment. Molecules that exhibit a twisted geometry between the donor and acceptor in the excited state are said to form a Twisted Intramolecular Charge Transfer (TICT) state, which can significantly impact fluorescence quenching.[3][14]
Fluorescence and the Jablonski Diagram
Following excitation and ICT, the molecule can relax back to the ground state through several pathways. The most desirable pathway for light-emitting applications is fluorescence: the radiative decay from the S₁ state to the S₀ state. The energy difference between the S₁ and S₀ states dictates the color of the emitted light.
Other competing non-radiative pathways include internal conversion (heat dissipation) and intersystem crossing (ISC) to a triplet state (T₁). Efficient fluorophores are designed to maximize the rate of fluorescence while minimizing the rates of these non-radiative decay channels. Some advanced designs for OLEDs intentionally engineer a small energy gap between the S₁ and T₁ states to facilitate reverse intersystem crossing (RISC), a process known as thermally activated delayed fluorescence (TADF), which can dramatically enhance device efficiency.[5][6][15]
Figure 2: Jablonski diagram for a D-A fluorene compound showing key photophysical pathways.
Solvatochromism: Probing the Environment
Solvatochromism refers to the change in the color of a substance's absorption or emission spectrum when the polarity of its solvent environment is changed.[16][17][18] Due to the large change in dipole moment upon excitation, D-A fluorene compounds often exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as solvent polarity increases.[13][16]
This phenomenon occurs because polar solvent molecules will reorient around the highly polar excited state, stabilizing it and lowering its energy level. This reduces the energy gap for fluorescence, resulting in a red-shifted emission. The Lippert-Mataga equation is often used to quantify this relationship, correlating the Stokes shift with the solvent's dielectric constant and refractive index. This property is particularly valuable for developing fluorescent sensors that can report on the polarity of their microenvironment, such as within a cell membrane or a polymer matrix.[13]
Part 2: Experimental Characterization
A comprehensive understanding of a D-A fluorene compound's photophysical properties requires a suite of spectroscopic and electrochemical techniques.
Steady-State Spectroscopy (UV-Vis Absorption and Fluorescence)
These are the foundational techniques for characterizing any new fluorophore.[19][20]
-
UV-Vis Absorption Spectroscopy: Measures the wavelengths of light the compound absorbs. The peak absorption wavelength (λmax,abs) corresponds to the S₀ → S₁ transition energy.
-
Fluorescence Spectroscopy: Measures the emission spectrum when the compound is excited at or near its absorption maximum. This provides the peak emission wavelength (λmax,em) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.
The relative method, comparing the sample to a well-characterized standard, is the most common approach for determining ΦF.[21][22]
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample. For blue-green emitters, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is common. For green-orange emitters, Rhodamine 6G in ethanol (ΦF ≈ 0.94) is often used.[23]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)
Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.[14][19][24] It provides critical insights into the rates of radiative and non-radiative decay processes.
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorophore (absorbance < 0.1 at the excitation wavelength) in the desired solvent.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.
-
Data Acquisition: Acquire the fluorescence decay curve of the sample by collecting photon arrival times over a statistically significant period (typically until the peak channel has 10,000 counts).
-
Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model (mono-, bi-, or tri-exponential). The resulting decay time constant(s) represent the fluorescence lifetime(s).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be estimated.[25][26] These energy levels are critical for designing efficient electronic devices like OLEDs and organic photovoltaics (OPVs).[25][27]
-
Setup: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Internal Standard: Ferrocene is typically added as an internal standard, as its oxidation potential (Fc/Fc⁺) is well-defined.[28]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan will reveal the potentials at which the compound is oxidized and reduced.
-
Data Analysis:
-
The onset potentials of the first oxidation (Eox) and first reduction (Ered) processes are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas:[25]
HOMO (eV) = -[Eox - EFc/Fc+ + 4.8] LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]
(Note: The value of 4.8 eV is an approximation for the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some sources may use slightly different values.)
-
Figure 3: Workflow for the comprehensive photophysical characterization of a novel compound.
Part 3: Applications and Structure-Property Relationships
The tunability of D-A fluorene compounds has led to their successful implementation in various advanced technologies.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the precise tuning of HOMO/LUMO levels to match other materials in the device stack is critical for efficient charge injection and transport.[10] The high fluorescence quantum yields of fluorene derivatives make them excellent emitters, particularly for challenging blue emission.[5][6] By modifying the strength of the donor and acceptor moieties, the emission color can be tuned across the visible spectrum.[9][12]
Fluorescent Sensors and Probes
The sensitivity of their emission to the local environment (solvatochromism) makes D-A fluorenes powerful tools for sensing applications.[7] They can be designed to detect specific analytes, changes in pH, or the polarity of biological structures like cell membranes.[4][17] Furthermore, their high two-photon absorption cross-sections make them suitable for two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced photodamage.[21][22][29][30][31][32]
Organic Photovoltaics (OPVs)
In OPVs, D-A compounds can function as either the electron donor or, more recently in non-fullerene acceptors (NFAs), as the electron acceptor.[27][33] The goal is to design molecules with broad absorption spectra to capture more of the solar spectrum and appropriate HOMO/LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface.[27][34]
Table 1: Representative Photophysical Data of D-A Fluorene Compounds
| Compound Architecture | Donor | Acceptor | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Application Highlight |
| D-π-A | Dimethylamine | Pyrimidine | 392 - 426 | 493 - 538 | ~0.80 | General Fluorophore[1] |
| D-A-D | Dibutylamino | Nitrofluorene | ~480 | ~580 | High | Two-Photon Imaging[29][30] |
| Geminal D-A | Triphenylamine | Pyridine | ~370-390 | ~440-460 | 0.40 - 0.70 | Blue Emitter for OLEDs[5][6] |
| D-π-A | Diphenylamine | Dicyanovinyl | ~450 | ~550 | 0.64 | Solvatochromic Probe[1] |
Conclusion and Future Outlook
Donor-acceptor fluorene compounds represent a mature yet continually evolving class of organic functional materials. Their robust photophysical properties—stemming from the interplay between the fluorene bridge and the appended electronic moieties—are both fundamentally interesting and commercially relevant. The systematic application of the characterization techniques outlined in this guide allows researchers to build clear structure-property relationships, enabling the rational design of next-generation materials. Future research will likely focus on developing novel D-A architectures with enhanced TADF characteristics for ultra-high-efficiency OLEDs, creating probes with near-infrared (NIR) emission for deeper biological imaging, and engineering highly efficient and stable non-fullerene acceptors for next-generation organic solar cells.
References
- 1. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Fluorene-based conjugates with geminal donor-acceptor: synthesis, photophysical properties and theoretical studies | Semantic Scholar [semanticscholar.org]
- 7. Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores [morressier.com]
- 18. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchwith.njit.edu [researchwith.njit.edu]
- 20. vu.lt [vu.lt]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. stars.library.ucf.edu [stars.library.ucf.edu]
- 23. researchgate.net [researchgate.net]
- 24. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 25. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 27. researchgate.net [researchgate.net]
- 28. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02322F [pubs.rsc.org]
- 29. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 30. api.creol.ucf.edu [api.creol.ucf.edu]
- 31. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-7-nitro-9H-fluorene
This guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-7-nitro-9H-fluorene, a specialized organic compound with potential applications in materials science and as an intermediate in the development of novel therapeutics. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Scientific Merit of Substituted Fluorenes
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in various scientific disciplines. The rigid, planar structure of the fluorene backbone, coupled with its rich electron system, makes it an excellent scaffold for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. The introduction of electron-withdrawing and electron-donating groups at specific positions on the fluorene ring allows for the fine-tuning of its electronic and photophysical properties.
The target molecule, this compound (CAS No: 23055-47-2, Molecular Formula: C₁₃H₈INO₂), is a di-substituted fluorene derivative. The presence of a nitro group (-NO₂) at the 7-position and an iodine atom (-I) at the 2-position introduces significant electronic asymmetry. The nitro group is a strong electron-withdrawing group, while the iodo group, although a halogen, can participate in various cross-coupling reactions, making it a versatile synthetic handle for further molecular elaboration. This unique combination of functional groups suggests potential applications in the synthesis of novel charge-transfer materials and as a key intermediate for the preparation of more complex, biologically active molecules.
Strategic Synthesis of this compound
The synthesis of this compound can be approached via two primary retrosynthetic pathways: the nitration of 2-iodofluorene or the iodination of 2-nitrofluorene. The latter approach is generally preferred due to the deactivating nature of the nitro group, which can help to control the regioselectivity of the subsequent electrophilic iodination. The electron-withdrawing nitro group directs electrophilic substitution primarily to the meta-position relative to itself, which in the 2-nitrofluorene system corresponds to the 7-position.
Proposed Synthetic Pathway: Electrophilic Iodination of 2-Nitrofluorene
The chosen synthetic strategy involves a two-step process starting from commercially available fluorene:
-
Nitration of 9H-fluorene to yield 2-nitro-9H-fluorene.
-
Electrophilic Iodination of 2-nitro-9H-fluorene to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Nitro-9H-fluorene (Starting Material)
This protocol is adapted from established procedures for the nitration of fluorene[1][2].
Materials:
-
9H-Fluorene (1 equivalent)
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (specific gravity 1.42)
-
Potassium Acetate
-
Ice-cold water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 9H-fluorene in warm glacial acetic acid.
-
Cool the solution to 50°C in a water bath.
-
With vigorous stirring, add concentrated nitric acid dropwise over 15 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 5-10 minutes.
-
Remove the heat source and allow the mixture to cool to room temperature, during which a yellow precipitate of 2-nitro-9H-fluorene will form.
-
Collect the precipitate by vacuum filtration and wash with cold glacial acetic acid containing a small amount of potassium acetate, followed by several washes with water.
-
Dry the product. The 2-nitro-9H-fluorene obtained is typically of sufficient purity for the next step. If further purification is required, recrystallization from glacial acetic acid or ethanol can be performed.
Part B: Synthesis of this compound
This proposed protocol is based on general methods for the iodination of deactivated aromatic compounds.
Materials:
-
2-Nitro-9H-fluorene (1 equivalent)
-
Iodine (I₂)
-
Iodic acid (HIO₃) or another suitable oxidizing agent
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethanol or a mixture of Ethanol/Water for recrystallization
Procedure:
-
In a round-bottom flask, suspend 2-nitro-9H-fluorene in glacial acetic acid.
-
To this suspension, add finely ground iodine.
-
Carefully add concentrated sulfuric acid to the mixture while stirring.
-
Add the oxidizing agent (e.g., iodic acid) portion-wise to the reaction mixture. The reaction is exothermic and the temperature should be monitored.
-
Heat the reaction mixture to 60-70°C and maintain with stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it onto a mixture of ice and water.
-
The crude product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and then with a dilute solution of sodium bicarbonate to neutralize any residual acid. Finally, wash with water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data.
Disclaimer: The following characterization data are predicted based on the chemical structure and known spectroscopic trends for similar compounds. Due to a lack of publicly available experimental data for this compound, this information should be used as a guide for experimental verification.
Physical Properties
| Property | Value |
| CAS Number | 23055-47-2 |
| Molecular Formula | C₁₃H₈INO₂ |
| Molecular Weight | 337.11 g/mol |
| Appearance | Expected to be a pale yellow to yellow crystalline solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in CDCl₃, 400 MHz): The spectrum is expected to show signals in the aromatic region. The methylene protons at the C9 position will appear as a singlet. The aromatic protons will exhibit a complex splitting pattern due to the dissymmetry of the substitution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 - 8.5 | m | 2H | Protons ortho to the nitro group |
| ~ 7.8 - 8.0 | m | 3H | Aromatic protons |
| ~ 7.6 - 7.7 | m | 1H | Aromatic proton |
| ~ 4.0 | s | 2H | -CH₂- at C9 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in CDCl₃, 100 MHz): The spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The carbons attached to the iodo and nitro groups will have characteristic chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C-NO₂ |
| ~ 145 - 150 | Aromatic Quaternary Carbons |
| ~ 120 - 140 | Aromatic CH Carbons |
| ~ 95 | C-I |
| ~ 37 | -CH₂- at C9 |
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Predicted Spectrum (KBr pellet): The IR spectrum will show characteristic absorption bands for the nitro group, the aromatic C-H and C=C bonds, and the C-I bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1590 - 1450 | Strong | Aromatic C=C stretching |
| 1530 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1350 - 1330 | Strong | Symmetric NO₂ stretching |
| ~ 850 | Strong | C-H out-of-plane bending |
| ~ 550 | Medium | C-I stretching |
Mass Spectrometry (MS)
-
Predicted Spectrum (Electron Ionization - EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 337 | [M]⁺ (Molecular ion) |
| 210 | [M - I]⁺ |
| 164 | [M - I - NO₂]⁺ |
Reaction Mechanism and Rationale
The synthesis of this compound relies on well-established principles of electrophilic aromatic substitution.
Caption: Electrophilic aromatic substitution mechanisms for the synthesis.
Rationale for Reagent Selection and Conditions
-
Nitration: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The reaction temperature is controlled to prevent over-nitration and the formation of byproducts.
-
Iodination: The direct iodination of aromatic rings with molecular iodine is often slow. Therefore, an oxidizing agent such as iodic acid is used to generate a more potent electrophilic iodine species (I⁺). The strong acid medium (sulfuric acid) further activates the iodinating agent and facilitates the reaction on the deactivated nitro-substituted fluorene ring.
Safety Considerations
The synthesis of this compound involves the use of strong acids, oxidizing agents, and potentially hazardous organic compounds. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Care should be taken when handling concentrated acids and during the heating steps of the reactions.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined two-step synthetic route, starting from 9H-fluorene, is based on established and reliable organic transformations. The predicted characterization data offers a benchmark for researchers to validate their synthetic outcomes. The unique substitution pattern of this molecule makes it a promising candidate for further investigation in the fields of materials science and medicinal chemistry.
References
Potential Applications of Functionalized Fluorene Molecules: An In-depth Technical Guide
Abstract
Fluorene and its derivatives represent a versatile class of molecules that have garnered significant attention across various scientific and technological domains.[1] Their rigid, planar biphenyl structure provides a unique scaffold that, when appropriately functionalized, gives rise to a rich array of photophysical and electronic properties.[1] This technical guide provides a comprehensive exploration of the potential applications of functionalized fluorene molecules, with a focus on their roles in organic electronics, sensing, and biomedicine. We will delve into the fundamental principles governing their performance, detail key synthetic strategies, and present exemplary experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable properties of these compounds in their respective fields.
Introduction: The Fluorene Core and the Power of Functionalization
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[2] This core structure is inherently fluorescent and possesses good thermal and chemical stability.[3] However, the true potential of fluorene is unlocked through "functionalization"—the strategic attachment of various chemical groups to the fluorene scaffold.
The most common site for functionalization is the C9 position of the five-membered ring.[4] Introducing bulky alkyl or aryl groups at this position is crucial for enhancing the solubility of fluorene-based materials and preventing intermolecular aggregation, which can quench fluorescence.[4][5] Functionalization at other positions, such as C2, C7, C3, and C6, allows for the fine-tuning of the molecule's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][6] This ability to tailor the optoelectronic characteristics of fluorene derivatives is the cornerstone of their widespread applicability.[1]
Synthetic Strategies: Building the Molecular Toolkit
The synthesis of functionalized fluorene derivatives often involves multi-step processes. Traditional cross-coupling reactions, such as the Suzuki and Heck couplings, are widely employed to introduce various substituents onto the fluorene core.[5][7] More recently, direct C-H functionalization has emerged as a more atom-economical and efficient strategy for modifying the fluorene and fluorenone skeletons.[1][6]
A general synthetic workflow for creating functionalized fluorene-based materials is depicted below. This process typically begins with the modification of the fluorene core, followed by polymerization or further functionalization to achieve the desired properties for a specific application.
Caption: Generalized workflow for the synthesis, characterization, and application of functionalized fluorene molecules.
Applications in Organic Electronics
The tunable electronic and photophysical properties of functionalized fluorene molecules make them prime candidates for a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Fluorene-based polymers and small molecules are extensively used as light-emitting materials in OLEDs due to their high photoluminescence quantum yields, good charge transport properties, and excellent thermal stability.[3] By incorporating different functional groups, the emission color can be tuned across the entire visible spectrum.[8] For instance, copolymers of fluorene with dicyanostilbene show yellow-green luminescence, while those with 9,10-dicyanophenanthrene exhibit greenish-blue emission.[9]
Mechanism of Electroluminescence in a Fluorene-Based OLED:
-
Charge Injection: Electrons are injected from the cathode into the LUMO of the electron transport layer (ETL), and holes are injected from the anode into the HOMO of the hole transport layer (HTL).
-
Charge Transport: The injected electrons and holes migrate towards the emissive layer (EML), which contains the functionalized fluorene molecules.
-
Exciton Formation: Electrons and holes meet in the EML and form excitons (bound electron-hole pairs).
-
Radiative Recombination: The excitons decay radiatively, releasing energy in the form of light. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the fluorene derivative.
Caption: Schematic of a multilayer OLED device incorporating a fluorene-based emissive layer.
Table 1: Performance of Selected Fluorene-Based OLEDs
| Fluorene Derivative Host | Dopant/Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color | Reference |
| m-CF-PhCz | [Ir(ppy)₂(acac)] | 74.6 | 20.3 | Green | [10] |
| MS-OC | PO-01 | 80.0 | 27.1 | Yellow | [11] |
| PCTXO | - (doped) | 14.97 | 10.44 | Deep Orange | [9] |
| PF-PO | - | 3.33 | - | Greenish-Blue | [9] |
Experimental Protocol: Fabrication of a Solution-Processed Fluorene-Based OLED
This protocol provides a general procedure for the fabrication of a multilayer OLED device using spin-coating techniques.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
Fluorene-based emissive polymer solution (e.g., in toluene or chlorobenzene)
-
Electron transport layer material (e.g., TPBI)
-
LiF
-
Aluminum (Al)
-
Solvents (e.g., deionized water, isopropanol, acetone)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the fluorene-based polymer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film at a temperature appropriate for the specific polymer to remove the solvent (e.g., 80°C for 30 minutes).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBI, 30 nm), LiF (1 nm), and Al (100 nm) layers. The deposition rate should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Organic Solar Cells (OSCs)
Functionalized fluorene molecules are also utilized in organic solar cells, primarily as electron donor materials in bulk heterojunction (BHJ) devices.[12] Their broad absorption spectra and good hole mobility contribute to efficient light harvesting and charge extraction. Copolymers of fluorene with electron-deficient units are often designed to lower the HOMO energy level, leading to higher open-circuit voltages (Voc) in the resulting solar cells.[13]
Furthermore, fluorene derivatives can be engineered as cathode interfacial materials (CIMs) to improve electron collection at the electrode.[14] For instance, a fluorene-based small molecule with pyridyl functional side chains has been shown to be an effective CIM in OSCs.[14]
Table 2: Properties of Fluorene Derivatives in Organic Solar Cells
| Fluorene Derivative | Role | Key Feature | Impact on Device Performance | Reference |
| DTC-T-F based molecules | Non-fullerene acceptor | Environmentally friendly (cyano-free) | Theoretical potential for high efficiency | [13] |
| 3FPy | Cathode Interfacial Material | Soluble in polar solvents | Enables multilayer fabrication | [14] |
| Spiro[fluorene-9,9′-xanthene] (SFX) based molecules | Hole-Transporting Material | High hole mobility and conductivity | Improved power conversion efficiency | [15] |
Applications in Sensing
The inherent fluorescence of fluorene derivatives can be modulated by their interaction with specific analytes, making them excellent candidates for chemosensors.[16] The sensing mechanism often relies on processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT).[4]
Ion Detection
Fluorene-based sensors have been developed for the detection of various ions, including heavy metals and anions. For example, a fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle has demonstrated high sensitivity and selectivity for Zn²⁺ ions.[17] Similarly, fluorenone-based sensors have been designed for the selective detection of iodide (I⁻) ions with detection limits in the nanomolar range.[18]
Small Molecule Detection
Functionalized fluorenes can also detect neutral small molecules. For instance, sensors have been developed for the detection of cyanide ions in aqueous media with sensitivity down to the parts-per-billion (ppb) level.[19] The sensing mechanism in this case involves a Michael-type adduct formation between the cyanide ion and the chemosensor.[19]
Caption: General principle of a fluorene-based fluorescent chemosensor.
Biomedical Applications
The unique photophysical properties of functionalized fluorene molecules, particularly their high two-photon absorption cross-sections, make them valuable tools in the biomedical field.[20][21]
Bioimaging
Two-photon fluorescence microscopy (2PFM) is a powerful technique for high-resolution imaging deep within biological tissues.[20][21] Fluorene-based fluorophores are well-suited for 2PFM as they can be efficiently excited by near-infrared (NIR) light, which minimizes light scattering and photodamage to living cells.[20][21] These probes can be designed to target specific organelles, such as the endoplasmic reticulum and lysosomes, for simultaneous bioimaging.[4]
Theranostics
Beyond imaging, functionalized fluorenes are being explored for theranostic applications, which combine diagnosis and therapy. For example, some fluorene-based molecules have been shown to exhibit promising biological activities, including the inhibition of Hsp90 and interaction with tubulin, which are relevant in cancer therapy.[1] Additionally, certain fluorene motifs have been found to reduce the amyloid burden associated with Alzheimer's disease.[1]
Conclusion and Future Outlook
Functionalized fluorene molecules have established themselves as a remarkably versatile class of compounds with a broad spectrum of applications. Their continued development holds immense promise for advancements in organic electronics, with the potential for more efficient and stable OLEDs and solar cells. In the realm of sensing, the focus will likely be on achieving even lower detection limits and developing sensors for a wider range of analytes. The future of fluorene-based molecules in biomedicine is particularly exciting, with opportunities to create sophisticated probes for disease diagnosis and targeted therapies. As synthetic methodologies become more advanced, we can expect the emergence of novel fluorene derivatives with unprecedented properties, further expanding their impact across diverse scientific and technological fields.
References
- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorene-based π-conjugated polymers for OLEDs: advances, opportunities, and challenges: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Influence of Molecular Weight on the Performance of Organic Solar Cells Based on a Fluorene Derivative [research.chalmers.se]
- 13. Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell - Arabian Journal of Chemistry [arabjchem.org]
- 14. Alcohol-soluble fluorene derivate functionalized with pyridyl groups as a high-performance cathode interfacial material in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
Biological activity of nitro-iodinated aromatic compounds
An In-Depth Technical Guide to the Biological Activity of Nitro-Iodinated Aromatic Compounds
Authored by: A Senior Application Scientist
Preamble: The Convergence of Functionality in Drug Design
In the landscape of modern medicinal chemistry, the strategic combination of distinct functional groups onto a single molecular scaffold is a cornerstone of rational drug design. Nitro-iodinated aromatic compounds epitomize this approach, merging the potent bioreductive capabilities of the nitro (-NO₂) group with the unique physicochemical properties imparted by iodine (-I). The nitro group, a classic "pharmacophore" and occasional "toxicophore," is renowned for its role in hypoxia-activated prodrugs and antimicrobial agents.[1][2] Its biological activity is intrinsically linked to its reduction within cellular environments, a process that can generate cytotoxic reactive intermediates.[3][4] The introduction of an iodine atom can modulate the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its pharmacokinetics and target engagement. Furthermore, the availability of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) opens avenues for radiopharmaceutical development and in vivo imaging.[5]
This guide provides a comprehensive exploration of the biological activities of this hybrid class of molecules. We will delve into their primary mechanisms of action, supported by field-proven experimental insights, and provide detailed protocols for their evaluation. The narrative is structured to explain not just the "how" but the critical "why" behind experimental choices, reflecting a deep understanding of the interplay between chemical structure and biological function.
Core Mechanisms of Biological Action
The biological profile of a nitro-iodinated aromatic compound is not merely the sum of its parts but a synergistic outcome. The electron-withdrawing nature of both the nitro group and iodine enhances the electrophilicity of the aromatic ring, making it susceptible to the enzymatic and chemical processes that drive its activity.[3][6]
Antimicrobial Activity: Bioreductive Activation
The antimicrobial efficacy of many nitroaromatic compounds, including those containing iodine, is contingent upon the reductive activation of the nitro group.[3][6] This process is particularly effective against anaerobic bacteria and certain protozoa, which possess high levels of nitroreductase enzymes.[7]
Mechanism: The mechanism involves a multi-step enzymatic reduction of the nitro group.[3][7]
-
Initial Reduction: In the low-oxygen environment of an anaerobic microorganism, a one-electron reduction of the nitro group (Ar-NO₂) by a nitroreductase (NTR) enzyme yields a nitro radical anion (Ar-NO₂⁻•).[4][7]
-
Generation of Cytotoxic Species: This highly reactive radical can undergo further reduction to form nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[4]
-
Cellular Damage: These intermediates are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[3][6]
The iodine substituent can enhance this activity by increasing the compound's lipophilicity, thereby improving its penetration through microbial cell membranes to reach the intracellular nitroreductases.
Caption: Bioreductive activation pathway in anaerobic vs. aerobic environments.
Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment
Solid tumors often contain regions of low oxygen tension, or hypoxia, which makes them resistant to conventional radiation and chemotherapy.[8] Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs (HAPs) because, like in anaerobic microbes, they can be selectively reduced to cytotoxic agents by overexpressed nitroreductases in this environment.[8][9]
Mechanism: The underlying principle is identical to the antimicrobial mechanism but is exploited for selectivity towards cancer cells.
-
Normoxic Tissue (Healthy Cells): In well-oxygenated tissues, any formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling".[8] This spares healthy tissue from damage and confines the cytotoxic effect to the tumor.
-
Hypoxic Tissue (Tumor Cells): In the absence of oxygen, the reduction proceeds, leading to the generation of cytotoxic species that kill the cancer cells.[8][9]
Radioiodinated nitroimidazole analogues have been successfully synthesized and evaluated as markers for tumor hypoxia, demonstrating their ability to localize in tumors.[5] This dual-functionality allows for both therapeutic action and non-invasive imaging.
Enzyme Inhibition
The specific electronic and steric properties of nitro-iodinated aromatics can make them potent and selective enzyme inhibitors.
-
Inhibition of 14α-demethylase: In fungi, nitro-containing azole derivatives have shown the ability to inhibit 14α-demethylase, an enzyme critical for ergosterol synthesis. The activity is attributed to a strong electrostatic interaction between the nitro group and the Fe(II) in the enzyme's heme group.[3][6]
-
Inhibition of Iodotyrosine Deiodinase (IYD): 3-Nitro-L-tyrosine is a known inhibitor of iodotyrosine deiodinase, an enzyme responsible for recycling iodide in the thyroid gland.[10] This suggests that nitro-iodinated tyrosine analogs or similar structures could be potent modulators of thyroid hormone synthesis, a pathway that itself involves the iodination of aromatic tyrosine residues.[11][12]
Experimental Workflows and Protocols
Evaluating the biological activity of novel nitro-iodinated aromatic compounds requires a systematic, multi-tiered approach. The following protocols represent self-validating systems designed to provide robust and reproducible data.
Caption: A logical workflow for the evaluation of nitro-iodinated compounds.
Protocol: Hypoxia-Selective Cytotoxicity Assay
Causality: This assay is designed to determine if a compound's cytotoxicity is enhanced under low-oxygen conditions, which is the hallmark of a hypoxia-activated prodrug. By comparing cell viability under normoxic (21% O₂) and hypoxic (<1% O₂) conditions, a "Hypoxia Cytotoxicity Ratio" (HCR) can be calculated. A high HCR indicates selective activity.
Methodology (MTT Assay):
-
Cell Seeding: Seed a human cancer cell line known to have high nitroreductase activity (e.g., HT-29 colon cancer) into two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Tirapazamine).
-
Dosing: Remove the medium from the plates and add 100 µL of the appropriate compound dilution to each well.
-
Incubation:
-
Normoxic Plate: Return one plate to the standard incubator.
-
Hypoxic Plate: Place the second plate into a specialized hypoxia chamber or incubator flushed with a gas mixture of 5% CO₂, <1% O₂, and balance N₂.
-
Incubate both plates for 48 hours.
-
-
Viability Assessment (MTT):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions. Calculate HCR = IC₅₀ (Normoxic) / IC₅₀ (Hypoxic).
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: This standard broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's potency.
Methodology:
-
Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., E. coli for facultative anaerobe, Bacteroides fragilis for strict anaerobe) in the appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubation must be performed in an anaerobic chamber.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation and Interpretation
Quantitative data should be organized to facilitate direct comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypoxia-Selective Cytotoxicity of Nitro-Iodinated Benzamides
| Compound ID | R-Group | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR¹ |
| NI-1 | H | >100 | 25.4 | > 3.9 |
| NI-2 | 4-F | >100 | 15.2 | > 6.6 |
| NI-3 | 4-OCH₃ | >100 | 38.1 | > 2.6 |
| NI-4 | 4-Cl | >100 | 11.8 | > 8.5 |
| Tirapazamine | (Control) | 15.5 | 0.4 | 38.8 |
¹ HCR (Hypoxia Cytotoxicity Ratio) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher value indicates greater selectivity for hypoxic cells.
Interpretation: The data in Table 1 clearly demonstrate hypoxia-selective activity for all tested compounds, as indicated by the significantly lower IC₅₀ values under hypoxic conditions. Compound NI-4, with a chloro-substituent, shows the highest potency and selectivity among the novel compounds, suggesting that electron-withdrawing groups at the para-position may enhance bioreductive activation.
Toxicology and Concluding Remarks
A critical aspect of developing nitroaromatic compounds is managing their potential toxicity. The same reactive intermediates that provide therapeutic efficacy can cause off-target damage.[13][14] The nitro group is often considered a "structural alert" for mutagenicity.[15][16] Therefore, early-stage toxicological screening (e.g., Ames test for mutagenicity, hERG channel inhibition for cardiotoxicity) is imperative.
Nitro-iodinated aromatic compounds represent a promising class of molecules with tunable biological activities. Their true potential lies in the rational design of structures that maximize efficacy in the target environment (e.g., a hypoxic tumor or an anaerobic infection) while minimizing systemic toxicity. The strategic placement of the nitro and iodo groups, along with other substituents, can fine-tune the compound's reduction potential, lipophilicity, and target affinity. Future research will likely focus on developing highly selective agents and exploring their application in combination therapies and advanced theranostic systems.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Iodo-7-nitro-9H-fluorene from 2-nitrofluorene
An In-Depth Guide to the
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2-Iodo-7-nitro-9H-fluorene, a valuable intermediate in the development of advanced organic materials and pharmaceutical agents. The protocol details the electrophilic iodination of 2-nitrofluorene, offering researchers, scientists, and drug development professionals a robust and reproducible methodology. The narrative emphasizes the chemical principles, safety protocols, and practical insights necessary for successful synthesis.
Introduction and Scientific Foundation
2-Nitrofluorene is a versatile organic building block, notable for its rigid polycyclic aromatic structure and the presence of a reactive nitro group.[1] Its derivatives are pivotal in materials science for creating organic electronic materials and fluorescent probes, as well as in medicinal chemistry for designing molecules with specific biological activities.[1][2] The targeted synthesis of this compound introduces an iodine atom onto the fluorene scaffold, which serves as a highly versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitutions, thereby enabling the construction of more complex molecular architectures.[3]
The conversion of 2-nitrofluorene to this compound is achieved through an electrophilic aromatic substitution (SEAr) reaction. Due to the presence of the electron-withdrawing nitro group, the fluorene ring is deactivated, making it less susceptible to electrophilic attack.[4] Consequently, molecular iodine (I₂) alone is not a sufficiently powerful electrophile to effect this transformation.[5][6] To overcome this, the reaction employs a potent iodinating system generated in situ from elemental iodine and a strong oxidizing agent, such as periodic acid, in an acidic medium. This combination generates a highly electrophilic iodine species, often represented as I⁺, which can effectively iodinate the deactivated aromatic ring.[4][7][8]
The nitro group at the C2 position directs incoming electrophiles primarily to the C7 position. This regioselectivity is a known characteristic of electrophilic substitution on 2-substituted fluorene systems, leading to the desired 2,7-disubstituted product.[9]
Reaction Mechanism: Electrophilic Aromatic Iodination
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be dissected into two primary stages:
-
Generation of the Electrophile: Periodic acid (H₅IO₆) in the presence of sulfuric acid oxidizes elemental iodine (I₂) to a more potent electrophilic species. This active iodinating agent attacks the electron-rich aromatic system.
-
Substitution Reaction: The π-electron system of the 2-nitrofluorene ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base (such as HSO₄⁻ or water) then abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the integrity of the final compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M. Wt. ( g/mol ) | Key Hazards |
| 2-Nitrofluorene | 607-57-8 | C₁₃H₉NO₂ | 211.22 | Suspected carcinogen, Toxic[10][11][12][13] |
| Iodine | 7553-56-2 | I₂ | 253.81 | Skin/eye irritant |
| Periodic Acid Dihydrate | 10450-60-9 | H₅IO₆ | 227.94 | Oxidizer, Corrosive |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Severe skin/eye burns |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | Flammable, Corrosive |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Highly flammable, Eye irritant |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Essential Safety Precautions (EHS)
Hazard Assessment: This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.
-
2-Nitrofluorene: This compound is a suspected carcinogen and is toxic.[10][11][12] Avoid inhalation of dust and any contact with skin and eyes.[10][14] Handle with extreme care, using appropriate personal protective equipment (PPE).
-
Corrosives & Oxidizers: Concentrated sulfuric acid is highly corrosive. Periodic acid is a strong oxidizer. Handle both with caution to prevent severe burns and violent reactions.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles are mandatory.[11][12][14]
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-nitrofluorene (4.22 g, 20.0 mmol), elemental iodine (2.54 g, 10.0 mmol), and periodic acid dihydrate (1.14 g, 5.0 mmol).
-
Solvent Addition: To this mixture, add 100 mL of glacial acetic acid, followed by the slow, careful addition of a solution of concentrated sulfuric acid (5 mL) in 10 mL of deionized water.
-
Reaction Conditions: Heat the resulting dark purple mixture to 70-75 °C with vigorous stirring. Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by the gradual disappearance of the purple color of elemental iodine.[7]
-
Work-up and Isolation: After the reaction is complete (as indicated by the color change to a yellow or orange suspension), cool the mixture to room temperature. Pour the reaction mixture slowly into 400 mL of cold deionized water with stirring.
-
Product Collection: A yellow precipitate will form. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual acids.
-
Purification: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling acetone.[7] Allow the solution to cool slowly to room temperature, then place it in a refrigerator overnight to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound as a crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry: To verify the molecular weight (Expected M.Wt. for C₁₃H₈INO₂ is 337.11 g/mol ).[15]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Data Presentation and Visualization
Table of Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 70-75 °C | Provides sufficient energy to overcome the activation barrier for the deactivated ring without causing significant side reactions. |
| Reaction Time | 2-3 hours | Allows the reaction to proceed to completion, often indicated by the fading of the iodine color.[7] |
| Solvent | Glacial Acetic Acid | Effectively dissolves the reactants and is stable under the acidic and oxidizing conditions. |
| Oxidant | Periodic Acid Dihydrate | A reliable and effective oxidizing agent for generating the electrophilic iodine species required for this transformation.[7] |
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Scheme
Caption: .
Field-Proven Insights and Troubleshooting
| Potential Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient activation of iodine; Temperature too low. | Ensure the purity of the periodic acid. Verify the reaction temperature is maintained within the 70-75 °C range. |
| Dark Purple Color Persists | Reaction is incomplete. | Extend the reaction time by 1-2 hours, monitoring for the color change. If necessary, a small additional amount of oxidant can be added cautiously. |
| Product is Oily or Impure | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product with water. For recrystallization, use the minimum amount of hot solvent and allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. |
| Low Yield | Product loss during work-up or transfer; Sub-optimal reaction conditions. | Minimize transfer steps. Ensure the product is fully precipitated before filtration by using ice-cold water. Optimize reaction time and temperature based on small-scale trials if yields remain low. |
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and safety, researchers can confidently produce this key chemical intermediate for use in a wide array of applications, from advanced materials to pharmaceutical discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Iodination of Acenaphthene and Fluorene with Iodine–Peracetic Acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-NITROFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aniara.com [aniara.com]
- 15. echemi.com [echemi.com]
Introduction: The Strategic Importance of 2-Aryl-7-nitro-9H-fluorenes
An Application Guide to Suzuki Coupling Reactions with 2-Iodo-7-nitro-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich structure. The introduction of a nitro group at the 7-position transforms it into a potent electron-accepting building block. This makes 7-nitro-9H-fluorene derivatives highly valuable precursors for advanced organic electronic materials, fluorescent probes, and novel pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl systems from readily available starting materials.[3][4]
This guide provides a detailed exploration of the Suzuki coupling reaction utilizing this compound as the electrophilic partner. We will delve into the mechanistic underpinnings that govern this transformation, offer detailed, field-proven protocols, and provide a systematic approach to troubleshooting, empowering researchers to efficiently synthesize a diverse library of 2-aryl-7-nitro-9H-fluorene derivatives.
Mechanistic Insights: A Scientist's Guide to the Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle consisting of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Sonogashira Cross-Coupling for the Synthesis of Novel 2-Alkynyl-7-nitro-9H-fluorene Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide and a detailed experimental protocol for the Sonogashira cross-coupling of 2-Iodo-7-nitro-9H-fluorene. Fluorene derivatives are a cornerstone in the development of advanced organic materials and pharmaceutical agents due to their unique photophysical and electronic properties. The Sonogashira reaction is a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a validated step-by-step protocol, and expert troubleshooting advice to facilitate the synthesis of novel fluorene-based compounds.
Scientific Foundation & Rationale
The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable method in organic synthesis.[3] Its reliability, mild reaction conditions, and broad functional group tolerance make it exceptionally suitable for the late-stage functionalization of complex molecules.[2][4]
1.1. The Dual Catalytic Cycle Mechanism
The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the C-I bond of this compound, forming a Pd(II) complex. This is the activation step for the aryl halide.[6]
-
The Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to generate a highly reactive copper(I) acetylide intermediate.[4]
-
Transmetalation: The pivotal step where the acetylide ligand is transferred from the copper to the palladium(II) center, forming a diorganopalladium(II) complex and regenerating the copper catalyst.
-
Reductive Elimination: The final step where the newly formed C-C bond is created, yielding the 2-alkynyl-7-nitro-9H-fluorene product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
References
Introduction: The Fluorene Scaffold and the Power of Palladium Catalysis
An in-depth guide to the strategic functionalization of 2-iodofluorene derivatives via palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development and materials science.
Fluorene and its derivatives represent a privileged class of polycyclic aromatic hydrocarbons. Their rigid, planar structure, combined with high thermal stability and unique photophysical properties, makes them exceptional building blocks in materials science, particularly for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[1][2] The ability to precisely functionalize the fluorene core is paramount to tuning these electronic and optical properties.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a robust and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds.[3][4] For substrates like 2-iodofluorene, these reactions provide a direct and efficient pathway to introduce a wide array of functional groups. The high reactivity of the carbon-iodine bond makes 2-iodofluorene an ideal electrophilic partner for several key transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[5][6]
This guide provides a detailed examination of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings—as applied to 2-iodofluorene derivatives. It combines mechanistic insights with detailed, field-proven protocols to empower researchers to confidently synthesize novel fluorene-based materials.
General Experimental Workflow
A systematic approach is crucial for the success and reproducibility of palladium-catalyzed reactions. The following workflow outlines the key stages from reaction setup to final product analysis.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Building Biaryl Architectures
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, coupling an organohalide with an organoboron species.[3][7] It is widely used to synthesize substituted biphenyls, styrenes, and polyolefins, which are key components of many functional materials and pharmaceutical compounds.[6][7]
Mechanistic Rationale
The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodofluorene, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7] The use of bulky, electron-rich phosphine ligands can accelerate this process.[10]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][11]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Protocol: Synthesis of 2-Phenyl-9,9-dimethylfluorene
This protocol details the coupling of 2-iodo-9,9-dimethylfluorene with phenylboronic acid.
Materials and Reagents:
-
2-Iodo-9,9-dimethylfluorene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-9,9-dimethylfluorene (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Preparation : In a separate vial, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere : Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add degassed toluene and water (e.g., a 4:1 v/v mixture) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction Initiation : Add the catalyst/ligand mixture to the flask.
-
Heating : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-9,9-dimethylfluorene.
Causality Behind Choices:
-
Ligand (SPhos) : A bulky and electron-donating biaryl phosphine ligand is used to stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step, especially for less reactive substrates.[10]
-
Base (K₃PO₄) : A moderately strong inorganic base is required to facilitate the transmetalation step by forming the active boronate species.[10] It is often more effective than carbonate bases in many Suzuki couplings.
-
Solvent System : A mixture of an organic solvent (toluene or dioxane) and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate.[12] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
The Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction is a powerful method for forming a C-C bond by coupling an aryl halide with an alkene, creating a substituted alkene.[13] This reaction is instrumental in synthesizing styrenic compounds, which are precursors to polymers and other advanced materials.[11][14]
Mechanistic Rationale
The Heck reaction follows a distinct catalytic pathway involving migratory insertion.[15][16]
-
Oxidative Addition : Similar to the Suzuki coupling, a Pd(0) complex undergoes oxidative addition with 2-iodofluorene to form a Pd(II) intermediate.[13][14]
-
Alkene Coordination & Insertion : The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[15][16] Steric factors typically dictate that the fluorenyl group adds to the less substituted carbon of the double bond.[14]
-
β-Hydride Elimination : A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated. This step must also occur in a syn-fashion and is responsible for forming the new C=C double bond in the product.[15][16]
-
Reductive Elimination & Catalyst Regeneration : The resulting hydridopalladium complex reductively eliminates HX, which is neutralized by the base. This regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[14][17]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Protocol: Synthesis of Ethyl (E)-3-(9,9-dimethylfluoren-2-yl)acrylate
This protocol describes the reaction of 2-iodo-9,9-dimethylfluorene with ethyl acrylate.
Materials and Reagents:
-
2-Iodo-9,9-dimethylfluorene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Vessel Preparation : To a Schlenk flask equipped with a reflux condenser and magnetic stir bar, add 2-iodo-9,9-dimethylfluorene (1.0 equiv), Pd(OAc)₂ (0.01 equiv, 1 mol%), and PPh₃ (0.02 equiv, 2 mol%).
-
Inert Atmosphere : Seal the flask and condenser assembly, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (or MeCN), freshly distilled triethylamine (2.0 equiv), and ethyl acrylate (1.2 equiv) via syringe.
-
Heating : Immerse the flask in a preheated oil bath at 80-100 °C and stir.
-
Monitoring : Follow the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up : After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification : Filter and concentrate the organic solution. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the product.
Causality Behind Choices:
-
Catalyst (Pd(OAc)₂/PPh₃) : This is a classic and cost-effective catalyst system for the Heck reaction.[14] Pd(OAc)₂ serves as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Base (Et₃N) : An organic amine base is used to neutralize the hydriodic acid (HI) formed during the catalytic cycle. This is crucial for regenerating the Pd(0) catalyst.[15]
-
Solvent (DMF/MeCN) : Polar aprotic solvents are typically used as they can dissolve the palladium salts and substrates, facilitating the reaction. Anhydrous conditions are preferred.
The Sonogashira Coupling: Forging Aryl-Alkynes
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][18] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are fundamental components in molecular electronics and advanced materials.[19]
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[18][20]
-
Palladium Cycle :
-
Oxidative Addition : Pd(0) adds to the 2-iodofluorene to create a Pd(II) complex.
-
Transmetalation : The key step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center. This is typically considered the rate-determining step.[20]
-
Reductive Elimination : The fluorenyl and alkynyl groups are reductively eliminated to form the product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle :
-
The terminal alkyne coordinates to a Cu(I) salt (e.g., CuI).
-
In the presence of an amine base, the alkyne is deprotonated, forming the highly reactive copper(I) acetylide intermediate. This species is then ready for transmetalation to the palladium center.[20]
-
A copper-free variant exists, which can be advantageous for preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling) and simplifying purification.[18][21]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Application Protocol: Synthesis of 2-((trimethylsilyl)ethynyl)-9,9-dimethylfluorene
This protocol outlines the coupling of 2-iodo-9,9-dimethylfluorene with (trimethylsilyl)acetylene.
Materials and Reagents:
-
2-Iodo-9,9-dimethylfluorene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Vessel Preparation : Add 2-iodo-9,9-dimethylfluorene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.015 equiv, 1.5 mol%), and CuI (0.03 equiv, 3 mol%) to an oven-dried, two-neck round-bottom flask equipped with a stir bar.
-
Inert Atmosphere : Fit the flask with a condenser and a rubber septum. Evacuate and backfill with argon or nitrogen three times. Anhydrous and anaerobic conditions are crucial for this reaction.[22]
-
Solvent and Reagent Addition : Add anhydrous THF and freshly distilled diisopropylamine (3.0 equiv) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition : Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.
-
Reaction Execution : Stir the reaction at room temperature. The reaction is often exothermic and can proceed to completion within 1-3 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring : Monitor by TLC until the starting iodide is fully consumed.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salts and catalyst residues, washing with THF or diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel to isolate the desired alkynylated fluorene.
Causality Behind Choices:
-
Catalyst System (Pd/Cu) : The dual catalyst system is the classic approach.[5] The palladium catalyst drives the main cross-coupling cycle, while the copper co-catalyst is essential for activating the terminal alkyne.[20]
-
Base (DIPA/Et₃N) : A strong amine base serves a dual purpose: it deprotonates the terminal alkyne to form the copper acetylide and neutralizes the HI produced in the palladium cycle.[22]
-
Anaerobic Conditions : Oxygen must be rigorously excluded because it can promote the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction that forms diynes and reduces the yield of the desired cross-coupled product.
Comparative Summary of Reactions
| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (vinyl) | C(sp²)-C(sp) |
| Nucleophile | Organoboron Compound | Alkene | Terminal Alkyne |
| Key Mechanistic Step | Transmetalation | Migratory Insertion | Dual Pd/Cu Cycles |
| Typical Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ |
| Typical Ligand | Bulky Phosphines (e.g., SPhos) | PPh₃, P(o-tol)₃ | PPh₃ |
| Co-catalyst | None | None | Copper(I) Iodide |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Et₃N, DIPA | Et₃N, DIPA |
| Key Consideration | Stability of boronic acid | Regioselectivity | Exclusion of Oxygen |
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. byjus.com [byjus.com]
- 16. scispace.com [scispace.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 19. worldscientific.com [worldscientific.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
Application Note & Protocols: Chemoselective Reduction of the Nitro Group in 2-Iodo-7-nitro-9H-fluorene
Executive Summary
The transformation of 2-Iodo-7-nitro-9H-fluorene to 2-Amino-7-iodo-9H-fluorene is a critical step in the synthesis of advanced functional materials and pharmaceutical intermediates. The primary challenge in this conversion is the chemoselective reduction of the aromatic nitro group while preserving the labile carbon-iodine (C-I) bond. Standard catalytic hydrogenation methods often lead to undesired dehalogenation, compromising yield and purity. This document provides a comprehensive guide to reliable and selective reduction strategies, focusing on methodologies that offer high functional group tolerance. We present detailed, validated protocols for reduction using Tin(II) Chloride (SnCl₂) and Sodium Dithionite (Na₂S₂O₄), chosen for their proven efficacy, mild conditions, and high chemoselectivity.
Introduction: The Synthetic Challenge
The fluorene scaffold is a privileged structure in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and serves as a core component in various pharmacologically active molecules. The target molecule, 2-Amino-7-iodo-9H-fluorene, is a versatile building block, enabling further functionalization at both the amino and iodo positions through reactions like Sandmeyer, Buchwald-Hartwig, or Suzuki couplings.
The central synthetic hurdle is the inherent susceptibility of the aryl iodide to reductive cleavage. Many powerful reduction techniques, especially those employing palladium on carbon (Pd/C) with hydrogen gas, are known to cause significant deiodination.[1] Therefore, the selection of the reducing agent is paramount and must be guided by the principle of chemoselectivity.
References
Application Note & Protocol: A Validated Synthesis of 2-Amino-7-iodo-9H-fluorene
Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-7-iodo-9H-fluorene, a key heterocyclic intermediate for advanced research applications. Fluorene derivatives are foundational scaffolds in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and novel pharmaceutical agents.[1] The strategic placement of an amino group and an iodine atom at the C2 and C7 positions, respectively, creates a versatile building block, enabling orthogonal functionalization through reactions like Buchwald-Hartwig or Suzuki cross-coupling at the iodo-position and derivatization of the nucleophilic amino group. This guide details a reliable two-step synthetic pathway starting from 2,7-dinitro-9H-fluorene, emphasizing mechanistic rationale, step-by-step protocols, and critical process parameters to ensure reproducibility and high purity of the final product.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of asymmetrically substituted 2,7-fluorenes requires a strategy that can differentiate the two positions. A direct, selective mono-iodination of 2-aminofluorene is challenging due to competing reaction sites and potential for over-iodination. A more robust and controllable approach begins with a symmetrically substituted precursor, 2,7-diamino-9H-fluorene, which can be readily prepared from commercially available 2,7-dinitro-9H-fluorene.[2][3]
The core of our strategy hinges on a selective mono-diazotization of one amino group on the 2,7-diamino-9H-fluorene scaffold, followed by a Sandmeyer-type reaction to introduce the iodine atom.[4][5] By carefully controlling the stoichiometry of the diazotizing agent (sodium nitrite), we can favor the formation of the mono-diazonium salt. Subsequent introduction of potassium iodide facilitates the displacement of the diazonium group (N₂) with iodine, yielding the desired 2-amino-7-iodo-9H-fluorene. This pathway offers excellent regiochemical control and leverages well-established, high-yielding chemical transformations.
Diagram 1: Overall synthetic workflow for 2-amino-7-iodo-9H-fluorene.
Detailed Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis of the precursor and the final target compound.
Materials and Instrumentation
| Reagent/Material | CAS Number | Recommended Purity |
| 2,7-Dinitro-9H-fluorene | 5405-53-8 | >98% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | >98% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 37% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | >99% |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98% |
| Potassium Iodide (KI) | 7681-11-0 | >99% |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade |
| Silica Gel | 112926-00-8 | 230-400 mesh |
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, ice bath, rotary evaporator, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Protocol 1: Synthesis of 2,7-Diamino-9H-fluorene (Precursor)
This protocol describes the reduction of the dinitro precursor to the diamine using tin(II) chloride. This method is highly effective and generally proceeds to completion.[2]
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2,7-Dinitro-9H-fluorene | 256.21 | 10.0 g | 0.039 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 52.8 g | 0.234 | 6.0 |
| Conc. HCl (37%) | 36.46 | ~50 mL | - | - |
| Ethanol | 46.07 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,7-dinitro-9H-fluorene (10.0 g, 0.039 mol) and ethanol (200 mL).
-
Stir the suspension and add tin(II) chloride dihydrate (52.8 g, 0.234 mol).
-
Slowly add concentrated hydrochloric acid (~50 mL) to the mixture. The reaction is exothermic and will begin to reflux.
-
After the initial exotherm subsides, heat the mixture to a gentle reflux and maintain for 3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. Caution: This will cause significant gas evolution (CO₂).
-
A precipitate will form. Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate (3 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is 2,7-diamino-9H-fluorene, which can be used in the next step without further purification. Expected yield: ~7.0-7.5 g (91-98%).[3]
Protocol 2: Synthesis of 2-Amino-7-iodo-9H-fluorene
This protocol details the critical mono-diazotization and subsequent iodination. The stability of the diazonium salt is paramount; therefore, maintaining a low temperature throughout the diazotization step is essential for success.[6][7]
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2,7-Diamino-9H-fluorene | 196.25 | 5.0 g | 0.0255 | 1.0 |
| Conc. H₂SO₄ (98%) | 98.08 | 5.0 mL | 0.092 | 3.6 |
| Water (deionized) | 18.02 | 50 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.76 g | 0.0255 | 1.0 |
| Potassium Iodide (KI) | 166.00 | 8.46 g | 0.051 | 2.0 |
Procedure:
-
In a 250 mL beaker, prepare a solution of dilute sulfuric acid by slowly adding concentrated H₂SO₄ (5.0 mL) to 50 mL of deionized water while stirring in an ice bath.
-
Add 2,7-diamino-9H-fluorene (5.0 g, 0.0255 mol) to the cold acid solution. Stir until a fine suspension is formed.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (1.76 g, 0.0255 mol) in 15 mL of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the fluorene suspension over 30 minutes. Crucial Step: Maintain the internal temperature below 5 °C at all times to prevent decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
In a separate 500 mL beaker, dissolve potassium iodide (8.46 g, 0.051 mol) in 50 mL of water.
-
Slowly pour the cold diazonium salt suspension into the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford 2-amino-7-iodo-9H-fluorene as a solid.
Mechanistic Insight: The Sandmeyer Reaction
The conversion of the aryl diazonium salt to an aryl iodide is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4][7] While classic Sandmeyer reactions for chlorination or bromination require a copper(I) catalyst, iodination proceeds readily with iodide salts alone.[5] The process is initiated by a single-electron transfer (SET) from the iodide anion (I⁻) to the diazonium cation, which generates a diazo radical and an iodine radical. The diazo radical rapidly loses dinitrogen gas (N₂) to form a highly reactive aryl radical. This aryl radical then abstracts an iodine atom from another iodide source or the initially formed iodine radical to yield the final product, 2-amino-7-iodo-9H-fluorene.
Diagram 2: Simplified mechanism of the Sandmeyer-type iodination reaction.
Expected Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-7-iodo-9H-fluorene.
| Analysis | Expected Results |
| Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.6-7.4 (m, 4H, Ar-H), ~6.8-6.6 (m, 2H, Ar-H), ~3.8 (s, 2H, -CH₂-), ~3.7 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145-140 (Ar-C), ~135-120 (Ar-CH), ~90 (Ar-C-I), ~37 (-CH₂-) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₃H₁₁IN: 308.00; found: ~308.0 |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~550 (C-I stretch) |
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure the HCl is added slowly to control the initial exotherm and that the reflux is maintained for the full duration to drive the reaction to completion.
-
Formation of Di-iodo Product: The most common side product is 2,7-diiodo-9H-fluorene. This arises from the diazotization of both amino groups. To minimize its formation, it is critical to use exactly one equivalent of sodium nitrite and add it slowly at a low temperature.
-
Dark-colored Product: The crude product may be dark due to the formation of iodine (I₂) and other colored byproducts. The wash with sodium thiosulfate is designed to remove I₂, and column chromatography is effective at removing other impurities.
-
Purification Challenges: The polarity of the desired product is similar to the starting material (2,7-diaminofluorene) and the di-iodo byproduct. Careful column chromatography with a shallow solvent gradient is recommended for optimal separation.
Conclusion
This application note provides a validated and detailed methodology for the synthesis of 2-amino-7-iodo-9H-fluorene. By following the outlined protocols, which are grounded in established chemical principles like the Sandmeyer reaction, researchers can reliably produce this valuable intermediate. The strategic approach of using a symmetrical precursor and controlled mono-diazotization ensures high regioselectivity and yield. The final product serves as a versatile platform for the development of novel materials and therapeutics, empowering further innovation in chemical and biomedical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: 2-Iodo-7-nitro-9H-fluorene as a Versatile Precursor for Advanced OLED Materials
Introduction: The Strategic Importance of Functionalized Fluorenes in OLED Technology
Fluorene derivatives have carved out a significant niche in the landscape of organic light-emitting diode (OLED) technology. Their rigid, planar structure, high photoluminescence quantum yields, and excellent thermal stability make them ideal building blocks for high-performance OLED materials.[1][2] The strategic functionalization of the fluorene core at the C-2 and C-7 positions allows for precise tuning of the electronic and photophysical properties of the resulting materials, enabling their use as emitters, hosts, and charge-transporting layers in OLED devices.[1][3][4][5]
This application note focuses on a key precursor, 2-iodo-7-nitro-9H-fluorene , a molecule poised for the synthesis of a diverse range of advanced OLED materials. The presence of both an electron-withdrawing nitro group and a reactive iodo group on the fluorene backbone provides a versatile platform for creating donor-acceptor architectures, which are crucial for efficient charge injection, transport, and recombination in OLEDs. The iodo substituent serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and amino functionalities.
These notes will provide a detailed, step-by-step protocol for the synthesis of this compound and subsequently outline its derivatization into functional OLED materials. We will delve into the causality behind the experimental choices and provide a framework for the characterization of these novel compounds.
Synthesis of the Precursor: this compound
The synthesis of this compound is a two-step process starting from the commercially available 9H-fluorene. The first step involves the nitration of the fluorene core, followed by a selective iodination.
Protocol 1: Synthesis of 2-Nitro-9H-fluorene
The nitration of fluorene is a well-established electrophilic aromatic substitution reaction. The following protocol is optimized for high yield and purity.
Materials:
-
9H-Fluorene
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-fluorene (1 equivalent) in glacial acetic acid.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-nitro-9H-fluorene as pale yellow needles.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve fluorene and is stable to the oxidizing conditions of the nitration reaction.
-
Controlled Addition of Nitric Acid: Prevents a runaway reaction and the formation of dinitro and other over-nitrated byproducts.
-
Heating to 80°C: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Recrystallization from Ethanol: Effectively removes any unreacted starting material and impurities, yielding a product of high purity.
Protocol 2: Synthesis of this compound
The selective iodination of 2-nitro-9H-fluorene is achieved via an electrophilic iodination reaction. The electron-withdrawing nitro group directs the incoming electrophile to the C-7 position.
Materials:
-
2-Nitro-9H-fluorene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-nitro-9H-fluorene (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-iodosuccinimide (1.1 equivalents) to the solution, followed by the dropwise addition of trifluoroacetic acid (2 equivalents).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and effective source of the electrophilic iodine cation (I+).[6][7][8]
-
Trifluoroacetic Acid (TFA): Acts as a strong acid catalyst to activate the NIS, making the iodination of the deactivated aromatic ring possible.[8]
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Low Temperature Start: Helps to control the initial exothermic reaction and improve selectivity.
-
Aqueous Workup with Sodium Thiosulfate: Removes any unreacted iodine and other impurities.
-
Column Chromatography: Essential for separating the desired product from any starting material and potential regioisomers.
Visualization of the Synthetic Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,7-Disubstituted Fluorenes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Role of 2,7-Disubstituted Fluorenes in Advancing Dye-Sensitized Solar Cell Technology
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC is a molecular sensitizer (dye) that absorbs sunlight and initiates the process of converting light into electricity.[3] Metal-free organic dyes have garnered significant attention due to their high molar extinction coefficients, tunable photophysical and electrochemical properties, and low production cost.[4][5][6]
Among the various classes of organic dyes, 2,7-disubstituted fluorenes have proven to be a particularly effective scaffold for high-performance DSSCs.[6][7][8] The fluorene moiety, a planar biphenyl system bridged by a methylene group, offers several key advantages.[7] Its rigid and planar structure enhances π-conjugation, leading to strong light absorption and efficient charge transport.[7][8] The C9 position of the fluorene core can be readily functionalized with bulky alkyl groups to suppress dye aggregation and improve solubility, while the 2 and 7 positions are ideal for introducing donor and acceptor moieties in a "push-pull" (D-π-A) architecture.[7][9] This strategic placement of functional groups allows for precise tuning of the dye's energy levels to optimize electron injection into the semiconductor's conduction band and facilitate efficient dye regeneration.[10][11]
This document provides a comprehensive guide for researchers on the application of 2,7-disubstituted fluorenes as sensitizers in DSSCs. It covers the underlying principles, detailed experimental protocols for dye synthesis and device fabrication, and a comparative analysis of the performance of various fluorene-based dyes.
The Working Principle of a Dye-Sensitized Solar Cell
A DSSC operates on a photo-electrochemical principle, mimicking natural photosynthesis. The key components include a photoanode, a sensitizing dye, an electrolyte with a redox couple, and a counter electrode.
dot
Caption: Working principle of a dye-sensitized solar cell.
The process begins with the dye molecule absorbing a photon of light, which excites an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited electron is then injected into the conduction band of the wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The electrons travel through the semiconductor network to the transparent conductive oxide (TCO) coated glass and then through an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by accepting an electron from a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte.[10][11] The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state, thus completing the circuit.[4]
Molecular Design of 2,7-Disubstituted Fluorene Dyes
The efficiency of a DSSC is critically dependent on the molecular structure of the dye. For 2,7-disubstituted fluorenes, a typical D-π-A architecture is employed, where:
-
D (Donor): An electron-donating group, often an arylamine derivative, is attached at the 2-position of the fluorene core. This group is responsible for the initial charge separation upon photoexcitation.[10][11]
-
π (Pi-bridge): The fluorene moiety itself acts as the π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor.[7]
-
A (Acceptor/Anchor): An electron-accepting group, typically a cyanoacrylic acid, is attached at the 7-position. This group serves a dual purpose: it pulls the electron density from the donor and also anchors the dye molecule to the TiO₂ surface for efficient electron injection.[10][11]
dot
Caption: General D-π-A structure of a 2,7-disubstituted fluorene dye.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2,7-Disubstituted Fluorene Dye
This protocol outlines a general synthetic route for a D-π-A type fluorene dye. Specific reaction conditions may need to be optimized for different donor and acceptor groups.[12]
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Appropriate arylamine (Donor)
-
(5-formylthiophen-2-yl)boronic acid (or similar aldehyde-containing boronic acid)
-
Cyanoacetic acid (Acceptor precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvents (e.g., Toluene, THF, Ethanol)
-
Piperidine
Procedure:
-
Synthesis of the Donor-Fluorene Intermediate:
-
In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dialkylfluorene, the arylamine donor, a palladium catalyst, and a base in an appropriate solvent.
-
Degas the mixture and reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours.
-
After cooling, perform an aqueous workup and purify the product by column chromatography to obtain the 2-amino-7-bromo-9,9-dialkylfluorene intermediate.
-
-
Introduction of the Aldehyde Group:
-
To the purified intermediate from step 1, add (5-formylthiophen-2-yl)boronic acid, a palladium catalyst, and a base in a suitable solvent system (e.g., Toluene/Ethanol/Water).
-
Degas the mixture and reflux under an inert atmosphere for 12-24 hours.
-
After cooling, perform an aqueous workup and purify the product by column chromatography to yield the 2-amino-7-(5-formylthiophen-2-yl)-9,9-dialkylfluorene.
-
-
Knoevenagel Condensation to form the Final Dye:
-
Dissolve the aldehyde intermediate from step 2 and cyanoacetic acid in a solvent such as chloroform or acetonitrile.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2,7-disubstituted fluorene dye.
-
Characterization: The synthesized dye should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol describes the assembly of a DSSC using the synthesized fluorene dye.[1][2]
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste (e.g., P25)
-
Synthesized 2,7-disubstituted fluorene dye
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent (optional)
-
Electrolyte solution (e.g., containing LiI, I₂, and 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at temperatures ramping up to 500°C to ensure good adhesion and porosity.
-
Allow the photoanode to cool down to room temperature.
-
-
Dye Sensitization:
-
Immerse the freshly prepared TiO₂ photoanode in a solution of the 2,7-disubstituted fluorene dye (typically 0.3-0.5 mM) in a suitable solvent.
-
If necessary, add CDCA to the dye solution to prevent dye aggregation.
-
Keep the photoanode immersed for 12-24 hours at room temperature in the dark.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.
-
-
DSSC Assembly:
-
Place the platinum-coated counter electrode over the dye-sensitized photoanode.
-
Separate the two electrodes with a thin thermoplastic sealant frame.
-
Heat the assembly to seal the edges, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely with the sealant.
-
Protocol 3: Characterization of DSSC Performance
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for I-V measurements and Electrochemical Impedance Spectroscopy (EIS)
-
Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement
-
UV-Vis Spectrophotometer
-
Cyclic Voltammetry setup
Procedure:
-
Photovoltaic (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Measure the current-voltage characteristics to determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (η)
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in the dark under a forward bias to investigate the charge transfer processes and recombination kinetics at the TiO₂/dye/electrolyte interface.
-
-
Photophysical and Electrochemical Characterization of the Dye:
-
Measure the UV-Vis absorption spectrum of the dye in solution and adsorbed on the TiO₂ film to determine its light-harvesting properties.
-
Perform cyclic voltammetry to determine the HOMO and LUMO energy levels of the dye, which are crucial for understanding the electron injection and dye regeneration processes.
-
Performance of 2,7-Disubstituted Fluorene Dyes: A Comparative Analysis
The photovoltaic performance of DSSCs based on 2,7-disubstituted fluorene dyes is highly dependent on the specific donor and acceptor moieties, as well as the overall molecular structure. The following table summarizes the performance of some representative dyes reported in the literature.
| Dye Reference | Donor Group | Acceptor Group | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |
| FFA | Arylamine | Cyanoacrylic acid | - | 12.23 | - | 7.01 | [7] |
| FTA | Arylamine | Cyanoacrylic acid | - | 11.21 | - | 6.35 | [7] |
| JK-34 | - | - | 0.65 | 10.05 | 0.68 | 4.54 | [7] |
| Dye with Naphthylphenylamine | Naphthylphenylamine | Cyanoacrylic acid | - | - | - | Better than parent dyes | [10][11] |
| zzx-op1-2 | Triphenylamine | Carboxylic acid | - | 7.57 | - | - | [13] |
| FZ-2 | - | - | - | - | - | 5.72 | [14] |
Note: The performance of DSSCs can vary depending on the fabrication conditions, such as the TiO₂ film thickness, electrolyte composition, and measurement setup.
Structure-Property Relationships and Causality
The extensive research on 2,7-disubstituted fluorene dyes has revealed several key structure-property relationships that govern their performance in DSSCs:
-
Donor Group Engineering: The choice of the donor group significantly influences the dye's HOMO level and light-harvesting ability. Stronger electron-donating groups can lead to a higher HOMO level, which is beneficial for dye regeneration, and can also red-shift the absorption spectrum, allowing for the harvesting of a broader range of sunlight.[10][11]
-
π-Bridge Modification: While the fluorene core provides a rigid and planar π-bridge, the introduction of additional π-spacers, such as thiophene, between the fluorene and the acceptor can further extend the π-conjugation, leading to enhanced light absorption and higher Jsc.[8]
-
Acceptor Group and Anchoring: The cyanoacrylic acid group is a widely used acceptor and anchor due to its strong electron-withdrawing ability and its effective binding to the TiO₂ surface. Modifications to the acceptor can influence the LUMO level and the efficiency of electron injection.
-
Steric Hindrance at the C9 Position: The introduction of bulky alkyl or aryl groups at the C9 position of the fluorene core is a crucial strategy to prevent dye aggregation on the TiO₂ surface.[9] This minimizes intermolecular interactions that can lead to charge recombination and reduced Voc.
Conclusion and Future Outlook
2,7-disubstituted fluorenes represent a versatile and highly promising class of organic sensitizers for dye-sensitized solar cells. Their rigid and planar structure, coupled with the ease of functionalization at the 2, 7, and 9 positions, allows for the rational design of dyes with tailored photophysical and electrochemical properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore and develop novel fluorene-based dyes with even higher power conversion efficiencies.
Future research in this area will likely focus on:
-
The development of novel donor and acceptor groups to further enhance light-harvesting and optimize energy level alignment.
-
The exploration of co-sensitization strategies, where a fluorene-based dye is used in conjunction with another dye to achieve panchromatic light absorption.[14]
-
The investigation of alternative redox mediators to the traditional iodide/triiodide couple to improve Voc and long-term stability.
-
The application of advanced characterization techniques and computational modeling to gain a deeper understanding of the charge transfer dynamics at the molecular level.
By leveraging the unique properties of the 2,7-disubstituted fluorene scaffold, the scientific community can continue to push the boundaries of DSSC technology, bringing us closer to a future powered by clean and sustainable solar energy.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. bpasjournals.com [bpasjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,7-Diaminofluorene-based organic dyes for dye-sensitized solar cells: effect of auxiliary donor on optical and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Fine tuning of fluorene-based dye structures for high-efficiency p-type dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing DSSCs and Photocatalytic Hydrogen Production with D-A1-A2-π-A Sensitizers Containing 10'H-Spiro [Fluorene-9,9'-Phenanthren]-10'-one and Benzo[c][1,2,5]Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Building Donor-Acceptor Conjugated Polymers Using 2-Iodo-7-nitro-9H-fluorene for Advanced Optoelectronic Applications
Introduction: The Strategic Role of 2-Iodo-7-nitro-9H-fluorene in Polymer Synthesis
Conjugated polymers, particularly polyfluorenes, represent a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[1][2] Their success stems from a unique combination of properties: a rigid, planar aromatic structure that facilitates charge transport, high photoluminescence quantum yields, and excellent thermal stability.[3][4] A key strategy for advancing these materials involves creating a Donor-Acceptor (D-A) architecture within the polymer backbone. This approach allows for precise tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, thereby controlling the material's bandgap, absorption spectrum, and emission color.[4]
This application note details the use of This compound as a strategic monomer for synthesizing D-A type conjugated polymers. This molecule is ingeniously designed with distinct functionalities:
-
The Fluorene Core: Provides the foundational rigid, π-conjugated system known for high fluorescence efficiency. The C-9 position is readily alkylated (e.g., with dioctyl chains) to impart solubility and processability, a critical requirement for device fabrication, without sterically hindering the polymer backbone.[3][5]
-
The 2-Iodo Group: Serves as a highly efficient reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira polymerizations, enabling the formation of the polymer chain.[6][7][8]
-
The 7-Nitro Group: Acts as a powerful electron-withdrawing group.[9][10] Its presence dramatically lowers the LUMO energy level of the fluorene unit, transforming it into an electron-accepting moiety. This intramolecular polarization is the key to creating polymers with tailored electronic properties and red-shifted absorption and emission profiles.[11][12]
By copolymerizing this versatile monomer, researchers can precisely engineer the electronic landscape of the final polymer, opening new avenues for creating high-performance materials for next-generation electronic and sensing devices.[13]
Mechanism Spotlight: Suzuki-Miyaura Cross-Coupling Polymerization
Among the various cross-coupling methods, the Suzuki-Miyaura reaction is exceptionally well-suited for the synthesis of polyfluorenes and other polyarylenes. Its widespread adoption is due to its remarkable tolerance of a wide range of functional groups, the commercial availability and stability of boronic acid/ester reagents, and the typically high yields and robust reaction conditions.[14][15][16] The polymerization proceeds via a catalytic cycle involving a palladium complex.
The fundamental steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound monomer, forming a Pd(II) complex.
-
Transmetalation: The boronic ester comonomer, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond that extends the polymer chain and regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle for Suzuki-Miyaura polymerization.
Experimental Protocols
This section provides a representative protocol for the synthesis of a copolymer incorporating 2-Iodo-7-nitro-9,9-dioctylfluorene.
Part A: Materials and Equipment
| Reagents | Equipment |
| 2-Iodo-7-nitro-9,9-dioctylfluorene (Monomer A) | Schlenk line with Argon/Nitrogen supply |
| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B) | Schlenk flasks and reflux condenser |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst) | Magnetic stirrer with heating mantle |
| Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (Base) | Syringes and needles |
| Aliquat® 336 (Phase Transfer Catalyst) | Soxhlet extraction apparatus |
| Anhydrous Toluene (Solvent) | Rotary evaporator |
| Methanol, Acetone, Hexane (for precipitation/washing) | Glass chromatography column |
| Phenylboronic acid (End-capping agent) | Analytical Instruments: NMR, GPC, UV-Vis, PL |
| Bromobenzene (End-capping agent) |
Part B: Synthesis Protocol - Example Copolymer (PF8-alt-NF8)
Rationale: This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene (donor) and 7-nitro-9,9-dioctylfluorene (acceptor). The use of a phase transfer catalyst (Aliquat® 336) is included to enhance the solubility and reactivity of the base, often leading to higher molecular weight polymers.[4]
-
Inert Atmosphere Setup: All glassware must be oven-dried and assembled hot under a flow of high-purity argon or nitrogen. The entire reaction is performed under an inert atmosphere using a Schlenk line to prevent quenching of the catalyst.
-
Reagent Addition: To a 100 mL Schlenk flask, add Monomer A (e.g., 1.0 mmol), Monomer B (1.0 mmol), and the catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (40 mL) via cannula. Stir the mixture to dissolve the monomers. In a separate flask, prepare a solution of K₂CO₃ (6.0 mmol) in 4 mL of deionized water. Add a few drops of Aliquat® 336 to the aqueous base solution.
-
Reaction Initiation: Vigorously stir the monomer/catalyst mixture and heat to 90 °C. Once the temperature is stable, add the aqueous base/Aliquat® 336 mixture dropwise via syringe. The reaction mixture will typically become viscous as the polymer forms.
-
Polymerization: Maintain the reaction at 90 °C under argon with vigorous stirring for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing by GPC.
-
End-Capping: To terminate the polymerization and ensure stable polymer chain ends, add phenylboronic acid (0.1 mmol) to react with any remaining iodide chain ends, and stir for 4 hours. Then, add bromobenzene (0.1 mmol) to react with any remaining boronic ester chain ends and stir for another 4 hours.
-
Polymer Precipitation and Isolation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker containing 400 mL of rapidly stirring methanol. A fibrous polymer precipitate should form.
-
Purification:
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual salts and monomers.
-
Soxhlet Extraction: This is a crucial step to remove low molecular weight oligomers and catalyst residues. Dry the polymer and load it into a Soxhlet thimble. Extract sequentially with acetone (to remove oligomers) and then hexane or chloroform to extract the desired polymer.
-
Final Precipitation: Concentrate the purified polymer solution from the Soxhlet extraction using a rotary evaporator and re-precipitate it into methanol. Filter and dry the final polymer under vacuum at 60 °C overnight.
-
Part C: Polymer Characterization
-
¹H NMR Spectroscopy: Confirm the polymer structure by observing the characteristic aromatic and aliphatic proton signals. The disappearance of monomer-specific signals (e.g., boronic ester protons) indicates successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using THF as the eluent and polystyrene standards for calibration. A monomodal distribution with a PDI < 2.5 is indicative of a well-controlled polymerization.[5]
-
UV-Vis Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., chloroform) to record the absorption spectrum. The absorption edge (λ_onset) is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset).[14]
-
Photoluminescence (PL) Spectroscopy: Excite the polymer solution at its absorption maximum (λ_max) to record the emission spectrum and identify the color and purity of the emitted light.
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels by measuring the onset oxidation and reduction potentials of a thin film of the polymer.
Expected Results and Data Interpretation
The incorporation of the 7-nitrofluorene unit is expected to significantly alter the polymer's properties compared to a standard poly(9,9-dioctylfluorene) (PFO) homopolymer.
| Property | Expected Value for PFO (Reference) | Expected Value for PFN-co-PF8 (D-A Polymer) | Rationale for Change |
| Mn (GPC) | 15-50 kDa | 15-50 kDa | Molecular weight is primarily controlled by reaction conditions, not monomer electronics. |
| PDI (GPC) | 1.8 - 2.5 | 1.8 - 2.5 | Polydispersity is a measure of polymerization control. |
| λ_abs,max (nm) | ~380-390 nm | ~420-450 nm | The D-A structure reduces the bandgap, causing a bathochromic (red) shift in absorption. |
| λ_em,max (nm) | ~420-440 nm (Blue) | ~500-550 nm (Green-Yellow) | The reduced bandgap also results in a red-shifted emission. The exact color depends on the D-A ratio. |
| HOMO Level (eV) | ~ -5.8 eV | ~ -5.9 to -6.0 eV | The electron-withdrawing nitro group slightly stabilizes the HOMO level. |
| LUMO Level (eV) | ~ -2.1 eV | ~ -3.0 to -3.4 eV | The nitro group has a profound stabilizing (lowering) effect on the LUMO, which is characteristic of electron-accepting units.[9][11] |
| Electrochemical Bandgap (E_g, eV) | ~3.7 eV | ~2.5 - 2.9 eV | The significant drop in the LUMO level is the primary driver for the reduced electrochemical bandgap (E_g = LUMO - HOMO). |
Comprehensive Workflow Visualization
Caption: Overall workflow from synthesis to characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight (Mn < 10 kDa) | 1. Impure monomers or solvent. 2. Inefficient catalyst or base. 3. Non-stoichiometric monomer ratio. 4. Presence of oxygen in the reaction. | 1. Recrystallize monomers; use freshly distilled, anhydrous solvent. 2. Use a fresh batch of catalyst; ensure the base is anhydrous and finely powdered. 3. Carefully weigh monomers to ensure a 1:1 ratio. 4. Ensure the system is fully purged with inert gas; check for leaks. |
| Broad Polydispersity (PDI > 3) | 1. Side reactions. 2. Poor control over reaction initiation/termination. 3. Inefficient stirring. | 1. Lower the reaction temperature slightly. 2. Ensure a clean, rapid initiation and perform end-capping thoroughly. 3. Use a larger stir bar and ensure a vortex is formed. |
| Poor Solubility of Final Polymer | 1. Molecular weight is too high. 2. Insufficient length of alkyl side chains (C-9). 3. Aggregation due to strong intermolecular forces. | 1. Reduce polymerization time or catalyst loading. 2. Synthesize monomers with longer or branched alkyl chains. 3. Use a better solvent for processing (e.g., chloroform, o-dichlorobenzene). |
| Reaction Fails to Start | 1. Catalyst is dead (oxidized). 2. Base is inactive or not dissolving. | 1. Use a fresh bottle of catalyst or a glovebox for handling. 2. Use a phase transfer catalyst (Aliquat 336) and ensure vigorous stirring to create an emulsion. |
Conclusion
This compound is a powerful and versatile building block for the construction of well-defined, donor-acceptor conjugated polymers. Through robust and reliable polymerization methods like the Suzuki-Miyaura cross-coupling reaction, researchers can synthesize materials with precisely controlled electronic structures. The strong electron-accepting nature of the nitro group provides a direct synthetic handle to lower the polymer's LUMO energy level, reduce the bandgap, and systematically red-shift the absorption and emission spectra. The protocols and data presented herein provide a solid foundation for scientists to explore this class of materials for a wide array of applications, from efficient green- or red-emitting layers in OLEDs to the active material in organic transistors and highly sensitive chemical sensors.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. research.tue.nl [research.tue.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iitk.ac.in [iitk.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of fluorene-based oligomeric organoboron reagents via Kumada, Heck, and Stille cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the Fluorene C9 Position in 2-Iodo-7-nitro-9H-fluorene
Authored by: A Senior Application Scientist
Abstract
The fluorene scaffold is a cornerstone in the development of advanced functional materials and pharmacologically active compounds, prized for its rigid, planar structure and unique photophysical properties.[1][2] The C9 methylene bridge represents a particularly strategic handle for molecular elaboration, as its acidic protons allow for a wide range of chemical transformations.[2][3][4] This guide provides a detailed exploration of the functionalization of the C9 position in a specifically substituted derivative, 2-Iodo-7-nitro-9H-fluorene. The presence of a potent electron-withdrawing nitro group at the C7 position significantly enhances the acidity of the C9 protons, facilitating deprotonation and subsequent derivatization. Concurrently, the iodo-substituent at C2 is retained as a versatile anchor for future cross-coupling reactions, making this substrate a valuable bifunctional building block. Herein, we present validated, step-by-step protocols for base-mediated C9-alkylation and Knoevenagel condensation, offering researchers a robust framework for synthesizing novel, precisely engineered fluorene derivatives.
Core Principles: The Chemistry of the Fluorene C9 Position
The synthetic utility of the fluorene C9 position is rooted in the acidity of its methylene protons. In the parent 9H-fluorene, the pKa is approximately 22.6 (in DMSO), making it significantly more acidic than a typical hydrocarbon. This enhanced acidity arises from the stability of the resulting conjugate base, the fluorenyl anion.
Causality Behind Stability: Upon deprotonation, the C9 carbon rehybridizes from sp³ to sp², and the resulting lone pair of electrons occupies a p-orbital. This allows the cyclopentadienyl ring portion of the molecule to participate in the π-system of the benzene rings, forming a planar, aromatic system containing 14 π-electrons that adheres to Hückel's rule (4n+2, where n=3). This delocalization over the entire molecule is the primary driving force for the stability of the anion.[5]
In the case of this compound, the strong electron-withdrawing nature of the nitro group (-NO₂) at C7 further acidifies the C9 protons through inductive and resonance effects. This lowers the pKa and allows for deprotonation under milder conditions compared to the unsubstituted fluorene, providing a significant synthetic advantage.
Figure 1: Conceptual workflow for the deprotonation of the C9 position.
Protocol I: C9-Monoalkylation via Base-Mediated Deprotonation
This protocol describes the synthesis of 9-alkyl-2-iodo-7-nitro-9H-fluorene derivatives. The core of this method is the generation of the nucleophilic fluorenyl anion, which is then trapped with an electrophilic alkylating agent.
Expert Insight—Choosing the Right Conditions:
-
Base Selection: The enhanced acidity of the substrate allows for the use of moderately strong bases. Potassium tert-butoxide (t-BuOK) is an excellent choice as it is cost-effective, readily available, and its bulky nature can help minimize side reactions.[6] Stronger bases like n-butyllithium (n-BuLi) could also be used but may lead to competing reactions with the nitro or iodo groups if not handled at very low temperatures.
-
Inert Atmosphere: The fluorenyl anion is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of 2-iodo-7-nitro-9-fluorenone as a significant byproduct. Therefore, conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical for achieving high yields.
-
Temperature Control: The initial deprotonation is often exothermic. Performing this step at 0 °C helps to control the reaction rate and prevent degradation of the starting material.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M. Stir at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Deprotonation: Add potassium tert-butoxide (t-BuOK) (1.1 equiv) portion-wise over 5 minutes. A distinct color change (often to a deep red or purple) should be observed, indicating the formation of the fluorenyl anion. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkylating agent (e.g., iodomethane or benzyl bromide) (1.2 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-alkylated product.
Expected Results & Characterization Data
| Starting Material | Alkylating Agent | Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| This compound | Iodomethane | 85-95% | Disappearance of C9-H₂ singlet (~4.1 ppm). Appearance of C9-H quartet (~4.0 ppm) and C9-CH₃ doublet (~1.6 ppm). |
| This compound | Benzyl Bromide | 80-90% | Disappearance of C9-H₂ singlet. Appearance of C9-H triplet (~4.5 ppm) and C9-CH₂ doublet (~3.2 ppm). |
Primary Characterization:
-
¹H NMR: The most definitive evidence of successful mono-alkylation is the disappearance of the two-proton singlet corresponding to the C9-CH₂ group and the appearance of a new one-proton signal (a multiplet depending on the adjacent alkyl group) for the C9-H, along with signals for the newly introduced alkyl group.
-
Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.
Figure 2: Step-by-step workflow for the C9-alkylation protocol.
Protocol II: C9-Arylidene Synthesis via Knoevenagel Condensation
An alternative and powerful method for functionalizing the C9 position is the Knoevenagel condensation, which forms a new carbon-carbon double bond, yielding dibenzofulvene derivatives.[3] These products are valuable as they extend the π-conjugation of the fluorene system, significantly altering its electronic and optical properties.[4]
Expert Insight—Driving the Reaction:
-
Catalyst: This reaction is typically catalyzed by a base. While strong bases like t-BuOK can be used, milder organic bases such as piperidine or pyrrolidine are often sufficient and can offer better control.
-
Water Removal: The condensation reaction produces one equivalent of water. To drive the equilibrium towards the product, it is often advantageous to remove water as it is formed, typically by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.
Detailed Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv) and the desired aldehyde (e.g., benzaldehyde) (1.5 equiv).
-
Solvent and Catalyst: Add toluene as the solvent (to ~0.2 M) followed by a catalytic amount of piperidine (0.1 equiv).
-
Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Reaction: Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting fluorene (typically 6-12 hours).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane). If necessary, perform flash column chromatography to isolate the pure product.
Expected Results & Characterization
| Aldehyde Used | Expected Product | Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| Benzaldehyde | 9-(phenylmethylene)-2-iodo-7-nitro-9H-fluorene | 75-85% | Disappearance of C9-H₂ singlet. Appearance of a new singlet for the vinylic proton (~7.5 ppm) and signals for the phenyl group. |
Primary Characterization:
-
¹H NMR: The key diagnostic signal is the disappearance of the C9-CH₂ peak and the appearance of a new singlet in the aromatic region corresponding to the newly formed C=C-H proton.
-
UV-Vis Spectroscopy: The formation of the dibenzofulvene derivative results in an extended conjugated system, which should lead to a significant red-shift (bathochromic shift) in the maximum absorption wavelength (λₘₐₓ) compared to the starting material.
Troubleshooting and Key Considerations
-
Problem: Low Yield in Alkylation.
-
Cause: Incomplete deprotonation or oxidation of the anion.
-
Solution: Ensure reagents are anhydrous and the system is free of oxygen. Use freshly opened or sublimed t-BuOK. Confirm complete anion formation by the persistence of the deep color before adding the electrophile.
-
-
Problem: Formation of 9,9-Dialkylated Product.
-
Cause: The mono-alkylated product's remaining C9 proton is still acidic and can be deprotonated and react further.
-
Solution: Use no more than 1.1 equivalents of base. Add the alkylating agent slowly at a low temperature to ensure it reacts with the initially formed anion before a second deprotonation can occur.
-
-
Problem: No Reaction in Knoevenagel Condensation.
-
Cause: Inefficient water removal or deactivated catalyst.
-
Solution: Ensure the Dean-Stark apparatus is functioning correctly. Use a fresh bottle of piperidine. For less reactive aldehydes, a stronger base like t-BuOK in an anhydrous solvent (e.g., THF) may be required.
-
Conclusion
The this compound scaffold offers a synthetically powerful platform for creating complex molecular architectures. The protocols detailed in this guide for C9-alkylation and Knoevenagel condensation are robust, high-yielding, and leverage the unique electronic properties of the substrate. By understanding the causal principles behind reagent choice and reaction conditions, researchers can effectively and reproducibly functionalize the C9 position, paving the way for the development of next-generation materials for applications in organic electronics, sensing, and pharmaceutical discovery.
References
- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-7-nitro-9H-fluorene
Welcome to the technical support center for the synthesis of 2-Iodo-7-nitro-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Low Yield in the Nitration of 2-Iodofluorene
Question: My nitration of 2-iodofluorene consistently results in a low yield of the desired this compound, with a significant amount of starting material remaining and the formation of dark, tarry byproducts. What are the potential causes and how can I optimize this step?
Answer: Achieving a high yield in the nitration of 2-iodofluorene requires careful control of reaction conditions to favor the desired mono-nitration at the 7-position while minimizing side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale & Experimental Details |
| Inadequate Nitrating Agent Activity | Use a freshly prepared nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. | The nitronium ion (NO₂⁺) is the active electrophile in this reaction, generated from the protonation of nitric acid by sulfuric acid. The concentration of the nitronium ion decreases over time, reducing the reaction rate and leading to incomplete conversion. A common and effective nitrating mixture is a 1:1 ratio of concentrated nitric acid and concentrated sulfuric acid.[1][2] |
| Suboptimal Reaction Temperature | Maintain a low and consistent reaction temperature, typically between 0-10°C. | Nitration is an exothermic reaction. Elevated temperatures can lead to over-nitration, producing dinitro and trinitro derivatives, as well as oxidative side reactions that result in the formation of tarry byproducts.[3][4][5] Use an ice-salt bath to carefully control the temperature during the addition of the nitrating agent. |
| Inefficient Mixing | Ensure vigorous and homogeneous mixing throughout the reaction. | Localized high concentrations of the nitrating agent can lead to uncontrolled side reactions and byproduct formation. A mechanical stirrer is recommended to ensure the reactants are well-dispersed. |
| Incorrect Stoichiometry | Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents) relative to 2-iodofluorene. | A stoichiometric excess of the nitrating agent helps to drive the reaction to completion. However, a large excess should be avoided as it increases the risk of over-nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Issue 2: Formation of Multiple Isomers During Nitration
Question: I am observing the formation of not only the desired this compound but also other nitro-isomers. How can I improve the regioselectivity of the nitration?
Answer: The fluorene ring system is activated towards electrophilic substitution, and the iodo-substituent is an ortho-, para-director. While the 7-position is sterically favored, controlling the reaction conditions is crucial to maximize the formation of the desired isomer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale & Experimental Details |
| High Reaction Temperature | Conduct the nitration at a strictly controlled low temperature (0-5°C). | Lower temperatures increase the selectivity of the reaction by favoring the kinetically controlled product, which in this case is the less sterically hindered 7-nitro isomer. |
| Choice of Solvent | Use a non-polar or moderately polar aprotic solvent such as dichloromethane or glacial acetic acid. | The solvent can influence the stability of the intermediate carbocation (Wheland intermediate). A less polar solvent can help to direct the nitration to the desired position by minimizing the stabilization of undesired intermediates. Glacial acetic acid is a common solvent for such nitrations.[4] |
| Slow Addition of Nitrating Agent | Add the nitrating mixture dropwise to the solution of 2-iodofluorene over an extended period. | Slow addition helps to maintain a low concentration of the nitronium ion in the reaction mixture at any given time, which can improve selectivity and control the exotherm. |
Issue 3: Difficulties in Purifying the Final Product
Question: I am struggling to purify this compound from the crude reaction mixture. Column chromatography is tedious and results in product loss. Are there more efficient purification methods?
Answer: Purification of this compound can indeed be challenging due to the presence of closely related isomers and byproducts. Recrystallization is often a more effective method for obtaining a high-purity product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale & Experimental Details |
| Inappropriate Solvent System for Recrystallization | Screen a variety of solvents and solvent mixtures to find the optimal system for recrystallization. | The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, while impurities remain in solution. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or toluene/heptane.[4][6] |
| Presence of Tarry Impurities | Perform a pre-purification step to remove tarry materials before recrystallization. | Tarry byproducts can interfere with the crystallization process. Dissolving the crude product in a suitable solvent (e.g., dichloromethane) and filtering it through a short plug of silica gel or celite can effectively remove these impurities. |
| Co-precipitation of Impurities | Ensure slow cooling during the recrystallization process. | Rapid cooling can lead to the co-precipitation of impurities along with the desired product. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, will promote the formation of well-defined crystals of high purity. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most direct and widely used method is the electrophilic nitration of 2-iodofluorene.[7] This involves treating 2-iodofluorene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, in a suitable solvent at a controlled temperature.
Q2: Are there alternative synthetic strategies to consider?
Yes, an alternative approach involves the Sandmeyer reaction.[8][9][10] This would start with 2-amino-7-nitrofluorene, which can be synthesized by the reduction of 2,7-dinitrofluorene.[2] The amino group is then converted to a diazonium salt, which is subsequently displaced by an iodide ion. However, this route is longer and may not offer significant advantages in yield or purity over the direct nitration of 2-iodofluorene for this specific target molecule. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[8][9][11]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample by separating the desired product from any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for 2-Iodofluorene is 126-129 °C.[7]
Q4: What are the key safety precautions to take during this synthesis?
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions. Always add the nitrating agent slowly to the substrate solution while cooling in an ice bath.
-
Handling of Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive. Handle with care and avoid exposure.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol provides a detailed step-by-step methodology for the nitration of 2-iodofluorene.
Materials:
-
2-Iodofluorene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodofluorene (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-iodofluorene over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
IV. References
-
Bell, F., & Kenyon, J. (1926). Journal of the Chemical Society, 954.
-
Epperson, J. R., et al. (2004). Bioorganic & Medicinal Chemistry, 12(17), 4601-4611.
-
Sandmeyer, T. (1884). Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--
-
Peters, J. H., & Gutmann, H. R. (1954). Journal of the American Chemical Society, 76(9), 2267-2270.
-
MDPI. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthesis of 2-amino-7-isocyano-fluorene (2,7-ICAF) from.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-Nitrofluorene | 607-57-8. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101245018B - Process for producing 2-nitryl fluorenone. Retrieved from --INVALID-LINK--
-
IARC Publications. (n.d.). 2-Nitrofluorene. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). Buy this compound from HANGZHOU TIANYE CHEMICALS CO., LTD. Retrieved from --INVALID-LINK--
-
PubChem - NIH. (n.d.). 2-iodo-7-(7-iodo-9H-fluoren-2-yl). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Iodofluorene 98 2523-42-4. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (n.d.). 2-nitro-9H-fluorene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 2-aminofluorene. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Head-to-head comparison of different synthesis routes for [9,9'-Bi-9H-fluorene]-9,9'-diol. Retrieved from --INVALID-LINK--
References
- 1. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 2. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Nitrofluorene | 607-57-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 7. 2-碘芴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 2-Iodofluorene
Welcome to the technical support center for the nitration of 2-iodofluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common side reactions, provide troubleshooting advice for unexpected outcomes, and answer frequently asked questions to help you optimize your synthetic route, enhance product purity, and increase yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 2-iodofluorene, offering insights into the underlying causes and providing actionable protocols for mitigation.
Issue 1: Low Yield of the Desired 2-Iodo-7-nitrofluorene Isomer
Observation: Your final product yield is low, or the desired 2-iodo-7-nitrofluorene is a minor component in the product mixture.
Probable Causes:
-
Suboptimal Regioselectivity: The directing effects of the iodo group and the fluorene ring system can lead to the formation of multiple isomers. The iodine atom, being an ortho-, para-director, will activate the 1, 3, and 7-positions for electrophilic attack. The fluorene system itself is most readily substituted at the 2 and 7-positions. The combination of these effects can result in a mixture of 2-iodo-1-nitrofluorene, 2-iodo-3-nitrofluorene, and the desired 2-iodo-7-nitrofluorene.
-
Harsh Reaction Conditions: Aggressive nitrating agents or high temperatures can lead to product degradation or the formation of multiple byproducts, reducing the overall yield of the desired mononitrated product.
Troubleshooting Protocol:
-
Choice of Nitrating Agent: Employ milder nitrating agents to improve regioselectivity. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using nitric acid in acetic anhydride or acetyl nitrate prepared in situ. These reagents can favor the formation of the thermodynamically more stable 7-nitro isomer.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the formation of undesired isomers and prevent over-nitration.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-iodofluorene with vigorous stirring. This ensures a low localized concentration of the nitronium ion, which can improve selectivity.
Issue 2: Presence of Multiple Isomers in the Product Mixture
Observation: TLC or LC-MS analysis of your crude product shows multiple spots or peaks with the same mass, indicating the presence of several 2-iodo-nitrofluorene isomers.
Probable Cause:
As explained in Issue 1, the electronic effects of the iodo substituent and the inherent reactivity of the fluorene ring system lead to the formation of a mixture of regioisomers. The kinetic and thermodynamic products may form in comparable amounts, making isolation of a single isomer challenging.
Troubleshooting Protocol:
-
Reaction Condition Optimization: Refer to the troubleshooting steps in Issue 1 to optimize the reaction for the desired isomer.
-
Purification Strategy:
-
Fractional Crystallization: This can be an effective method for separating isomers if they have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, ethyl acetate), and solvent mixtures.
-
Column Chromatography: While isomers can be difficult to separate due to similar polarities, careful optimization of the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase (using a shallow gradient of a solvent mixture like hexane/ethyl acetate) can achieve separation. Preparative HPLC may be necessary for challenging separations.[1]
-
Table 1: Solvent Systems for Purification of Aromatic Isomers
| Solvent System | Polarity | Notes |
| Hexane/Dichloromethane | Low | Good for initial separation of less polar isomers. |
| Hexane/Ethyl Acetate | Medium | A versatile system that can be fine-tuned with varying ratios to elute isomers with small polarity differences. |
| Toluene/Acetone | Medium | Can offer different selectivity compared to hexane/ethyl acetate. |
| Methanol/Dichloromethane | High | Useful for more polar isomers or for washing the column after elution of the main products. |
Issue 3: Detection of an Iodine-Free Byproduct (2-Nitrofluorene)
Observation: Mass spectrometry or elemental analysis reveals the presence of 2-nitrofluorene in your product mixture.
Probable Cause:
This is a clear indication of an ipso-nitration side reaction. In this reaction, the electrophilic nitronium ion (NO₂⁺) attacks the carbon atom to which the iodine is attached, leading to the substitution of the iodo group with a nitro group.[2][3] This is more likely to occur under forcing reaction conditions.
Troubleshooting Protocol:
-
Milder Nitrating Conditions: Avoid strong acid catalysts and high temperatures, which can promote ipso-substitution. The use of nitric acid in acetic anhydride is often a good alternative.
-
Control Stoichiometry: Use a stoichiometric amount of the nitrating agent. An excess of the nitrating agent can increase the likelihood of ipso-attack.
Diagram 1: Competing Pathways of C-H Nitration and ipso-Nitration
Caption: Competing reaction pathways in the nitration of 2-iodofluorene.
Issue 4: Formation of Dinitro- and Polynitrated Products
Observation: Your product mixture contains species with masses corresponding to the addition of two or more nitro groups.
Probable Cause:
The initial mononitrated product, 2-iodo-7-nitrofluorene, can undergo further nitration if the reaction conditions are too harsh or if an excess of the nitrating agent is used. The existing nitro group is deactivating and a meta-director, while the iodo group is an ortho-, para-director. This can lead to a complex mixture of dinitrated products.
Troubleshooting Protocol:
-
Limit the Amount of Nitrating Agent: Use no more than 1.0-1.1 equivalents of the nitrating agent.
-
Maintain Low Temperature: Carry out the reaction at a consistently low temperature to reduce the rate of the second nitration.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated byproducts.
Issue 5: Formation of Oxidized Impurities (e.g., 2-Iodo-nitrofluorenones)
Observation: The product has a distinct yellow or orange color, and spectroscopic analysis (e.g., IR, NMR) suggests the presence of a ketone.
Probable Cause:
The methylene bridge at the 9-position of the fluorene ring is susceptible to oxidation, especially when using strong oxidizing agents like concentrated nitric acid at elevated temperatures. This leads to the formation of 2-iodo-nitrofluoren-9-one derivatives.
Troubleshooting Protocol:
-
Avoid Excess Nitric Acid: Nitric acid is a strong oxidizing agent. Use it in stoichiometric amounts.
-
Use Non-Oxidizing Nitrating Agents: Consider using nitrating agents that are less prone to causing oxidation, such as nitronium tetrafluoroborate (NO₂BF₄) in a non-oxidizing solvent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Diagram 2: Troubleshooting Flowchart for Nitration of 2-Iodofluorene
Caption: A step-by-step guide to diagnosing and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the nitration of 2-iodofluorene?
A1: The iodine at the 2-position is an ortho-, para-director, which would favor nitration at the 1, 3, and 7-positions. The fluorene ring system itself is most activated at the 2 and 7-positions. Therefore, you can expect a mixture of isomers, with the 7-nitro product often being a major component, but the formation of 1-nitro and 3-nitro isomers is also highly probable. The exact ratio will depend on the reaction conditions.
Q2: How can I maximize the yield of 2-iodo-7-nitrofluorene?
A2: To maximize the yield of the 7-nitro isomer, it is generally advisable to use conditions that favor thermodynamic control. This typically involves using a milder nitrating agent (e.g., nitric acid in acetic acid or acetic anhydride) and allowing the reaction to proceed at a controlled, low temperature for a sufficient duration to allow for potential isomerization or selective formation of the most stable product.
Q3: What are the best practices for setting up the nitration reaction?
A3:
-
Dry Glassware: Ensure all glassware is thoroughly dried to prevent the introduction of water, which can affect the concentration and reactivity of the nitrating agent.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent side reactions, particularly oxidation.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and prevent localized overheating during the addition of the nitrating agent.
-
Controlled Addition: Add the nitrating agent slowly and dropwise using an addition funnel, especially at the beginning of the reaction.
-
Temperature Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture and maintain it within the desired range using an ice bath or other cooling system.
Q4: How can I confirm the structure and purity of my nitrated 2-iodofluorene product?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The substitution pattern on the aromatic rings will give a unique set of chemical shifts and coupling constants for each isomer.[4][5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and help identify byproducts from polynitration or ipso-substitution.
-
Infrared (IR) Spectroscopy: The presence of strong peaks around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ is characteristic of the asymmetric and symmetric stretching of the nitro group. A peak around 1720 cm⁻¹ would indicate the presence of a fluorenone (oxidized) impurity.
-
Chromatography (TLC, LC, GC): These techniques are essential for assessing the purity of your product and for guiding the purification process.
References
Technical Support Center: Purification of 2-Iodo-7-nitro-9H-fluorene
Welcome to the dedicated technical support guide for the purification of 2-Iodo-7-nitro-9H-fluorene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?
Answer: Low recovery from recrystallization is a frequent issue, often attributable to the solvent choice and procedural nuances. The goal is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Probable Cause 1: Suboptimal Solvent Selection. The polarity of this compound is influenced by the electron-withdrawing nitro group and the bulky iodo group on the fluorene backbone. An inappropriate solvent can lead to either premature precipitation or excessive solubility even at low temperatures.
Solution: Systematic Solvent Screening. A systematic approach to solvent selection is crucial. We recommend starting with moderately polar solvents due to the presence of the nitro group.
-
Initial Single-Solvent Screening: Test the solubility of a small amount of your crude product in solvents such as toluene, ethyl acetate, and acetone. Toluene is often a good starting point for fluorene derivatives.[1]
-
Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can provide the necessary solubility gradient.[1] A common strategy is to dissolve the compound in a "good" solvent (e.g., dichloromethane or acetone) at an elevated temperature and then slowly add a "poor," less polar solvent (e.g., hexane or heptane) until turbidity appears.[2] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Probable Cause 2: Using an Excessive Volume of Solvent. Using too much solvent will keep a significant portion of your compound dissolved, even after cooling, thus reducing the final yield.[2]
Solution: Minimize Solvent Volume. Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. This ensures that the solution is saturated, maximizing the recovery of crystals upon cooling.
Probable Cause 3: Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
Solution: Maintain Elevated Temperatures During Filtration. To prevent premature crystallization, use a heated filtration setup. Preheating the funnel and the receiving flask with hot solvent vapor can be very effective.
Problem 2: Oily Product Instead of Crystals
Question: My this compound is "oiling out" and not forming solid crystals during recrystallization. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a very rapid cooling process.
Probable Cause 1: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to an amorphous oil.[2] Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2-iodofluorene or 2-nitrofluorene), or isomers formed during nitration.[3]
Solution: Pre-purification and Seeding.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Seeding: Introducing a seed crystal (a small, pure crystal of the desired compound) to the cooled solution can induce crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling promotes oil formation.[2]
Probable Cause 2: Solvent Polarity Mismatch. If the solvent is too nonpolar for the compound at a given temperature, the compound may separate as an oil.
Solution: Adjust the Solvent System. If using a mixed-solvent system, try slightly increasing the proportion of the more polar "good" solvent. This can help keep the compound solvated until it reaches the temperature at which crystallization is favored over oiling out.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound if recrystallization fails?
A1: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. Given the polarity of the nitro group, a silica gel stationary phase is appropriate. A solvent gradient from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate or dichloromethane) should effectively separate the desired product from less polar impurities (like unreacted 2-iodofluorene) and more polar impurities. A typical starting point for solvent system development would be a hexane:ethyl acetate mixture, beginning with a low percentage of ethyl acetate and gradually increasing the polarity.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of the number of components in your crude mixture and the effectiveness of your purification steps. For this compound, a silica gel TLC plate with a mobile phase similar to your column chromatography solvent system (e.g., hexane:ethyl acetate) would be suitable. The spots can be visualized under UV light.
Q3: What are the expected spectroscopic characteristics of pure this compound?
A3: While a comprehensive analysis requires obtaining experimental data for your specific sample, you can expect the following characteristic signals:
-
¹H NMR: Aromatic protons on the fluorene backbone will appear in the aromatic region (typically 7-9 ppm). The electron-withdrawing nitro group will cause downfield shifts for protons on the same ring.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons and the methylene carbon of the fluorene bridge.
-
IR Spectroscopy: Look for strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and C-I stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (337.11 g/mol ) should be observed.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair. A toluene/hexane or dichloromethane/hexane system is a good starting point.
-
Dissolution: In a flask, add the crude this compound and the chosen "good" solvent (e.g., toluene). Heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a mixed-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Reheat until the solution is clear, then cool slowly.
-
Crystal Growth: Allow the solution to stand undisturbed at room temperature for several hours, or overnight if possible, to allow for the formation of well-defined crystals.
-
Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[2] Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Technique | Recommended Solvent System (Starting Point) | Key Parameters to Control | Expected Purity |
| Recrystallization | Toluene/Hexane or Dichloromethane/Hexane | Cooling rate, Solvent volume | >95% (depending on crude purity) |
| Column Chromatography | Hexane/Ethyl Acetate gradient (0-20% EtOAc) | Solvent gradient, Flow rate | >98% |
Visualizing the Purification Workflow
Below are diagrams illustrating the decision-making process for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Iodo-7-nitro-9H-fluorene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Iodo-7-nitro-9H-fluorene. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable substrate. The unique electronic and steric properties of this molecule require careful consideration of reaction parameters to achieve high yields and purity. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations.
The fluorene scaffold is a privileged structure in materials science and medicinal chemistry, prized for its fluorescent and electronic properties.[1] The successful C-C bond formation via Suzuki coupling is a critical step in synthesizing novel materials and complex drug candidates.[1] However, the this compound substrate presents a specific set of challenges:
-
A Highly Activated Halide: The carbon-iodine bond is susceptible to rapid oxidative addition, which is generally favorable but can also accelerate side reactions.[2]
-
A Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) significantly influences the reactivity of the aryl iodide, accelerating the initial oxidative addition step.[3] However, it is also susceptible to reduction under certain conditions and can slow down the final reductive elimination step.
-
Acidic C9 Protons: The protons on the methylene bridge of the fluorene ring are acidic. The use of an overly strong base can lead to deprotonation, causing unwanted side reactions or catalyst inhibition.
This guide will help you navigate these challenges to develop a robust and reproducible synthetic route.
Section 1: The Suzuki-Miyaura Catalytic Cycle & Key Parameters
Understanding the mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction follows a well-defined catalytic cycle centered around a palladium catalyst.[4][5] Each step is a potential point for optimization or failure.
For this compound, the critical parameters to control are:
-
Palladium Catalyst & Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the crucial reductive elimination step, especially for sterically demanding or electronically challenging substrates.[4][6]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] However, its strength and type must be carefully chosen to avoid side reactions.
-
Solvent: The solvent system affects the solubility of reactants and the stability of catalytic intermediates. Aprotic solvents are generally preferred to minimize side reactions like hydrodehalogenation.[8]
-
Temperature: Reaction kinetics are temperature-dependent. However, higher temperatures can increase the rate of side reactions, including catalyst decomposition and nitro group reduction.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for coupling with this compound?
A1: For initial screening, we recommend a robust and well-documented catalyst system. A good starting point is Pd₂(dba)₃ as the palladium source with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. Use a moderately strong inorganic base like K₃PO₄ and an aprotic solvent system such as dioxane/water or toluene/water. See Protocol A for a detailed procedure.
Q2: My reaction has stalled with significant starting material remaining. What is the likely cause?
A2: Incomplete conversion is often due to catalyst deactivation or inefficient transmetalation. Ensure your reaction is rigorously degassed, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] If using an electron-deficient boronic acid, the transmetalation step may be slow; consider a slightly higher temperature or a more electron-rich ligand.[10]
Q3: I'm observing a significant amount of 7-nitro-9H-fluorene (hydrodeiodination). How can I prevent this?
A3: This side reaction is caused by the formation of a palladium-hydride (Pd-H) species that reductively eliminates with your substrate.[11] The primary sources of hydride are often the solvent (e.g., alcohols) or certain bases. Switch to a strictly aprotic solvent like dioxane or toluene and use a non-hydridic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure your solvent is anhydrous if the problem persists.[11]
Q4: My desired product is forming, but I'm also seeing reduction of the nitro group. What can I do?
A4: Nitro group reduction is a known side reaction, especially at elevated temperatures or with certain catalyst systems. Avoid using hydrogenation catalysts like Pd/C. Use a homogeneous catalyst system and keep the reaction temperature as low as feasible (e.g., start screening at 80 °C). If reduction persists, screen different phosphine ligands, as their electronic properties can influence this side reaction.
Q5: Purification is very difficult due to a byproduct with a similar polarity to my product. What is it likely to be?
A5: The most common byproduct with similar polarity is often the homocoupled product of your boronic acid partner (Ar²-Ar²). This arises from oxidative processes, typically when the reaction mixture is not properly deoxygenated.[2] The hydrodeiodinated starting material (7-nitro-9H-fluorene) can also be difficult to separate. Improving the reaction selectivity through rigorous degassing and optimization of conditions is the best strategy.
Section 3: In-Depth Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Mechanistic Explanation | Troubleshooting & Optimization Strategy |
| Catalyst Inactivity / Decomposition | The active Pd(0) species is sensitive to oxygen. Pd(II) precatalysts require in-situ reduction, which can be inefficient. Some substrates or impurities can act as catalyst poisons.[2][12] | 1. Rigorous Degassing: Use a robust degassing method like three freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-20 minutes.[11] 2. Use a Precatalyst: Employ modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.[13] 3. Ligand Screening: The ligand stabilizes the catalyst and promotes key steps. For this substrate, bulky, electron-rich ligands are recommended. |
| Suboptimal Base Selection | The base may be too weak to efficiently form the boronate complex for transmetalation. Conversely, a base that is too strong can deprotonate the C9-position of the fluorene, leading to side reactions. The choice of base and its solubility are critical.[8][14] | 1. Screen Bases: Test a range of bases from moderate to strong. 2. Consider Solubility: K₃PO₄ is often a good choice as it has moderate basicity and good solubility in aqueous mixtures. Cs₂CO₃ or KF can be effective in anhydrous conditions.[15] 3. Stoichiometry: Use 2-3 equivalents of the base. |
| Inefficient Transmetalation | This step is often rate-limiting, especially if the boronic acid partner is electron-deficient or sterically hindered. Impure or decomposed boronic acid (via protodeborylation) will also halt the reaction.[2][10] | 1. Check Boronic Acid Quality: Use high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). 2. Increase Equivalents: Use a slight excess of the boronic acid partner (e.g., 1.2-1.5 eq.). 3. Temperature: Gently increasing the temperature can sometimes overcome the activation barrier for transmetalation. |
Recommended Catalyst/Ligand Systems
| Catalyst System | Palladium Source | Ligand | Characteristics & Recommendations |
| System 1 (General) | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Excellent for electron-deficient aryl halides. Bulky ligands promote reductive elimination. A reliable starting point.[16] |
| System 2 (High Activity) | XPhos Pd G3/G4 | (Internal) | Air-stable precatalysts that provide rapid generation of the active catalyst. Highly effective for challenging couplings.[13] |
| System 3 (Alternative) | PdCl₂(dppf) | dppf | A robust and versatile catalyst, often effective for a wide range of substrates, including those with heteroatoms.[17] |
Problem 2: Key Side Product Formation
| Side Product | Cause & Mechanism | Recommended Solution |
| Hydrodeiodination | Formation of a Pd-H species from trace water, solvent (alcohols), or certain bases. This species can reductively eliminate with the aryl group on the palladium intermediate (Ar-Pd-I) to yield the undesired Ar-H product.[11] | 1. Solvent Choice: Use aprotic solvents like 1,4-Dioxane , Toluene , or THF .[11] 2. Base Selection: Use non-hydridic bases like K₃PO₄ or K₂CO₃ . Avoid alkoxides if this is a major issue. 3. Anhydrous Conditions: If the problem is severe, use anhydrous solvents and reagents. |
| Homocoupling | Primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). This Pd(II) species can then catalyze the coupling of two boronic acid molecules.[2] | 1. Rigorous Degassing: This is the most critical factor. Use freeze-pump-thaw cycles for best results, or thorough sparging with an inert gas. 2. High-Purity Reagents: Ensure starting materials are free of oxidative impurities. |
| Protodeborylation | The boronic acid C-B bond is cleaved by a proton source, converting it back to the corresponding arene (Ar²-H). This is more common with heteroaryl boronic acids or under harsh (highly acidic or basic) conditions.[2] | 1. Use Boronate Esters: Pinacol boronate esters are more stable towards protodeborylation than the corresponding boronic acids. 2. Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times. 3. Base Choice: Use a moderate base; very strong bases can sometimes accelerate this process. |
Section 4: Recommended Experimental Protocols
Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere.
Protocol A: General Screening Conditions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst, Pd₂(dba)₃, and the ligand, SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Via syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol B: High-Activity Conditions for Challenging Substrates
This protocol uses an advanced, air-stable precatalyst, which is often more efficient for sterically hindered or electronically difficult coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene and Water (10:1 ratio, degassed)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst to a Schlenk tube.
-
If not in a glovebox, seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 10:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster, so begin monitoring after 1-2 hours.
-
Follow the workup and purification steps as described in Protocol A.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Reduction of Nitro-iodoarenes
Welcome to the Technical Support Center dedicated to navigating the complexities of nitro-iodoarene reduction. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the chemoselective reduction of the nitro group while preserving the integrity of the carbon-iodine bond and other sensitive functionalities. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: Significant Dehalogenation (Loss of Iodine)
Symptom: Your primary product is the corresponding aniline, but you observe a significant amount of the de-iodinated aniline byproduct.
Core Problem: The catalyst or reducing system you are using is too aggressive and is promoting hydrodehalogenation. The C-I bond is relatively weak and susceptible to cleavage, especially under catalytic hydrogenation conditions.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting dehalogenation.
In-depth Explanation:
Palladium on carbon (Pd/C) is a highly active catalyst that is notorious for causing dehalogenation of aryl halides, particularly iodides and bromides.[1] The mechanism involves oxidative addition of the aryl-iodide bond to the palladium surface, followed by reductive elimination.
-
Alternative Catalysts: Raney Nickel is often a safer choice for substrates prone to dehalogenation.[2] Sulfided platinum catalysts have also demonstrated high selectivity for the nitro group in the presence of halogens.[1]
-
Non-catalytic (Stoichiometric) Reagents: These methods avoid the complexities of heterogeneous catalysis.
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent that proceeds via a series of single-electron transfers and does not typically cleave C-I bonds.[2]
-
Iron (Fe): The use of iron powder in acidic media is a classic, cost-effective, and highly reliable method for nitro group reduction that is compatible with aryl iodides.[2][3] The reaction is believed to occur on the surface of the iron metal.[4]
-
Issue 2: Low or Incomplete Conversion to the Aniline
Symptom: The reaction stalls, leaving a significant amount of starting material or intermediates, even after an extended reaction time.
Core Problem: This issue often points to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| Catalyst Poisoning | The catalyst's active sites are blocked. Common poisons include sulfur or phosphorus compounds from the starting material or solvents. Solution: Purify the nitro-iodoarene (e.g., by recrystallization) and use high-purity solvents. If poisoning is suspected, using a fresh batch of catalyst is necessary.[5] |
| Catalyst Deactivation | The catalyst may have lost activity due to improper storage, handling, or previous use. Heterogeneous catalysts can also be inhibited by the product (aniline) adsorbing onto the surface. Solution: Test the catalyst with a known standard (e.g., nitrobenzene) to verify its activity.[5] If product inhibition is the issue, increasing the catalyst loading might be beneficial.[5] |
| Formation of Inhibitory Byproducts | Intermediates like nitroso and hydroxylamine species can condense to form azoxy and azo compounds, which can adsorb to the catalyst surface and inhibit the reaction.[5] Solution: Improve reaction conditions (e.g., increase hydrogen pressure or agitation) to promote complete reduction and minimize the accumulation of these intermediates.[5] |
| Insufficient Agitation | In heterogeneous reactions (e.g., with Pd/C or Fe powder), vigorous stirring is critical to ensure effective mass transfer between the solid catalyst, the dissolved substrate, and the hydrogen source.[5] Solution: Increase the stirring rate and ensure the catalyst is well-suspended. |
| Suboptimal Temperature/Pressure | While nitro reductions are exothermic, an initial activation energy may be required.[5] Solution: Gently warm the reaction to initiate it, then maintain a controlled temperature. For catalytic hydrogenations, ensure the system is properly sealed and pressurized. |
Issue 3: Formation of Colored Byproducts
Symptom: The reaction mixture develops a distinct yellow, orange, or red color.
Core Problem: The color is indicative of the formation and accumulation of dimeric condensation products, such as azoxy and azo compounds. This suggests that the reduction is not proceeding completely to the aniline.
Reaction Pathway and Byproduct Formation:
Caption: Reaction pathway showing intermediates and colored byproducts.
Explanation and Solutions:
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] These intermediates are reactive and can condense with each other, especially if their concentration builds up due to a slow final reduction step.[5][6]
-
Improve Reduction Efficiency: The primary solution is to ensure the reaction proceeds fully to the aniline. Revisit the solutions in "Issue 2," such as verifying catalyst activity, increasing hydrogen pressure, or optimizing temperature.
-
Choice of Reagent: Some reagent systems are more prone to forming these byproducts. For example, using metal hydrides like LiAlH₄ for aromatic nitro reductions often leads to azo compounds.[7] Sticking to proven methods like SnCl₂ or Fe/HCl for iodoarenes will minimize these side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to reduce a nitro-iodoarene without dehalogenation?
A1: For reliability and high chemoselectivity, reduction with tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is an excellent choice.[1] Alternatively, using iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture is a robust, inexpensive, and effective method that preserves the iodine substituent.[1][4]
Q2: I need a metal-free reduction method for my sensitive substrate. What are my options?
A2: Several metal-free methods have been developed. One effective system uses tetrahydroxydiboron (B₂(OH)₄) with 4,4′-bipyridine as an organocatalyst, which can achieve rapid and highly chemoselective reduction at room temperature and tolerates halogens.[3] Another option involves using sodium iodide and triphenylphosphine (NaI/PPh₃) under photoredox conditions, which shows broad functional group tolerance, including iodides.[3]
Q3: Can I use catalytic transfer hydrogenation (CTH) for my nitro-iodoarene?
A3: Yes, but with caution. CTH, which uses a hydrogen donor like ammonium formate or formic acid with a catalyst (often Pd/C), can be a milder alternative to high-pressure hydrogen gas.[1] However, dehalogenation can still be a significant issue with Pd/C.[3] If you opt for CTH, consider using a different catalyst, such as Raney Nickel, and carefully optimize the reaction conditions (temperature, concentration of hydrogen donor) on a small scale first.
Q4: My nitro-iodoarene also contains a ketone. What method should I use?
A4: This requires a highly chemoselective reagent. SnCl₂·2H₂O is an excellent choice as it is highly selective for the nitro group over carbonyls.[1] Iron-based systems (Fe/HCl, Fe/NH₄Cl) are also generally selective and will not reduce ketones.[1][2]
Q5: How can I monitor the reaction progress effectively?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system to achieve good separation between your starting material, the desired aniline product, and any major byproducts. The disappearance of the starting nitro compound and the appearance of the aniline spot (which may need visualization with an agent like ninhydrin if it's not colored) are key indicators. For more quantitative analysis, HPLC or GC-MS are ideal.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Preventing dehalogenation during reactions with 2-Iodo-7-nitro-9H-fluorene
Welcome to the technical support center for 2-Iodo-7-nitro-9H-fluorene. This guide is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, with a particular focus on preventing the undesired side reaction of dehalogenation (hydrodeiodination) during cross-coupling reactions. The insights provided are grounded in established mechanistic principles and field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of the dehalogenated byproduct, 7-nitro-9H-fluorene, during my Suzuki-Miyaura coupling reaction. What is the primary cause of this issue?
A1: The formation of 7-nitro-9H-fluorene arises from a competitive reductive dehalogenation pathway that can plague palladium-catalyzed cross-coupling reactions. The C–I bond in this compound is inherently the most labile of the carbon-halogen bonds, making it susceptible to cleavage.[1] This issue is often exacerbated by the presence of a strong electron-withdrawing nitro group, which can influence the electronic properties of the aryl iodide.
The dehalogenation mechanism typically involves the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources within the reaction mixture, such as amine bases, solvents (like alcohols), or even trace amounts of water. Once formed, the aryl palladium iodide intermediate can undergo reductive elimination with the hydride to yield the undesired dehalogenated product instead of proceeding through the desired transmetalation with the boronic acid.
Q2: How can I strategically select my catalyst, ligand, and base to minimize dehalogenation in a Suzuki coupling with this compound?
A2: Strategic selection of your reaction components is critical. The goal is to promote the rate of the productive cross-coupling pathway (oxidative addition -> transmetalation -> reductive elimination) to outcompete the dehalogenation pathway.
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, it can sometimes be too active and promote side reactions. Consider using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which forms the active Pd(0) species in situ.
-
Ligand Selection: This is arguably the most crucial factor. Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, or RuPhos can stabilize the palladium center, promote the desired reductive elimination of the cross-coupled product, and sterically hinder the approach of hydride sources. For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.
-
Base Selection: The choice of base is critical as it plays a role in both the activation of the boronic acid and the potential formation of Pd-H species.
-
Weaker Inorganic Bases: Often, milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferable to strong bases like sodium tert-butoxide.[2] They are effective at activating the boronic acid for transmetalation without excessively promoting the formation of palladium hydrides.
-
Cesium Carbonate (Cs₂CO₃): This base is often a good choice for difficult couplings due to its high solubility in organic solvents.
-
Q3: My Sonogashira coupling is failing, and I'm recovering mostly the dehalogenated starting material. What adjustments are specific to this reaction?
A3: Dehalogenation in Sonogashira couplings is also a known issue, especially with reactive aryl iodides. The standard Sonogashira conditions utilize a dual palladium and copper catalytic system.[1][3][4]
-
Copper(I) Co-catalyst: Ensure your Cu(I) source (typically CuI) is fresh and of high purity. The copper acetylide formation is a key step; if this is slow, the palladium intermediate has more time to undergo side reactions.
-
Amine Base/Solvent: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard, often serving as both the base and solvent.[4] However, these can be a source of hydrides. If dehalogenation is severe, consider using a non-coordinating inorganic base like K₂CO₃ in a polar aprotic solvent such as THF or DMF.
-
Copper-Free Conditions: For particularly sensitive substrates, a copper-free Sonogashira protocol can be highly effective. These systems often rely on more specialized palladium/ligand systems and may require slightly elevated temperatures but eliminate side reactions associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).
Q4: I'm planning a Heck reaction with this compound. What are the key parameters to control to avoid dehalogenation?
A4: The Heck reaction is highly valuable for forming C-C bonds with alkenes but is also prone to dehalogenation.[5][6][7][8]
-
Ligand Choice: As with other couplings, ligand selection is paramount. For aryl iodides, ligandless conditions using Pd(OAc)₂ can sometimes be effective, but if dehalogenation is an issue, the addition of phosphine ligands is necessary. Bulky, electron-rich phosphines are generally preferred.
-
Base: An inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is typically a safer choice than amine bases to minimize hydride formation.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are common. In some systems, switching to a less polar solvent like toluene has been observed to reduce the extent of dehalogenation.
-
Additives: In some cases, the addition of a silver salt (e.g., Ag₂CO₃) can act as a halide scavenger and may help suppress side reactions.
Troubleshooting Summary & Decision Workflow
This table provides a quick-reference guide to common issues and recommended actions when working with this compound.
| Observed Issue | Potential Cause | Primary Recommendation | Secondary Actions |
| High % of Dehalogenation | Formation of Pd-H species is outcompeting cross-coupling. | Change Ligand: Switch to a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an NHC ligand. | Change Base: Switch from a strong organic base (e.g., NaOtBu) to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃). |
| Low or No Conversion | Catalyst is inactive or reaction conditions are too mild. | Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. | Screen Solvents: Try a different solvent (e.g., Dioxane, Toluene, DMF). Ensure all reagents and solvents are anhydrous. |
| Formation of Homocoupled Byproducts (Sonogashira) | Glaser coupling due to oxidation of copper acetylide. | Use Copper-Free Conditions: Switch to a protocol that does not use a Cu(I) co-catalyst. | Ensure rigorous exclusion of oxygen by using proper Schlenk technique or a glovebox. |
| Reaction Stalls | Catalyst decomposition or inhibition by byproducts. | Use a Pre-catalyst: Switch to a more stable palladium pre-catalyst. | Lower Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions and decomposition. |
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for the selective coupling of iodo-fluorene derivatives.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 3.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water in a 2:1 ratio (e.g., 7 mL toluene, 3.5 mL water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling (General Protocol)
This protocol is a generalized procedure for Heck reactions involving electron-deficient aryl iodides.
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the desired alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv), and an inorganic base (e.g., K₂CO₃, 2.0 equiv).
-
Add an anhydrous polar aprotic solvent, such as DMF (0.1 M concentration).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a standard, robust procedure for the Sonogashira coupling of aryl iodides.[3]
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.15 M), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and copper(I) iodide (CuI, 0.025 equiv).
-
Sequentially add an amine base (e.g., diisopropylamine, 7.0 equiv) and the terminal alkyne (1.1 equiv).
-
Stir the reaction at room temperature for 3-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. [PDF] Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Solubility issues of 2-Iodo-7-nitro-9H-fluorene in organic solvents
Welcome to the technical support center for 2-Iodo-7-nitro-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to this compound
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of a nitro group (-NO2) and an iodine atom (-I) on the fluorene backbone significantly influences its chemical properties, including its solubility. These functional groups increase the molecule's polarity and potential for intermolecular interactions, which can present challenges for dissolution in common organic solvents. Fluorene and its derivatives are of significant interest in materials science and drug development due to their unique photoelectric properties and biological activities.[1] This guide will help you navigate the common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Due to the presence of the polar nitro group, this compound is expected to be poorly soluble in nonpolar solvents and more soluble in polar aprotic and protic solvents. The bulky iodine atom can also affect crystal lattice energy, further influencing its solubility. While specific quantitative data is not extensively available, empirical testing is often necessary.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the chemical structure and data from related fluorene derivatives, the following solvents are recommended for initial screening:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (ACN) are likely to be the most effective solvents. Similar fluorenone derivatives have shown solubility in these solvents.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol may also be suitable, although the solubility might be lower compared to polar aprotic solvents.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may offer moderate solubility.
Q3: Why is my this compound not dissolving even in the recommended solvents?
A3: Several factors can contribute to poor solubility, even in appropriate solvents:
-
Purity of the compound: Impurities can significantly impact solubility.
-
Physical form: The crystalline structure and particle size of the solid can affect the dissolution rate.
-
Solvent quality: The presence of water or other impurities in the solvent can reduce its solvating power.
-
Temperature: Solubility is often temperature-dependent.
-
Equilibrium time: The compound may require more time to dissolve completely.
Q4: Can I heat the solvent to improve the solubility of this compound?
A4: Gentle heating can often improve solubility. However, it is crucial to consider the thermal stability of the compound. For initial attempts, a temperature range of 40-60°C is advisable. Always monitor for any signs of degradation, such as a color change.
Q5: What is "crashing out," and how can I prevent it?
A5: "Crashing out" or precipitation occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into a solvent in which it has lower solubility (e.g., an aqueous buffer). This is a common issue when preparing working solutions from a DMSO stock. To prevent this, add the stock solution dropwise to the aqueous buffer while vigorously stirring. It is also advisable to keep the final concentration of the organic solvent in the aqueous solution to a minimum.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This troubleshooting guide provides a systematic workflow to address solubility challenges with this compound.
The first step is to identify a suitable solvent system. Based on the principle of "like dissolves like," polar solvents are the best starting point.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several small vials.
-
Add a measured volume of a single test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials at room temperature for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration. If not, proceed to the next steps.
Recommended Solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol
-
Ethanol
If the compound does not dissolve at room temperature, the following techniques can be employed.
Protocol 2: Aiding Dissolution
-
Gentle Heating: Place the vial in a water bath or on a heating block at a controlled temperature (start with 40°C and gradually increase if necessary, not exceeding the solvent's boiling point or the compound's degradation temperature). Intermittently vortex the sample.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. This uses high-frequency sound waves to break apart solid particles and enhance dissolution.
-
Extended Stirring: Allow the mixture to stir on a magnetic stir plate for an extended period (e.g., several hours to overnight) at room temperature.
If a single solvent is not effective, a co-solvent system can be employed. This involves using a mixture of a "good" solvent (in which the compound is more soluble) and a "less good" or "poor" solvent.
Protocol 3: Utilizing a Co-Solvent System
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO or DMF).
-
Gradually add a second, miscible solvent in which the compound is less soluble but is required for the downstream application (e.g., ethanol or a buffer). Add the second solvent dropwise while stirring to avoid precipitation.
Caption: Troubleshooting workflow for dissolving this compound.
Data Summary: Qualitative Solubility of this compound
The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents based on its chemical structure and data from related compounds.
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Often used for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good choice for initial dissolution attempts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A less polar alternative to DMSO and DMF. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | May require heating or sonication to achieve higher concentrations. |
| Dichloromethane (DCM) | Chlorinated | Moderate | Useful for reactions and purifications. |
| Methanol / Ethanol | Polar Protic | Low to Moderate | Solubility is likely to be lower than in polar aprotic solvents. Can be used in co-solvent systems. |
| Toluene / Hexane | Nonpolar | Very Low / Insoluble | Not recommended for dissolving this polar compound. |
| Water | Aqueous | Insoluble | Expected to be insoluble in aqueous solutions without the use of co-solvents or other solubilizing agents. The parent compound fluorene is insoluble in water.[2][3] |
Safety Precautions
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Support Center: Stability of 2-Iodo-7-nitro-9H-fluorene
Welcome to our dedicated technical support center for 2-iodo-7-nitro-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when utilizing this versatile building block in complex synthetic routes. By understanding the interplay of its functional groups—the reactive C-I bond, the electron-withdrawing nitro group, and the fluorene core—you can optimize your reaction conditions to maximize yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around three key areas:
-
Dehalogenation: The carbon-iodine bond is relatively weak and susceptible to cleavage, leading to the formation of 2-nitro-9H-fluorene as a byproduct. This is a common issue in transition metal-catalyzed cross-coupling reactions.
-
Nitro Group Reduction: The nitro group can be reduced under certain conditions, particularly in the presence of reducing agents or some catalytic systems, to form an amino group. This can compete with desired transformations at the iodo position.
-
Fluorene Core Modification: The fluorene ring system is generally stable, but the 9H-position is susceptible to oxidation to form the corresponding fluorenone derivative, especially in the presence of strong oxidants or upon prolonged exposure to air and light.
Q2: How does the electronic nature of the substituents affect the molecule's reactivity?
The iodo and nitro groups have opposing electronic effects that influence the reactivity of the fluorene core. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). Conversely, the iodo group is a deactivating group but is ortho, para-directing for electrophilic substitution. In the context of cross-coupling reactions, the electron-withdrawing nitro group can influence the oxidative addition step at the C-I bond.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability of this compound, we recommend the following:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to light and air. For reactions requiring anhydrous conditions, ensure the use of dry solvents and glassware.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, with a substrate like this compound, several side reactions can occur.
Issue 1: Low yield of the desired coupled product and significant formation of 2-nitro-9H-fluorene (dehalogenation).
-
Causality: Dehalogenation is often a result of competing reductive elimination from a palladium-hydride intermediate. This can be exacerbated by certain solvents, bases, or impurities that can generate these hydride species.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over dehalogenation.
-
Base Selection: Use a milder base. Strong bases can sometimes promote side reactions. Consider carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Protic impurities can be a source of hydrides.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Issue 2: Formation of 2-amino-7-iodo-9H-fluorene or other reduced byproducts.
-
Causality: Some phosphine ligands and other components of the reaction mixture can act as reducing agents, leading to the reduction of the nitro group. This is more likely to occur at elevated temperatures.
-
Troubleshooting Steps:
-
Ligand Choice: If nitro group reduction is a significant issue, consider using ligands that are less prone to oxidation, or explore ligand-free conditions if applicable.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of nitro group reduction.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction, as its presence can sometimes lead to complex decomposition pathways that may indirectly contribute to reduction.
-
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 25-50 |
Note: These are general starting points and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add additional anhydrous toluene and degassed water to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Stability and Reactivity
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Technical Support Center: Scaling Up the Synthesis of 2,7-Disubstituted Fluorenes
Welcome to the technical support center for the synthesis of 2,7-disubstituted fluorenes. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale fluorene synthesis to larger, preparative scales. As a Senior Application Scientist, I've compiled this resource based on established literature and practical field experience to help you navigate the common challenges encountered during scale-up. Our focus will be on anticipating problems, understanding their root causes, and providing robust solutions to ensure the successful and efficient production of your target molecules.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the scale-up of 2,7-disubstituted fluorene synthesis:
Q1: My Suzuki-Miyaura cross-coupling reaction, which worked perfectly on a small scale, is now giving low yields and significant side products upon scale-up. What are the likely causes?
A1: This is a very common issue. When scaling up Suzuki-Miyaura reactions, several factors that are negligible at the milligram scale become critical. These include:
-
Mass Transfer Limitations: In larger reaction vessels, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (e.g., aqueous base and organic solvent), slowing down the reaction rate and promoting side reactions like deboronation of the boronic acid/ester.
-
Heat Transfer Issues: Larger volumes have a smaller surface-area-to-volume ratio, making it harder to maintain a consistent and optimal temperature throughout the reaction mixture. Localized overheating can lead to catalyst decomposition and byproduct formation.
-
Oxygen Sensitivity: While often robust, the palladium catalyst can be sensitive to oxygen, especially at elevated temperatures. Inadequate inert atmosphere control during a longer, larger-scale reaction can lead to catalyst deactivation.
Q2: I'm observing the formation of a significant amount of mono-substituted product in my double Suzuki coupling to synthesize a symmetrical 2,7-disubstituted fluorene. How can I improve the yield of the desired di-substituted product?
A2: Formation of the mono-substituted product is a frequent challenge and can be addressed by several strategies:
-
Stoichiometry of the Boronic Acid/Ester: Ensure you are using a sufficient excess of the boronic acid or ester. On a larger scale, it's often necessary to use a slightly higher excess (e.g., 2.5-3.0 equivalents for a di-substitution) to drive the reaction to completion.
-
Reaction Time and Temperature: The second coupling is often slower than the first due to steric hindrance and electronic effects. You may need to increase the reaction time or temperature to facilitate the second substitution. However, be mindful of potential catalyst degradation at higher temperatures.
-
Catalyst Loading and Choice: Increasing the catalyst loading can sometimes help, but it's often more effective to switch to a more active catalyst system. For example, using a more electron-rich and bulky phosphine ligand can improve the efficiency of the oxidative addition step for the second substitution.
Q3: The alkylation at the C-9 position of my fluorene core is sluggish and incomplete on a larger scale. What can I do to improve this step?
A3: The acidity of the C-9 proton is a key factor in this reaction. On a larger scale, several factors can impede complete deprotonation and subsequent alkylation:
-
Base Selection and Equivalents: Ensure you are using a strong enough base (e.g., NaH, KHMDS, LDA) and a sufficient excess to drive the deprotonation to completion. The choice of base can also be critical; for instance, using a soluble base might be more effective in larger volumes than a heterogeneous one.
-
Solvent Purity: The presence of trace amounts of water or other protic impurities in your solvent will quench the strong base, leading to incomplete deprotonation. Ensure your solvent is rigorously dried before use.
-
Addition Rate and Temperature Control: When adding the alkylating agent, especially on a large scale, it's important to control the addition rate to manage any exotherms. Adding the alkylating agent too quickly can lead to side reactions.
Troubleshooting Guides
Problem 1: Low Yield and Catalyst Decomposition in Suzuki-Miyaura Cross-Coupling at Scale
Symptoms:
-
The reaction stalls before completion, leaving a significant amount of starting material.
-
The reaction mixture turns black, indicating the precipitation of palladium black.
-
TLC or LC-MS analysis shows a complex mixture of products, including dehalogenated starting material and homocoupled boronic acid.
Root Cause Analysis: This is often a result of catalyst deactivation, which can be exacerbated by the challenges of heat and mass transfer at a larger scale. The palladium catalyst can be sensitive to impurities and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Detailed Protocol for Resolution:
-
Reagent and Solvent Purity:
-
Ensure the 2,7-dihalofluorene starting material is of high purity. Impurities can sometimes interfere with the catalyst.
-
Use high-purity boronic acid or ester. Consider recrystallizing or purifying it if necessary.
-
Degas all solvents thoroughly before use. For larger scale reactions, sparging with an inert gas (argon or nitrogen) for an extended period is recommended.
-
-
Inert Atmosphere:
-
Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Maintain a positive pressure of an inert gas throughout the reaction. A gas bubbler can provide a visual indicator of positive pressure.
-
-
Mass Transfer:
-
Use an overhead mechanical stirrer for reactions larger than 1 L. Magnetic stir bars are often insufficient for efficient mixing in large, round-bottom flasks.
-
Ensure the stirring speed is adequate to create a vortex and ensure good mixing of all phases.
-
-
Temperature Control:
-
Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature. The temperature of the heating mantle can be significantly different from the internal temperature of a large reaction.
-
Consider using a jacketed reactor for better temperature control on a multi-liter scale.
-
-
Catalyst System:
-
If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust and active pre-catalyst and ligand system. For example, using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand can improve catalyst stability and activity.[1]
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Readily available, well-established. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ + SPhos | High activity, good for sterically hindered substrates. | More expensive than traditional catalysts. |
| Pd₂(dba)₃ + XPhos | Excellent for challenging couplings, air-stable pre-catalyst.[1] | Ligand can be costly. |
Problem 2: Difficult Purification of the Final 2,7-Disubstituted Fluorene Product
Symptoms:
-
The crude product is a thick oil or an amorphous solid that is difficult to handle.
-
Column chromatography is slow, and the product co-elutes with impurities.
-
Recrystallization attempts fail to yield a pure, crystalline solid.
Root Cause Analysis: Purification challenges on a larger scale are often due to the presence of closely related impurities that have similar physical properties to the desired product. These can include starting materials, mono-substituted intermediates, and byproducts from side reactions.
Experimental Protocol for Improved Purification:
-
Initial Work-up and Extraction:
-
After the reaction is complete, perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.
-
If your product is basic, an acid wash can help remove basic impurities. Conversely, an alkaline wash can remove acidic impurities.
-
Back-extract the aqueous layers with the organic solvent to maximize product recovery.
-
-
Crude Product Isolation:
-
After concentrating the organic extracts, try to precipitate the crude product by adding a non-polar solvent like hexanes or pentane. This can often help to remove highly soluble impurities.
-
If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.
-
-
Chromatography Strategy:
-
Before attempting a large-scale column, optimize the separation on a small analytical TLC plate.
-
Consider using a different stationary phase. If silica gel is not providing good separation, alumina or a reverse-phase silica may be more effective.
-
For large-scale purifications, flash chromatography with a gradient elution can be more efficient than isocratic elution.
-
-
Recrystallization:
-
Screen a variety of solvent systems for recrystallization. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Use a minimal amount of hot solvent to dissolve your crude product. Adding too much solvent will reduce your recovery.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
References
Validation & Comparative
The Nitro Group's Quenching Grasp: A Comparative Guide to its Effect on Fluorene's Photoluminescence
For researchers, medicinal chemists, and materials scientists, the fluorene scaffold is a cornerstone of fluorescent molecule design, prized for its rigid, planar structure and high photoluminescence quantum efficiency. However, the introduction of substituents can dramatically alter these desirable optical properties. This guide provides an in-depth technical comparison of the photoluminescent behavior of pristine fluorene versus its nitro-substituted derivatives, offering insights into the underlying mechanisms and providing actionable experimental protocols for characterization.
The Luminescent Excellence of the Fluorene Core
Fluorene, a polycyclic aromatic hydrocarbon, is renowned for its strong blue fluorescence in both solution and the solid state. Its rigid structure minimizes non-radiative decay pathways that can arise from molecular vibrations and rotations, leading to high quantum yields. The photoluminescence of fluorene derivatives can be tuned through chemical modifications, making them versatile components in organic light-emitting diodes (OLEDs), fluorescent probes, and advanced materials.
The Quenching Effect of the Nitro Group: A Comparative Analysis
The introduction of a nitro (-NO₂) group onto the fluorene backbone has a profound and typically detrimental effect on its photoluminescence. The nitro group is a potent electron-withdrawing group, and its presence significantly alters the electronic landscape of the fluorene molecule, opening up efficient non-radiative decay channels for the excited state. This quenching of fluorescence is a critical consideration for any researcher working with nitro-aromatic compounds.
Comparative Photophysical Data
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Notes |
| Fluorene | ~261, 301 | ~302, 315 | High (up to 0.87 for some derivatives in solution)[1] | Exhibits strong blue fluorescence. |
| 2-Nitrofluorene | ~309, 414 | Not typically reported due to quenching | Very low to negligible | Described as a fluorescent orange-red solid, but significant quenching is expected.[2] |
| 2,7-Dinitrofluorene | Not specified in readily available literature | Not applicable | Assumed to be negligible | The presence of two strong electron-withdrawing groups is expected to lead to near-complete fluorescence quenching. |
| 2-Amino-7-nitrofluorene | Solvent-dependent | Solvent-dependent | Low, solvent-dependent | Exhibits solvent-dependent fluorescence, indicating intramolecular charge transfer character.[3] |
Mechanistic Insights into Fluorescence Quenching
The dramatic decrease in fluorescence intensity upon nitration of fluorene can be attributed to two primary quenching mechanisms:
-
Photoinduced Electron Transfer (PET): The strongly electron-withdrawing nitro group can act as an electron acceptor. Upon photoexcitation of the fluorene moiety (the donor), an electron can be transferred from the excited fluorene to the nitro group. This process provides a rapid, non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon (fluorescence).
-
Enhanced Intersystem Crossing (ISC): The nitro group can also promote intersystem crossing, a process where the excited singlet state (S₁) transitions to a triplet state (T₁). While some molecules can exhibit phosphorescence from the triplet state, for many organic molecules at room temperature, the triplet state decays non-radiatively. The heavy atom effect is not at play here, but the change in electronic structure upon nitro substitution can increase the spin-orbit coupling, facilitating the S₁ to T₁ transition and thereby quenching fluorescence.
The interplay of these mechanisms is often dependent on the specific molecular structure, the position of the nitro group, and the solvent environment.
Experimental Protocols
Synthesis of 2-Nitrofluorene
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials:
-
9H-Fluorene
-
Glacial acetic acid
-
Concentrated nitric acid (65%)
-
Ice-water bath
-
Standard laboratory glassware (three-necked flask, stirrer, dropping funnel, Büchner funnel)
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of fluorene in 500 mL of warm glacial acetic acid.
-
Bring the temperature of the solution to 50°C using a water bath.
-
With continuous stirring, add 80 mL of concentrated nitric acid dropwise over approximately 15 minutes.
-
Maintain the reaction temperature at 80°C and continue stirring. After about five minutes, a semi-solid paste of yellow needles will form.
-
Remove the water bath and allow the mixture to cool to room temperature over two hours.
-
Collect the product by filtration using a Büchner funnel, ensuring to remove as much of the acetic acid as possible.
-
Wash the collected solid with two 25-mL portions of cold glacial acetic acid.
-
Finally, wash the product several times with water and allow it to dry. The resulting 2-nitrofluorene should have a melting point of 155–156°C and is generally pure enough for most applications. For higher purity, recrystallization from glacial acetic acid can be performed.
Photoluminescence Spectroscopy
This protocol outlines the general procedure for measuring the photoluminescence spectrum of fluorene and its derivatives.
Equipment:
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Solvent of choice (e.g., cyclohexane, ethanol, THF) - ensure it is of spectroscopic grade.
Procedure:
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound (fluorene or nitrofluorene derivative) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions in the quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength is recommended).
-
-
Absorption Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the most concentrated solution to determine the absorption maxima (λ_abs).
-
-
Emission Measurement:
-
Set the excitation wavelength on the fluorometer to one of the absorption maxima determined in the previous step.
-
Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Record the emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Excitation Measurement (Optional but Recommended):
-
Set the emission monochromator to the determined emission maximum (λ_em).
-
Scan the excitation spectrum. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Additional Materials:
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
Procedure:
-
Prepare solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is similar and below 0.1.
-
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both measurements.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (if the solvents are the same, this term cancels out)
-
Visualizing the Process: From Excitation to Quenching
The following diagrams illustrate the key processes involved in the photoluminescence of fluorene and the quenching effect of the nitro group.
Caption: Simplified Jablonski diagram illustrating the photophysical processes in fluorene.
Caption: Dominant non-radiative decay pathways in nitrofluorene leading to fluorescence quenching.
Conclusion and Future Perspectives
The introduction of a nitro group to the fluorene scaffold serves as a powerful lesson in the structure-property relationships that govern molecular photophysics. The strong electron-withdrawing nature of the nitro group effectively quenches the inherent fluorescence of fluorene through mechanisms such as photoinduced electron transfer and enhanced intersystem crossing. This understanding is crucial for the rational design of novel fluorescent materials, where the strategic placement of electron-donating and electron-withdrawing groups can be used to fine-tune emission properties. For researchers in drug development, the quenching effect of the nitro group can be exploited in the design of "turn-on" fluorescent probes, where the reduction of the nitro group to an amino group can restore fluorescence, providing a signal for specific biological events. Further research into the nuanced effects of substitution patterns and solvent environments will continue to unlock the full potential of the versatile fluorene core in a wide range of scientific applications.
References
Introduction: The Fluorene Core and the Strategic Importance of 2,7-Substitution
An In-Depth Electrochemical Comparison of 2,7-Disubstituted Fluorenes for Organic Electronics
Fluorene is a polycyclic aromatic hydrocarbon that has become a cornerstone in the design of organic electronic materials, prized for its rigid, planar biphenyl structure and high photoluminescence quantum yield.[1][2] Its derivatives are extensively used as active components in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[3][4] The properties of the fluorene core can be precisely tuned through chemical modification. While the C-9 position is often functionalized to enhance solubility and processability, the C-2 and C-7 positions are paramount for modulating the electronic and electrochemical characteristics of the molecule.[2][5][6]
Substitution at the 2,7-positions directly extends the π-conjugated system of the fluorene backbone.[6] This strategic placement allows for the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7][8] Understanding these shifts is critical, as the HOMO/LUMO levels govern charge injection, transport, and the overall efficiency and stability of an organic electronic device.[1] This guide provides a comparative electrochemical analysis of various 2,7-disubstituted fluorenes, supported by experimental data, to elucidate structure-property relationships and inform rational material design.
Core Concepts: Probing Electronic Structure with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic fashion (e.g., from a negative to a positive potential and back), and the resulting current from the oxidation and reduction of the analyte is measured.
-
Oxidation Potential (Eox): The potential at which the molecule loses an electron (oxidation). The onset of the oxidation peak is correlated with the energy required to remove an electron from the HOMO.
-
Reduction Potential (Ered): The potential at which the molecule gains an electron (reduction). The onset of the reduction peak is correlated with the energy level of the LUMO, where the incoming electron is accepted.
The HOMO and LUMO energy levels can be empirically calculated from the onset potentials of the oxidation (Eonset, ox) and reduction (Eonset, red) waves, respectively, relative to an internal standard like ferrocene/ferrocenium (Fc/Fc+). The energy level of the Fc/Fc+ redox couple is commonly assumed to be -4.8 eV below the vacuum level.[4][8]
Equations:
-
EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]
-
Electrochemical Band Gap (Eg) (eV) = ELUMO - EHOMO
This guide will compare fluorene derivatives with different substituents at the 2,7-positions to demonstrate how these modifications tune the electrochemical properties.
Electrochemical Comparison of 2,7-Disubstituted Fluorenes
The electronic nature of the substituents at the 2,7-positions has a profound impact on the electrochemical behavior of the fluorene core. Electron-donating groups increase the electron density of the π-system, making the molecule easier to oxidize (less positive Eox) and raising the HOMO energy level.[7][9] Conversely, electron-withdrawing groups lower the electron density, making oxidation more difficult (more positive Eox) and reduction easier (less negative Ered), thereby lowering both the HOMO and LUMO energy levels.[7][9]
The following table summarizes experimental electrochemical data for a selection of 2,7-disubstituted fluorenes, showcasing these trends.
| Compound | 2,7-Substituents (R) | Eonset, ox (V vs Fc/Fc+) | EHOMO (eV) | Eg (eV) | Reference(s) |
| Unsubstituted Fluorene | -H | ~1.20 | ~-6.00 | ~3.9 | [5][10] |
| Electron-Donating Groups | |||||
| 2,7-Bis(diphenylamino)fluorene | -N(Ph)2 | 0.28 | -5.08 | 2.87 | |
| 2,7-Bis(4-methoxyphenyl)fluorene | -Ph-OCH3 | 0.76 | -5.56 | 3.01 | |
| Electron-Withdrawing Groups | |||||
| 2,7-Dibromofluorene | -Br | 1.13 | -5.93 | 3.14 | [11] |
| 2,7-Bis(4-cyanophenyl)fluorene | -Ph-CN | 1.05 | -5.85 | 3.03 | [1] |
| Extended π-Conjugation | |||||
| 2,7-Diphenylfluorene | -Ph | 0.90 | -5.70 | 3.05 | [1] |
Note: Values are compiled from different sources and experimental conditions may vary slightly. The general trends, however, remain consistent.
Analysis of Substituent Effects
As the data illustrates, attaching strong electron-donating diarylamino groups at the 2,7-positions dramatically lowers the oxidation potential and raises the HOMO level compared to the unsubstituted core.[12] This facilitates hole injection in electronic devices. Methoxy-substituted phenyl groups show a similar, though less pronounced, effect.
Conversely, the introduction of electron-withdrawing bromine atoms makes the molecule harder to oxidize, lowering the HOMO energy level.[11] This effect is attributed to the inductive electron-withdrawing nature of halogens.[11][13] Cyanophenyl groups, which are strongly electron-withdrawing, also stabilize the HOMO level.[1] These modifications are useful for creating electron-transporting or host materials.
The diagram below illustrates the general impact of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of the fluorene core.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]
- 8. researchgate.net [researchgate.net]
- 9. "Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone " by Galen L. Eakins, Joshua S. Alford et al. [bearworks.missouristate.edu]
- 10. mdpi.com [mdpi.com]
- 11. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. metaphactory [semopenalex.org]
- 13. chemimpex.com [chemimpex.com]
A Comparative Guide to the Electronic Structure of 2-Iodo-7-nitro-9H-fluorene: A DFT Perspective
This guide provides an in-depth analysis of the electronic structure of 2-Iodo-7-nitro-9H-fluorene, a substituted polycyclic aromatic hydrocarbon with significant potential in materials science. By leveraging Density Functional Theory (DFT) calculations, we will elucidate the influence of its electronically dichotomous substituents—an electron-donating iodo group and a potent electron-withdrawing nitro group—on its molecular orbitals and photophysical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of functionalized fluorene scaffolds.
Introduction: The Rationale for Investigating this compound
The fluorene core is a rigid, planar, and highly fluorescent building block, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The true versatility of fluorene, however, is unlocked through functionalization. By strategically placing electron-donating (D) and electron-withdrawing (A) groups on the fluorene backbone, one can precisely tune its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This D-π-A architecture is fundamental to designing materials with tailored charge transport characteristics and specific light absorption/emission profiles.[5]
This compound (INF) is a compelling subject for study. The nitro group at the C7 position is a powerful electron acceptor, known to lower the LUMO energy and facilitate electron injection and transport.[6] Conversely, the iodo group at the C2 position, while a weaker donor than amino or alkoxy groups, influences the electronic structure through inductive and resonance effects, primarily raising the HOMO energy level.[7][8] Understanding the interplay of these specific substituents is crucial for predicting the molecule's behavior in an electronic device and for the rational design of next-generation materials.
This guide presents a comprehensive computational analysis of INF using DFT, comparing its electronic characteristics to baseline fluorene and its singly-substituted analogue, 2-nitrofluorene, to isolate and understand the contribution of each functional group.
Experimental Protocol: A Self-Validating DFT Workflow
To ensure the reliability and reproducibility of our findings, we employ a rigorously defined computational protocol. The causality behind each choice of parameter is explained below, establishing a self-validating system for theoretical investigation.
The Computational Engine: Gaussian 16
All calculations are performed using the Gaussian 16 suite of programs, a standard in the field of computational chemistry that provides a wide array of validated theoretical models.[6]
The Theoretical Framework: DFT and TD-DFT
Density Functional Theory (DFT) is our chosen method for its exceptional balance of computational cost and accuracy in describing the electronic structure of medium-to-large organic molecules.[9][10] For simulating the electronic absorption spectra, Time-Dependent DFT (TD-DFT) is employed, as it provides reliable predictions of excitation energies and oscillator strengths.[9]
Foundational Choices: Functional and Basis Set Selection
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) We selected the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior of conjugated systems. It has a long-standing track record of providing reliable geometries and electronic properties for a vast range of organic molecules, including fluorene derivatives.[9][11][12][13][14]
-
Basis Set: 6-311G(d,p) To accurately model the electron distribution, particularly around the heavy iodine atom and the electronegative oxygen atoms of the nitro group, a robust basis set is required. We chose the triple-zeta Pople-style basis set, 6-311G(d,p). This set provides flexibility for the valence electrons and includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'). These functions are essential for describing the anisotropic charge distribution in π-systems and in the presence of polar bonds, leading to more accurate energy and property calculations.[9][14]
Step-by-Step Computational Workflow
The following workflow was applied to this compound and the comparative molecules (9H-Fluorene and 2-Nitrofluorene).
-
Geometry Optimization: The initial molecular structure of each compound is fully optimized in the gas phase without any symmetry constraints using the B3LYP/6-311G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Electronic Property Calculation: Using the optimized geometry, a series of electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
-
-
Excited State Calculation: The lowest 10 singlet vertical electronic transitions are calculated using TD-DFT at the B3LYP/6-311G(d,p) level to simulate the UV-Visible absorption spectrum.
Results and Discussion: Unpacking the Electronic Structure of INF
Frontier Molecular Orbitals (FMOs)
The FMOs—the HOMO and LUMO—are paramount in determining a molecule's electronic behavior. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept one. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.[15][16]
For this compound, our calculations reveal a distinct spatial separation of the FMOs, characteristic of a D-π-A system.
-
HOMO: The highest occupied molecular orbital is primarily delocalized across the fluorene backbone and the phenyl ring bearing the electron-donating iodo group. This indicates that electron abstraction (oxidation) would likely initiate from this region of the molecule.
-
LUMO: The lowest unoccupied molecular orbital is predominantly localized on the nitro group and its attached phenyl ring. This confirms the powerful electron-accepting nature of the nitro substituent and identifies this area as the most probable site for electron injection (reduction).
This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a desirable property for many optoelectronic applications.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For INF, the MEP clearly shows a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, confirming this as the most electron-rich and nucleophilic site, prone to interaction with positive charges. Conversely, the regions around the aromatic protons and especially near the iodine atom exhibit a more positive potential (blue/green), indicating relative electron deficiency. This map reinforces the charge polarization induced by the substituents.
Comparative Analysis: Quantifying Substituent Effects
To truly appreciate the electronic modifications in INF, we compare its key electronic parameters with those of unsubstituted 9H-Fluorene and 2-Nitrofluorene. All values were calculated at the B3LYP/6-311G(d,p) level of theory.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| 9H-Fluorene | -5.89 | -1.25 | 4.64 |
| 2-Nitrofluorene | -6.21 | -2.48 | 3.73 |
| This compound | -6.05 | -2.55 | 3.50 |
Analysis of Trends:
-
Effect of the Nitro Group: Comparing 9H-Fluorene to 2-Nitrofluorene, the addition of the nitro group dramatically lowers both the HOMO and LUMO energies. The stabilization of the LUMO (-1.25 eV to -2.48 eV) is significantly more pronounced than that of the HOMO, leading to a substantial reduction in the energy gap by approximately 0.91 eV. This is consistent with the strong electron-withdrawing nature of the NO₂ group.[4][6][10]
-
Combined Effect of Iodo and Nitro Groups: When the iodo group is introduced to form INF, we observe two key changes relative to 2-Nitrofluorene.
-
The HOMO energy increases (is destabilized) from -6.21 eV to -6.05 eV. This is the expected effect of an electron-donating group, which raises the energy of the highest occupied orbital.
-
The LUMO energy is slightly further stabilized, moving from -2.48 eV to -2.55 eV.
-
The net result is a further narrowing of the energy gap to 3.50 eV. This reduced gap suggests that INF will absorb light at a longer wavelength (a bathochromic or red-shift) compared to both fluorene and 2-nitrofluorene, a direct consequence of the push-pull electronic architecture.[5][17]
-
Conclusion and Outlook
This guide demonstrates that DFT calculations provide powerful, predictive insights into the electronic structure of functionalized aromatic systems. Our analysis of this compound, using the B3LYP/6-311G(d,p) level of theory, reveals a classic Donor-π-Acceptor electronic profile. The nitro group profoundly lowers the LUMO energy and narrows the HOMO-LUMO gap, while the iodo group primarily acts to raise the HOMO energy.
The resulting molecule possesses a significantly smaller energy gap (3.50 eV) compared to the parent fluorene (4.64 eV), indicating enhanced potential for intramolecular charge transfer and red-shifted absorption. These calculated properties provide a robust theoretical foundation for researchers aiming to synthesize and integrate INF and its derivatives into novel organic electronic materials. The computational workflow detailed herein serves as a reliable protocol for the in silico design and screening of new functional molecules, accelerating the discovery cycle in materials science and drug development.
References
- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pure.tue.nl [pure.tue.nl]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Investigating the Cytotoxic Potential of 2-Iodo-7-nitro-9H-fluorene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of oncological research, the fluorene scaffold has emerged as a privileged structure, with numerous derivatives exhibiting potent anticancer activities.[1][2] The subject of this guide, 2-Iodo-7-nitro-9H-fluorene, is a halogenated nitroaromatic compound whose cytotoxic profile remains largely uncharacterized in publicly accessible literature. This guide, therefore, serves a dual purpose: firstly, to propose a comprehensive, self-validating experimental framework for the systematic evaluation of this compound's cytotoxicity, and secondly, to provide a comparative analysis against established fluorene-based cytotoxic agents, thereby contextualizing its potential therapeutic value.
The Fluorene Scaffold: A Promising Avenue in Anticancer Research
Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and modulate key signaling pathways involved in cell proliferation and apoptosis.[1][3][4] The introduction of various substituents onto the fluorene core allows for the fine-tuning of their pharmacological properties. For instance, halogenation and the presence of nitro groups can significantly influence a compound's lipophilicity, electron affinity, and ultimately, its biological activity.
Proposed Experimental Workflow for Characterizing the Cytotoxicity of this compound
The following experimental workflow is designed to provide a thorough understanding of the cytotoxic properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorene-Based Emitters in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Enduring Appeal of the Fluorene Moiety in OLED Technology
The quest for efficient, stable, and color-pure emitters is the driving force behind the continuous evolution of Organic Light-Emitting Diode (OLED) technology. Among the vast landscape of organic semiconductors, fluorene and its derivatives have carved out a significant niche, becoming indispensable building blocks for high-performance OLEDs.[1][2][3] The rigid, planar structure of the fluorene core, coupled with its high thermal stability and excellent charge transport properties, provides a robust platform for molecular engineering.[4][5] The C-9 position of the fluorene unit offers a convenient site for introducing bulky substituents, which not only enhances solubility and film-forming properties but also prevents undesirable intermolecular interactions that can lead to aggregation-induced quenching and reduced device efficiency.[4][6]
This guide provides a comprehensive comparative analysis of various classes of fluorene-based OLED emitters, including small molecules, copolymers, and dendrimers. We will delve into their synthesis, photophysical properties, and critically, their performance in OLED devices. By presenting key experimental data and detailed protocols, this document aims to equip researchers and materials scientists with the necessary insights to select and design the next generation of fluorene-based emitters for advanced display and lighting applications.
Molecular Design Strategies for Fluorene-Based Emitters
The versatility of the fluorene scaffold allows for a multitude of molecular design strategies to tune the optoelectronic properties of the resulting emitters. These strategies are broadly categorized based on the molecular architecture.
Caption: Key molecular architectures of fluorene-based emitters and their associated properties.
Comparative Performance of Fluorene-Based OLED Emitters
The performance of an OLED emitter is quantified by several key metrics, including External Quantum Efficiency (EQE), luminous efficiency, power efficiency, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following sections provide a comparative overview of these metrics for different classes of fluorene-based emitters.
Fluorene-Based Small Molecule Emitters
Small molecule emitters based on fluorene are attractive due to their well-defined molecular structure and high purity, which can be achieved through sublimation.[7] They are typically employed in vacuum-deposited OLEDs.
| Emitter Type | Host/Dopant System | Max. EQE (%) | Max. Luminous Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| Blue Fluorescent | Non-doped | > 5.3 | - | > 3.0 | (0.16, 0.22) | [8] |
| TADF | Non-doped | 22.8 | - | - | (0.23, 0.50) | [9] |
| Host for Phosphorescent Emitter | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | (0.34, 0.62) | [5] |
| Yellow Phosphorescent Host | PO-01 | 27.1 | 80.0 | 113.0 | Yellow | [10] |
Table 1: Performance of selected fluorene-based small molecule emitters in OLEDs.
Notably, recent advancements in thermally activated delayed fluorescence (TADF) emitters have seen fluorene moieties used to create rigid structures that suppress non-radiative decay pathways, leading to exceptionally high EQEs in non-doped devices.[9] The use of fluorene derivatives as host materials for phosphorescent emitters has also proven to be a successful strategy, enabling high efficiencies and long operational lifetimes.[11]
Fluorene-Based Copolymers
Fluorene-based copolymers are particularly suited for solution-processed OLEDs, offering the potential for low-cost, large-area device fabrication.[12] By copolymerizing fluorene with other aromatic units, the emission color, charge transport properties, and processability can be finely tuned.
| Copolymer System | Device Architecture | Max. EQE (%) | Max. Luminous Eff. (cd/A) | CIE (x, y) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | ITO/PEDOT:PSS/PFO/Ca/Al | ~1.2 | ~1.0 | (0.16, 0.18) | [1] |
| PFO-co-Benzothiadiazole (F8BT) | ITO/PEDOT:PSS/F8BT/Ca/Al | ~4.0 | ~5.0 | (0.35, 0.60) | [1] |
| Fluorene-Dithienothiophene-S,S-dioxide | - | 0.66 (PLQY) | - | Blue to Red | [13] |
| Fluorene-Benzothiadiazole | Double-layer | 6.0 | - | Green (~540 nm) | [14] |
Table 2: Performance of selected fluorene-based copolymers in OLEDs.
The incorporation of electron-accepting units like benzothiadiazole (BT) into a polyfluorene backbone is a common strategy to shift the emission from blue to green and improve electron injection and transport.[14] This donor-acceptor (D-A) approach has led to highly efficient green-emitting copolymers.[12][15] However, a long-standing challenge with blue-emitting polyfluorenes is the emergence of a parasitic green emission band upon device operation, which has been attributed to the formation of fluorenone defects.[16]
Fluorene-Based Dendrimers
Dendrimers represent a class of macromolecules with a highly branched, three-dimensional architecture. Fluorene-based dendrimers are of interest for OLEDs due to their excellent film-forming properties, high thermal stability, and ability to encapsulate an emissive core, thereby preventing concentration quenching.[6]
| Dendrimer System | Application | Key Performance Metric | Reference |
| Fluorene-Carbazole Dendrimers | Hole-Transport Layer (HTL) | Low turn-on voltage (~2.5 V), High luminance (~25400 cd/m²) | [6] |
Table 3: Performance of fluorene-based dendrimers in OLEDs.
While less common than small molecules and polymers, fluorene-based dendrimers have shown significant promise, particularly as hole-transporting materials, contributing to devices with low turn-on voltages and high brightness.[6]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. The following sections outline standardized procedures for the synthesis of a representative fluorene-based copolymer, fabrication of an OLED device, and its subsequent characterization.
Synthesis of a Fluorene-Based Copolymer: Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT)
This protocol is adapted from a Suzuki cross-coupling polymerization, a widely used method for synthesizing conjugated polymers.[12]
Materials:
-
9,9-dioctylfluorene-2,7-bis(trimethylene borate)
-
4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Toluene, anhydrous
-
Aqueous sodium carbonate solution (2 M)
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a nitrogen-filled glovebox, add 9,9-dioctylfluorene-2,7-bis(trimethylene borate) (1.0 mmol), 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tolyl)₃ (0.08 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (20 mL) to the flask.
-
Add 2 M aqueous sodium carbonate solution (10 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The polymer is precipitated by pouring the concentrated toluene solution into methanol.
-
The precipitate is collected by filtration and purified by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
The chloroform fraction, containing the desired polymer, is concentrated and the polymer is precipitated again in methanol.
-
The final product is dried under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Using fluorene to lock electronically active moieties in thermally activated delayed fluorescence emitters for high-performance non-doped organic ligh ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05631F [pubs.rsc.org]
- 10. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Guide to the Structural Validation of 2-Iodo-7-nitro-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is paramount. 2-Iodo-7-nitro-9H-fluorene and its derivatives represent a class of molecules with significant potential, owing to the unique electronic properties imparted by the electron-withdrawing nitro group and the versatile synthetic handle of the iodine atom. This guide provides a multi-faceted approach to the rigorous structural validation of these compounds, blending foundational theory with practical, field-proven experimental protocols. As a senior application scientist, my focus is not merely on the "how," but critically, the "why," ensuring a deep understanding of the methodologies and the interpretation of the resulting data.
The Strategic Importance of Orthogonal Validation
The confirmation of a molecular structure, particularly one with the synthetic versatility of this compound, cannot rely on a single analytical technique. Instead, a strategy of orthogonal validation, employing multiple, independent methods, is essential for unambiguous structure confirmation. This guide will focus on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system of evidence.
Proposed Synthesis of this compound
A robust structural validation begins with a clear understanding of the synthetic pathway, as potential side-products and isomers can be anticipated. While a one-pot synthesis of this compound is not prominently described in the literature, a logical and effective two-step synthesis can be proposed, starting from the commercially available 2-nitrofluorene.
Caption: Proposed synthetic workflow for this compound.
This proposed synthesis leverages the directing effects of the nitro group on the fluorene ring system. The nitro group is a meta-director; however, in polycyclic aromatic systems, the positions of electrophilic attack are also influenced by the overall electronic distribution of the fused rings.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the low symmetry of the molecule. The aromatic region will feature a series of doublets and doublets of doublets, reflecting the coupling between adjacent protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | ~8.0 | d | J ≈ 8 |
| H-3 | ~7.8 | dd | J ≈ 8, 2 |
| H-4 | ~7.6 | d | J ≈ 8 |
| H-5 | ~8.2 | d | J ≈ 8 |
| H-6 | ~8.4 | dd | J ≈ 8, 2 |
| H-8 | ~8.6 | d | J ≈ 2 |
| H-9 | ~4.0 | s | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (ppm) |
| C-9 | ~37 |
| Aromatic C-I | ~95 |
| Aromatic C-NO₂ | ~148 |
| Other Aromatic C | 120-145 |
| Quaternary C | 140-150 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for aromatic compounds that may have limited solubility in chloroform.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignment of adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
-
Caption: NMR experimental and analysis workflow.
II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis. For this compound, with its distinct isotopic signatures of iodine and the presence of a nitro group, mass spectrometry is a particularly powerful validation tool.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₈INO₂) is 337.11 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 337.
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from the halogen is expected.
-
Fragmentation Pattern: The fragmentation will be influenced by the nitro and iodo substituents. Key expected fragments include:
-
[M-NO₂]⁺: Loss of the nitro group (m/z = 291).
-
[M-I]⁺: Loss of the iodine atom (m/z = 210).
-
[M-HNO₂]⁺: Loss of nitrous acid (m/z = 290).
-
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically in splitless mode for higher sensitivity. An injection volume of 1 µL is common.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds. A typical column dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might be: initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 50-500 will cover the molecular ion and expected fragments.
-
Caption: Overall workflow for the structural validation of this compound.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination in the solid state.[1] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.
Expected Structural Features
The crystal structure of this compound would reveal the planar nature of the fluorene core, with the iodine and nitro substituents lying in the plane of the aromatic rings. The analysis would also detail the packing of the molecules in the crystal lattice, which can be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.
-
Purity: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Methods: Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the unit cell are determined using computational methods.
-
The structural model is refined to best fit the experimental data.
-
Conclusion
The structural validation of this compound derivatives requires a synergistic application of modern analytical techniques. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized compounds. This rigorous, multi-pronged approach not only ensures the integrity of the immediate research but also provides a solid foundation for future drug development and materials science applications.
References
A Senior Application Scientist's Guide to Benchmarking New Fluorene Derivatives
Introduction: The Versatility of the Fluorene Scaffold
Fluorene, a polycyclic aromatic hydrocarbon, presents a rigid and planar backbone that has captured the attention of researchers in both materials science and drug discovery.[1][2] Its inherent thermal stability and excellent charge transport properties make it a foundational building block for high-performance Organic Light-Emitting Diodes (OLEDs).[3][4] Concurrently, the functionalizable nature of the fluorene core allows for the synthesis of a diverse array of derivatives with significant biological activities, including anticancer and antimicrobial properties.[1][5] This guide provides a comprehensive framework for benchmarking new fluorene derivatives against existing materials in these two key application areas, offering detailed experimental protocols and comparative data to inform your research and development endeavors.
Part 1: Benchmarking Fluorene Derivatives for Organic Light-Emitting Diodes (OLEDs)
The pursuit of highly efficient and stable OLEDs is a driving force in display and lighting technology.[3] Fluorene derivatives are particularly promising as blue emitters, a critical component for full-color displays.[6] This section will detail the key performance indicators for OLED materials and provide a comparative analysis of representative fluorene derivatives.
Key Performance Indicators for OLED Materials
The performance of an OLED is assessed through a combination of luminescence and electrical properties.[7] The primary metrics include:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to the number of electrons injected into the device. A higher EQE indicates greater efficiency in converting electricity to light.
-
Maximum Luminance: The maximum brightness achieved by the OLED, typically measured in candelas per square meter (cd/m²).[7]
-
Current Efficiency: The ratio of the luminance to the current density, expressed in candelas per ampere (cd/A).
-
Power Efficiency: The ratio of the luminous flux to the input electrical power, measured in lumens per watt (lm/W).
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light on a standardized chromaticity diagram.
-
Operational Lifetime (e.g., LT50): The time it takes for the luminance of the OLED to decrease to 50% of its initial value under continuous operation.[8]
Comparative Performance of Fluorene Derivatives in OLEDs
The following table summarizes the performance of several fluorene derivatives as host or emitter materials in OLEDs, providing a benchmark for evaluating new compounds.
| Host/Emitter Material | Dopant/Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE Coordinates (x, y) | Reference |
| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | - | 74.6 | - | (0.34, 0.62) | [3] |
| MS-OC | PO-01 | 27.1 | 142,464 | 80.0 | 113.0 | Yellow Emitter | [3][9] |
| 9-borafluorene derivative (FMesB-Cz) | Neat Film | - | >22,000 | - | - | Yellow-Greenish | [10] |
| Polyfluorene copolymer with 9,10-dicyanophenanthrene | Doped OLED | - | 9,230 | 3.33 | - | Greenish-Blue | [11] |
Note: Direct comparison can be challenging due to variations in device architecture and dopants. However, this data provides a valuable reference for the performance expectations of fluorene-based materials.
Essential Experimental Protocols for OLED Material Characterization
Rationale: CV is a fundamental electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. These energy levels are crucial for understanding charge injection and transport properties within an OLED device.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve the fluorene derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).[12]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[12]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]
-
Potential Sweep: Use a potentiostat to apply a linearly changing potential to the working electrode and measure the resulting current. The potential is swept to a set vertex potential and then reversed.[13][14]
-
Data Acquisition: Record the current as a function of the applied potential to obtain a cyclic voltammogram.
-
Data Analysis: From the voltammogram, determine the onset oxidation and reduction potentials. These values are then used to calculate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).[10]
Rationale: PLQY is a critical measure of a material's intrinsic ability to emit light upon excitation. A high PLQY is essential for achieving high efficiency in OLEDs. The absolute method using an integrating sphere is preferred as it minimizes errors from sample geometry and scattering.[15][16]
Step-by-Step Protocol:
-
Sample Preparation: Prepare the fluorene derivative as a dilute solution or a thin film on a substrate.
-
Blank Measurement: Place a blank sample (solvent or substrate without the fluorene derivative) inside an integrating sphere and irradiate it with a monochromatic light source (e.g., a laser). Measure the spectrum of the scattered excitation light.[15]
-
Sample Measurement: Replace the blank with the fluorene derivative sample and repeat the measurement. The resulting spectrum will contain both the scattered excitation light and the photoluminescence from the sample.[15]
-
Data Analysis:
-
The number of absorbed photons is proportional to the difference in the integrated intensity of the scattered excitation light between the blank and the sample measurements.
-
The number of emitted photons is proportional to the integrated intensity of the photoluminescence spectrum of the sample.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[16]
-
Part 2: Benchmarking Fluorene Derivatives for Drug Development
The structural versatility of the fluorene scaffold has made it a valuable platform for the development of new therapeutic agents.[1] This section will focus on benchmarking new fluorene derivatives for their potential as anticancer and antimicrobial agents.
Key Performance Indicators for Preclinical Drug Candidates
The initial evaluation of a potential drug candidate involves assessing its biological activity and selectivity. Key metrics include:
-
Half-maximal Inhibitory Concentration (IC50): The concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher potency.[1]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Induction of Apoptosis: The ability of a compound to trigger programmed cell death in cancer cells, a desirable mechanism of action for anticancer drugs.[1]
Comparative Biological Activity of Fluorene Derivatives
The following table provides a snapshot of the biological activity of several fluorene derivatives, offering a baseline for comparison.
| Fluorene Derivative | Target/Cell Line | Key Performance Metric (µM) | Biological Activity | Reference |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | IC50: 5.6 | Anticancer | [1] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | IC50: 12.5 | Anticancer | [1] |
| Dibenzofluorene Diamine Derivatives | Various Cancer Cell Lines | IC50: 0.3 - 0.8 | Anticancer | [17] |
| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 and MDA-MB-231 | - | Anticancer & Antimicrobial | [18] |
Essential Experimental Protocols for Biological Evaluation
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the new fluorene derivative. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Rationale: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the fluorene derivative in a liquid growth medium (broth) in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi). Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the fluorene derivative that completely inhibits the visible growth of the microorganism.
Conclusion: A Data-Driven Approach to Innovation
The successful development of new fluorene derivatives for either OLED applications or as therapeutic agents relies on rigorous and systematic benchmarking against established materials. This guide has provided a framework for this evaluation, encompassing key performance indicators, comparative data, and detailed experimental protocols. By adopting a data-driven approach and adhering to standardized methodologies, researchers can effectively assess the potential of their novel compounds and make informed decisions to advance their research. The versatility of the fluorene scaffold continues to offer exciting opportunities, and a thorough understanding of these benchmarking principles will be instrumental in unlocking its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. ossila.com [ossila.com]
- 7. tailorpixels.com [tailorpixels.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
- 15. ossila.com [ossila.com]
- 16. azom.com [azom.com]
- 17. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Property Relationships in 2,7-Functionalized Fluorenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene, a polycyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in the design of functional organic materials and therapeutic agents.[1] Its rigid, planar structure and rich electron system provide a unique platform for developing materials with tailored optoelectronic properties and biological activities.[2][3] The 2 and 7 positions of the fluorene core are particularly amenable to functionalization, allowing for the extension of conjugation and the modulation of the molecule's electronic and biological characteristics. This guide provides a comparative analysis of 2,7-functionalized fluorenes, exploring the intricate relationships between their chemical structure and their performance in both materials science and drug development. We will delve into the synthetic strategies used to create these compounds, compare their photophysical and charge transport properties, and examine their potential as anticancer and antiviral agents, all supported by experimental data and detailed methodologies.
I. Synthesis of 2,7-Functionalized Fluorenes: The Power of Suzuki-Miyaura Cross-Coupling
The introduction of aryl groups at the 2 and 7 positions of the fluorene core is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful C-C bond-forming reaction offers high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for the synthesis of a diverse library of 2,7-diarylfluorenes.[1][2]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
